molecular formula C8H15NaO2 B1474334 Sodium octanoate-D15 CAS No. 56408-90-3

Sodium octanoate-D15

Cat. No.: B1474334
CAS No.: 56408-90-3
M. Wt: 181.28 g/mol
InChI Key: BYKRNSHANADUFY-QBMKXHHWSA-M
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Description

Sodium octanoate-D15 is a useful research compound. Its molecular formula is C8H15NaO2 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-QBMKXHHWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed overview of the synthesis, purification, and characterization of Sodium octanoate-D15. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for preparing this isotopically labeled compound. This document emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Deuterated Fatty Acids

Deuterated compounds, particularly fatty acids like this compound, are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification. The replacement of hydrogen with deuterium atoms provides a "heavy" label that is non-radioactive and can be readily traced and differentiated from its endogenous, non-labeled counterparts. The increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also impart a kinetic isotope effect, which is instrumental in studying reaction mechanisms and metabolic pathways.[1] this compound, in particular, serves as a crucial tracer for studying medium-chain fatty acid metabolism, which is implicated in various physiological and pathological processes.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is a two-stage process. The first and most critical stage is the perdeuteration of the octanoic acid backbone. The second stage involves the straightforward conversion of the deuterated carboxylic acid to its sodium salt.

Stage 1: Perdeuteration of Octanoic Acid

The chosen method for perdeuteration is a heterogeneous catalytic hydrogen-deuterium (H/D) exchange reaction under hydrothermal conditions. This approach is favored for its efficiency in achieving high levels of deuteration across the entire alkyl chain.

  • Causality of Experimental Choice : A platinum on carbon (Pt/C) catalyst is selected due to its high activity in promoting H/D exchange on both aromatic and aliphatic C-H bonds.[2][3] Deuterium oxide (D₂O) serves as the deuterium source, and the reaction is conducted at elevated temperature and pressure to overcome the activation energy for C-H bond cleavage and facilitate the exchange process. This method avoids the use of complex and expensive deuterated starting materials and multi-step synthetic routes.

Stage 2: Conversion to Sodium Salt

The conversion of Octanoic acid-D15 to this compound is a standard acid-base neutralization reaction.

  • Causality of Experimental Choice : The use of sodium hydroxide (NaOH) is a simple, high-yielding, and well-established method for converting a carboxylic acid to its corresponding sodium salt. The reaction is typically quantitative and proceeds readily at room temperature.[4][5]

Visualizing the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_stage1 Stage 1: Perdeuteration cluster_stage2 Stage 2: Salt Formation Octanoic_Acid Octanoic Acid Reaction_Vessel Reaction Vessel (Parr Reactor) Octanoic_Acid->Reaction_Vessel Heat_Pressure Heat & Pressure (Hydrothermal Conditions) Reaction_Vessel->Heat_Pressure D2O D₂O (Deuterium Source) D2O->Reaction_Vessel PtC Pt/C (Catalyst) PtC->Reaction_Vessel Octanoic_Acid_D15 Octanoic Acid-D15 Heat_Pressure->Octanoic_Acid_D15 Sodium_Octanoate_D15 This compound Octanoic_Acid_D15->Sodium_Octanoate_D15 NaOH Sodium Hydroxide (NaOH) NaOH->Sodium_Octanoate_D15 Solvent Solvent (e.g., Ethanol/Water) Solvent->Sodium_Octanoate_D15

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Octanoic Acid-D15 via Hydrothermal H/D Exchange

This protocol is adapted from established methods for the perdeuteration of saturated fatty acids.[3]

Materials:

Reagent/MaterialGradeSupplier Example
Octanoic Acid≥98%Sigma-Aldrich
Deuterium Oxide (D₂O)99.9 atom % DCambridge Isotope Laboratories
Platinum on Carbon (Pt/C)10 wt. %Sigma-Aldrich
Parr Reactor (or similar)High Pressure/TempParr Instrument Company
Diethyl EtherAnhydrousFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR

Procedure:

  • Reactor Charging: In a high-pressure Parr reactor, combine octanoic acid (e.g., 10 g, 69.3 mmol), 10% Pt/C catalyst (e.g., 1 g, 10 wt. % of the substrate), and deuterium oxide (e.g., 50 mL).

  • Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., argon) three times. Heat the reactor to 200°C with stirring. The pressure will increase due to the vapor pressure of D₂O at this temperature. Maintain these conditions for 48-72 hours. The extended reaction time is to ensure a high degree of deuterium incorporation.

  • Work-up and Extraction: Cool the reactor to room temperature and cautiously vent any residual pressure. Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with a small amount of diethyl ether to recover any adsorbed product. Transfer the filtrate to a separatory funnel and extract the deuterated octanoic acid with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield Octanoic acid-D15 as an oily liquid.

Part 2: Synthesis of this compound

This protocol outlines the neutralization of the deuterated carboxylic acid.[4][5]

Materials:

Reagent/MaterialGradeSupplier Example
Octanoic Acid-D15As synthesized-
Sodium Hydroxide (NaOH)≥98%Sigma-Aldrich
Ethanol200 ProofDecon Labs
Deionized WaterHigh Purity-

Procedure:

  • Dissolution: Dissolve the synthesized Octanoic acid-D15 (e.g., assuming quantitative yield from the previous step, ~11 g, 69.3 mmol) in a mixture of ethanol and deionized water (e.g., 100 mL of a 1:1 v/v mixture).

  • Neutralization: Prepare a solution of sodium hydroxide (e.g., 2.77 g, 69.3 mmol) in deionized water (e.g., 20 mL). Slowly add the sodium hydroxide solution to the stirred solution of Octanoic acid-D15. Monitor the pH of the reaction mixture, aiming for a final pH of 7-8.

  • Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound. The product can be further purified by recrystallization if necessary, for example, from an ethanol/ether mixture. Dry the final product under vacuum.

Purification and Characterization

Purification of Octanoic Acid-D15 and this compound

The crude Octanoic acid-D15 can be purified by distillation under reduced pressure. For the final product, this compound, if impurities are detected, recrystallization is a suitable method. A general procedure for the purification of carboxylic acids involves dissolving the acid in an aqueous base, washing with an organic solvent to remove neutral impurities, followed by acidification and extraction.[6]

Characterization Techniques

A combination of spectroscopic techniques should be employed to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: In a fully deuterated sample, the proton signals corresponding to the alkyl chain of octanoic acid should be absent or significantly diminished. The only expected signal would be from any residual, non-exchanged protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all eight carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.[7][8][9]

  • ²H NMR: Deuterium NMR will show a signal confirming the presence of deuterium in the molecule.

2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the level of deuterium incorporation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample can be analyzed by GC-MS after derivatization (e.g., to its methyl ester) to improve volatility. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species. The isotopic distribution of the molecular ion cluster will provide a quantitative measure of the deuterium enrichment. The fragmentation pattern of saturated fatty acid esters is well-characterized and can be used for structural confirmation.[10][11][12]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Direct infusion ESI-MS in negative ion mode can be used to analyze the this compound directly. The spectrum should show an ion corresponding to the deprotonated Octanoate-D15.[13][14]

Quantitative Data Summary

ParameterExpected Value for Octanoic Acid-D15Expected Value for this compound
Molecular FormulaC₈HD₁₅O₂C₈D₁₅NaO₂
Molecular Weight~159.30 g/mol ~181.29 g/mol
Isotopic Purity (atom % D)>98%>98%
Chemical Purity>98%>98%

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable isotopic tracer for a wide range of applications in the biomedical and chemical sciences. The emphasis on the rationale behind the chosen methodologies aims to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research requirements.

References

  • A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. PubMed. [Link]

  • Method for preparing sodium, 8-(2-hydroxybenzamido)octanoate.
  • Octanoic Acid-D15 | CAS 69974-55-6. Veeprho. [Link]

  • Identification of fatty acids by electrospray mass spectrometry and tandem mass... PubMed. [Link]

  • Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C. ResearchGate. [Link]

  • Octanoic-d15-acid | CAS 69974-55-6. ResolveMass Laboratories Inc. [Link]

  • Complete Replacement of H2 by D2 via Pd/C-Catalyzed H/D Exchange Reaction | Organic Letters. ACS Publications. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. [Link]

  • Identification of butanoic, hexanoic and octanoic acids by GC-MS. Top:... ResearchGate. [Link]

  • Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]

  • With NaOH. Chemical Education Xchange. [Link]

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  • Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH. [Link]

  • Eutectic Point Determination of Type V Hydrophobic Octanoic Acid-Based Solvents by “Lock-Free” 1H and 13C NMR Self-Diffusion Experiments | Analytical Chemistry. ACS Publications. [Link]

  • Hydrothermal decarboxylation and hydrogenation of fatty acids over Pt/C. SciSpace. [Link]

  • A new method of carboxylic acid α-deuteration. INIS-IAEA. [Link]

  • Ethyl octanoate is a flavor component of mangoes.&lt. Pearson. [Link]

  • Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. PMC - NIH. [Link]

  • A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing. [Link]

  • Sodium octanoate. Two Chongqing Chemdad Co. ,Ltd. [Link]

  • Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Aromatic Rings. ResearchGate. [Link]

  • Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al2O3 Catalyst. NIH. [Link]

  • Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al 2 O 3 Catalyst. ResearchGate. [Link]

  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]

  • Hydrothermal decarboxylation and hydrogenation of fatty acids over Pt/C. PubMed. [Link]

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  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Sodium Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties of deuterated sodium octanoate, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the nuances of its self-assembly in aqueous solutions, explore the subtle yet significant effects of isotopic substitution, and detail the state-of-the-art methodologies for its characterization. Our focus is not merely on the "what" but on the "why"—providing the causal reasoning behind experimental design and technique selection.

Introduction: The Significance of Isotopic Labeling in Surfactant Science

Sodium octanoate (C₈H₁₅NaO₂), a single-chain anionic surfactant, is a valuable model compound for studying the fundamental principles of self-assembly, micellization, and phase behavior.[1] Its deuterated counterpart, where hydrogen atoms on the alkyl chain are replaced with deuterium (²H or D), offers a unique and powerful tool for specific analytical techniques. The primary impetus for using deuterated surfactants is the manipulation of neutron scattering length density (SLD).

Neutrons interact differently with hydrogen (¹H) and deuterium (²H) nuclei. This difference allows for "contrast matching" in Small-Angle Neutron Scattering (SANS) experiments.[2] By selectively deuterating the surfactant, the solvent (e.g., using D₂O), or both, researchers can make specific components of a complex system effectively "invisible" to neutrons, thereby highlighting the structure and interactions of the components of interest.[3] This is invaluable for studying the precise location of solubilized drugs within a micelle, the structure of protein-surfactant complexes, or the morphology of mixed-micellar systems.[4]

This guide will explore the core physicochemical properties of deuterated sodium octanoate, compare them to its protonated (hydrogenated) analogue, and provide robust protocols for their empirical determination.

Synthesis and Isotopic Purity

The synthesis of deuterated sodium octanoate typically involves the use of a deuterated precursor. Common methods include the reduction of unsaturated bonds or dehalogenation of organic compounds using deuterium-rich sources like deuterium gas (D₂), heavy water (D₂O), or sodium borodeuteride (NaBD₄).[5][6] For example, a common route is the catalytic deuteration of an unsaturated fatty acid precursor followed by saponification with sodium hydroxide.

Verification of Isotopic Purity: Post-synthesis, it is critical to verify the level and position of deuterium incorporation. This is predominantly achieved using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at specific sites, while ²H NMR confirms the presence of deuterium.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact molecular weight, confirming the mass increase corresponding to the number of deuterium atoms incorporated.

Core Physicochemical Properties: A Comparative Analysis

While the substitution of hydrogen with deuterium is often considered a subtle modification, it can induce measurable changes in physicochemical properties due to the greater mass and slightly smaller van der Waals radius of deuterium, which can affect intermolecular interactions.

The molecular structure of protonated vs. terminally deuterated sodium octanoate is illustrated below.

cluster_H Protonated Sodium Octanoate cluster_D Terminally Deuterated Sodium Octanoate (d3) H_struct CH₃─(CH₂)₆─COO⁻Na⁺ D_struct CD₃─(CH₂)₆─COO⁻Na⁺

Caption: Molecular formulas of protonated and terminally deuterated sodium octanoate.

Table 1: Comparison of Physicochemical Properties

PropertySodium Octanoate (Protonated)Deuterated Sodium Octanoate (d₃)Rationale for Difference
Molecular Formula C₈H₁₅NaO₂[1]C₈H₁₂D₃NaO₂[7]Substitution of 3 terminal hydrogen atoms with deuterium.
Molecular Weight ~166.19 g/mol [1]~169.21 g/mol [7]Increased mass due to three deuterium atoms.
Critical Micelle Concentration (CMC) ~0.40 M (in H₂O at 25°C)Expected to be slightly lowerDeuterium is less polarizable and has a smaller effective volume than hydrogen, leading to slightly stronger hydrophobic interactions (the "hydrophobic effect" is primarily entropy-driven). This can favor micellization at a slightly lower concentration.[8][9]
Thermodynamics of Micellization Spontaneous (ΔG < 0), primarily entropy-driven[9][10]Spontaneous (ΔG < 0), subtle changes in ΔH and ΔSThe enthalpy (ΔH) and entropy (ΔS) of micellization may show minor shifts reflecting the altered hydration shell around the deuterated alkyl chain.[9]

Self-Assembly and the Critical Micelle Concentration (CMC)

Surfactant molecules, when dispersed in a solvent at concentrations above the CMC, spontaneously aggregate to form structures such as micelles.[11] This process is a delicate balance between the unfavorable interaction of the hydrophobic tail with water and the favorable interaction of the hydrophilic head with water.[8] The CMC is the inflection point where this transition from a solution of monomers to one containing micelles becomes significant.

CMC_Concept cluster_below_cmc Below CMC: Monomers cluster_above_cmc Above CMC: Micelle Formation a1 a2 a3 m1 a4 a5 m2 m3 m4 m5 m6 m7 m8 h1 h2 h3 h4 h5 h6 h7 h8 h9 h10 b1 b2

Caption: Conceptual illustration of surfactant monomers below the CMC and micelle formation above the CMC.

Experimental Characterization: Protocols and Scientific Rationale

The accurate determination of physicochemical properties is paramount. Below are detailed protocols for key experiments, along with the expert reasoning behind their application.

start Sample Preparation (Series of Concentrations) tensiometry Surface Tensiometry (γ vs log C) start->tensiometry conductivity Conductivity Measurement (κ vs C) start->conductivity sans Small-Angle Neutron Scattering (SANS) start->sans Requires Deuteration & Neutron Source cmc Determine CMC (Inflection Point) tensiometry->cmc conductivity->cmc structure Determine Micelle Shape, Size, Aggregation No. sans->structure thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) cmc->thermo via Temperature Dependence end Comprehensive Physicochemical Profile thermo->end structure->end

Caption: General experimental workflow for characterizing surfactant properties.

Determination of Critical Micelle Concentration (CMC)

A. Surface Tensiometry

  • Scientific Rationale: This is a primary and highly reliable method applicable to both ionic and non-ionic surfactants.[12] It directly measures the surface activity of the molecules. Below the CMC, adding surfactant significantly lowers the surface tension of the solution as monomers populate the air-water interface. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.[13] The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC.[12]

  • Protocol:

    • Solution Preparation: Prepare a stock solution of deuterated sodium octanoate in high-purity H₂O or D₂O. Create a series of dilutions spanning the expected CMC (e.g., from 0.01 M to 1.0 M).

    • Instrument Calibration: Calibrate the surface tensiometer (using a Du Noüy ring or Wilhelmy plate method) with water of a known surface tension.

    • Measurement: Measure the surface tension of each prepared solution, ensuring temperature equilibrium (e.g., at 25.0 ± 0.1 °C). Allow sufficient time for each measurement to reach equilibrium.

    • Data Analysis: Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • CMC Determination: The CMC is determined from the intersection of the two linear regions of the plot.[14]

B. Conductivity Measurement

  • Scientific Rationale: This method is excellent for ionic surfactants like sodium octanoate.[12] The conductivity of the solution changes with surfactant concentration. Below the CMC, the surfactant exists as individual ions (octanoate⁻ and Na⁺), and conductivity increases linearly with concentration. Above the CMC, the newly added monomers form micelles. Micelles are much larger and less mobile than individual ions, and they bind a fraction of the counterions, leading to a lower rate of conductivity increase.[14] The break in the slope of the conductivity vs. concentration plot corresponds to the CMC.

  • Protocol:

    • Solution Preparation: Prepare a series of surfactant solutions in deionized water of known low conductivity.

    • Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell.

    • Measurement: Measure the specific conductance of each solution, starting from the most dilute. Ensure no cross-contamination between samples.

    • Data Analysis: Plot specific conductance (κ) versus surfactant concentration (C).

    • CMC Determination: The plot will show two linear regions with different slopes. The intersection of these lines provides the CMC.[15]

Thermodynamics of Micellization
  • Scientific Rationale: The thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—quantify the driving forces of micellization.[8][10] By measuring the CMC at different temperatures, these parameters can be calculated, providing insight into whether the process is enthalpy- or entropy-driven. For most surfactants in water, micellization is largely entropy-driven due to the release of ordered water molecules from around the hydrophobic tails (the hydrophobic effect).[9]

  • Protocol:

    • CMC vs. Temperature: Determine the CMC of the deuterated sodium octanoate using one of the methods above (e.g., conductivity) at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).

    • Gibbs Free Energy Calculation: Calculate the standard Gibbs free energy of micellization at each temperature using the equation: ΔG°mic ≈ RT * ln(CMC) (where R is the gas constant, T is the absolute temperature, and CMC is expressed as a mole fraction).

    • Enthalpy Calculation: Plot ln(CMC) versus 1/T. The slope of this line is equal to ΔH°mic/R, allowing for the calculation of the standard enthalpy of micellization (van't Hoff equation).

    • Entropy Calculation: Calculate the standard entropy of micellization using the fundamental thermodynamic relationship: ΔS°mic = (ΔH°mic - ΔG°mic) / T

Micelle Structure Characterization via SANS
  • Scientific Rationale: SANS is the premier technique for determining the size, shape, and aggregation number of micelles, and it is the primary reason for using deuterated surfactants.[2] By preparing the deuterated sodium octanoate in D₂O, the scattering contrast between the protonated micellar core and the deuterated solvent is maximized, yielding a strong scattering signal from the micelle's hydrophobic core.[16]

  • Protocol:

    • Sample Preparation: Prepare solutions of deuterated sodium octanoate in D₂O at a concentration well above the CMC.

    • SANS Measurement: Perform the SANS experiment over a suitable range of scattering vectors (q). The scattering intensity, I(q), is recorded as a function of q.

    • Data Modeling: Fit the resulting scattering curve, I(q), to established mathematical models for different shapes (e.g., spheres, ellipsoids, cylinders).[17]

    • Structural Parameter Extraction: The fitting process yields key structural parameters, including the radius of gyration, the aggregation number (the average number of monomers per micelle), and the shape (e.g., spherical or ellipsoidal).

Conclusion

Deuterated sodium octanoate is more than just an isotopically labeled analogue; it is an enabling tool for advanced materials and biophysical characterization. While its fundamental physicochemical properties, such as the CMC and thermodynamics of micellization, are broadly similar to its protonated counterpart, the subtle differences arising from the isotopic substitution are measurable. The true power of deuteration is realized in techniques like SANS, where it provides unparalleled clarity in resolving the structure and interactions within complex, self-assembled systems. A thorough understanding of the principles and protocols outlined in this guide allows researchers to fully leverage the unique advantages of deuterated surfactants in their scientific endeavors.

References

  • Journal of Chemical Education. Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques . [Online] Available at: [Link][15]

  • National Institutes of Health (NIH). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? . [Online] Available at: [Link][14]

  • Langmuir. Small Angle Neutron Scattering Study of Mixed AOT + Lecithin Reverse Micelles . [Online] Available at: [Link][18]

  • The University of Jordan. Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements . [Online] Available at: [Link][13]

  • KINO Scientific Instrument Inc. Determining Critical Micelle Concentration of surfactant . [Online] Available at: [Link][11]

  • Indian Academy of Sciences. Small-angle neutron scattering from micellar solutions . [Online] Available at: [Link][2]

  • PubChem. Sodium Octanoate-8,8,8-d3 . [Online] Available at: [Link][7]

  • Langmuir. Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles . [Online] Available at: [Link][4]

  • SciELO. molecular thermodynamics of micellization: micelle size distributions and geometry transitions . [Online] Available at: [Link][19]

  • Wikipedia. Thermodynamics of micellization . [Online] Available at: [Link][8]

  • The Good Scents Company. sodium octanoate, 1984-06-1 . [Online] Available at: [Link][20]

  • ResearchGate. Thermodynamics of self-assembly of sodium octanoate: Comparison with a fully fluorinated counterpart . [Online] Available at: [Link][10]

  • PubMed. Aggregation thermodynamics of sodium octanoate micelles studied by means of molecular dynamics simulations . [Online] Available at: [Link][9]

  • OSTI.GOV. Designing Mixed Detergent Micelles for Uniform Neutron Contrast . [Online] Available at: [Link][3]

  • MDPI. Small-Angle Neutron Scattering Study of Sodium Alkyl Sulfate Mixed Micelles . [Online] Available at: [Link][17]

  • ACS Publications. Biosynthesis and Characterization of Deuterated Polyhydroxyoctanoate . [Online] Available at: [Link]

  • Journal of Materials and Environmental Science. Surface and thermodynamic study of micellization of non ionic surfactant/diblock copolymer system as revealed by surface tension . [Online] Available at: [Link][21]

  • PubChem. Sodium octanoate . [Online] Available at: [Link][1]

  • Google Patents. CN109265304B - Synthesis method of deuterated compound . [Online] Available at: [5]

  • PubMed. From decanoate micelles to decanoic acid/dodecylbenzenesulfonate vesicles . [Online] Available at: [Link]

  • Google Patents. US5733984A - Process for the preparation of a deuterated compound . [Online] Available at: [6]

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Sources

Introduction: The Significance of Deuterated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isotopic Enrichment of Sodium Octanoate-D15

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and analytical characterization of this compound. It is designed to offer not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of metabolic pathways, serving as internal standards for quantitative analysis, and enhancing the pharmacokinetic profiles of therapeutic agents.[1][2] this compound, the perdeuterated form of the sodium salt of octanoic acid, is a medium-chain fatty acid where fifteen hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a significant mass shift, making it an ideal tracer for metabolic studies and a high-quality internal standard for mass spectrometry-based quantification.[3][4][5]

The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also impart a "kinetic isotope effect," which can slow down metabolic processes at deuterated sites. This property is increasingly exploited in drug development to create more stable and effective pharmaceuticals. The core value of this compound lies in its high isotopic purity, which is critical for the accuracy of the data it helps generate.

Synthesis and Isotopic Enrichment Strategy

The synthesis of highly enriched this compound requires a strategic approach that introduces deuterium early and efficiently, followed by a simple conversion to the final salt form. A common and effective strategy involves the deuteration of a suitable precursor followed by hydrolysis.

Causality Behind the Synthetic Route

The chosen pathway begins with a commercially available starting material and utilizes a robust deuteration reaction, followed by hydrolysis and salt formation. This multi-step process is designed for high yield and, crucially, for achieving maximum isotopic enrichment. An alternative approach could involve the biosynthesis of deuterated octanoic acid by feeding microorganisms a deuterated substrate, which can produce a partially deuterated polymer.[6] However, for achieving the high levels of specific enrichment required for D15, a chemical synthesis route is often more controlled and reliable. The hydrolysis of a deuterated amide is a well-documented method for producing the corresponding carboxylic acid with high fidelity of the isotopic label.[7]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Deuteration of Precursor cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation Octanamide n-Octanamide Catalyst Catalyst (e.g., Pt group metal) + D₂O or D₂ gas Octanamide->Catalyst DeuteratedAmide Deuterated n-Octanamide (D15-Amide) Catalyst->DeuteratedAmide H/D Exchange HCl Acid (e.g., 6M DCl in D₂O) DeuteratedAcid Octanoic Acid-D15 DeuteratedAmide->DeuteratedAcid Heat DeuteratedAmide->DeuteratedAcid NaOH Base (e.g., NaOH in D₂O) FinalProduct This compound DeuteratedAcid->FinalProduct Neutralization DeuteratedAcid->FinalProduct

Caption: Synthetic workflow for this compound production.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of established methods for the deuteration of fatty acid derivatives.[7][8]

Step 1: Synthesis of Deuterated n-Octanamide

  • Reactor Setup: To a high-pressure stainless-steel reactor, add n-octanamide and a platinum group metal catalyst (e.g., 5% Ru/C).

  • Deuterium Source: Add D₂O as the deuterium source. The use of D₂O is a cost-effective and efficient method for hydrogen-deuterium exchange.[9][10]

  • Degassing: Seal the reactor and degas the mixture by purging with argon gas for approximately 10 minutes to remove oxygen, which can interfere with the catalytic process.[7]

  • Reaction: Heat the mixture to 180 °C with continuous stirring for 48 hours to ensure complete H/D exchange across all 15 non-labile C-H bonds.[7]

  • Work-up: After cooling, filter the mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield crude deuterated n-octanamide.

Step 2: Hydrolysis to Octanoic Acid-D15

  • Reaction: Dissolve the deuterated n-octanamide in a solution of 6 M deuterated hydrochloric acid (DCl) in D₂O. Using deuterated reagents at this stage is critical to prevent back-exchange of deuterium for hydrogen.

  • Heating: Heat the mixture at 100 °C for 6 hours to drive the hydrolysis to completion.[7]

  • Extraction: After cooling, extract the resulting deuterated octanoic acid with an organic solvent such as diethyl ether.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude Octanoic Acid-D15.[7]

Step 3: Formation of this compound

  • Neutralization: Dissolve the crude Octanoic Acid-D15 in a minimal amount of a suitable solvent (e.g., ethanol-d6).

  • Titration: Slowly add a stoichiometric amount of sodium hydroxide (NaOH) dissolved in D₂O while stirring. The pH should be carefully monitored and adjusted to be slightly basic (pH 8.5-10) to ensure complete salt formation.[11]

  • Isolation: The final product, this compound, can be isolated by evaporating the solvent under reduced pressure or by techniques like spray drying to obtain a pure, solid powder.[11]

Purification and Quality Control

The utility of an isotopically labeled standard is directly proportional to its chemical and isotopic purity. Therefore, a rigorous purification and characterization process is mandatory.

Purification Strategy

For a solid like this compound, recrystallization is an effective purification method. The choice of solvent is critical; a solvent system should be selected in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Analytical Characterization: A Self-Validating System

A multi-pronged analytical approach is essential to create a self-validating system that confirms the product's identity, chemical purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control Workflow Start Purified Sodium Octanoate-D15 Sample NMR_Analysis NMR Spectroscopy (¹H, ²H, ¹³C) Start->NMR_Analysis MS_Analysis LC-HRMS Analysis Start->MS_Analysis NMR_Results Confirm Structure Assess D-incorporation at specific sites Verify Chemical Purity NMR_Analysis->NMR_Results MS_Results Determine Molecular Weight Calculate Isotopic Enrichment (%) Assess Chemical Purity MS_Analysis->MS_Results Final_Cert Certificate of Analysis Generation NMR_Results->Final_Cert MS_Results->Final_Cert

Caption: Quality control workflow for this compound.

Data Presentation: Analytical Specifications
ParameterMethodSpecificationRationale
Chemical Purity HPLC, ¹H NMR≥ 98%Ensures that analytical signals are not confounded by impurities.
Isotopic Enrichment Mass Spectrometry≥ 98 atom % DHigh enrichment is critical for minimizing interference from the unlabeled analyte in tracer studies and quantitative assays.[5]
Structural Integrity ¹H, ¹³C NMRConforms to structureConfirms that the correct molecule has been synthesized without any side-product formation.
Molecular Weight HRMSMatches theoretical massProvides definitive confirmation of the elemental composition and successful deuteration.
Experimental Protocol: Isotopic Enrichment Determination by LC-HRMS

This protocol outlines a general method for determining the isotopic enrichment of labeled molecules by mass spectrometry.[12]

  • Sample Preparation: Prepare a solution of the this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol. Also, prepare a solution of unlabeled Sodium octanoate at the same concentration.

  • LC-MS System: Use a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system. The liquid chromatography step separates the analyte from any non-volatile impurities.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

    • Scan Mode: Full scan mode to capture the entire isotopic cluster of the molecule.

    • Resolution: Set to a high resolution (e.g., > 60,000) to accurately resolve the isotopic peaks.

  • Data Acquisition:

    • Inject the unlabeled standard to determine its retention time and natural isotopic distribution.

    • Inject the deuterated sample.

  • Data Analysis:

    • Extract the ion chromatograms for both the unlabeled ([M-H]⁻) and labeled ([M-D₁₅-H]⁻) ions.

    • From the full scan mass spectrum of the labeled compound, integrate the peak areas for all significant isotopologues (M, M+1, M+2, etc., corresponding to D15, D14, D13 species).

    • Calculate the isotopic enrichment by determining the mole fraction of the fully deuterated species relative to all other isotopologues. The formula is: Isotopic Enrichment (%) = [Area(D₁₅) / Σ Areas(D₀ to D₁₅)] x 100

    • This calculation must account for the natural abundance of ¹³C.[12]

Applications in Research and Drug Development

The high purity and enrichment of this compound make it a valuable tool in several advanced research areas:

  • Metabolic Flux Analysis: As a tracer, it allows scientists to follow the metabolic fate of octanoate in vivo, providing insights into fatty acid oxidation, lipid synthesis, and energy metabolism.[3][4] Deuterium-labeled fatty acids can be tracked as they are incorporated into more complex lipids.[13]

  • Quantitative Bioanalysis: It serves as an ideal internal standard for LC-MS based quantification of endogenous octanoate in biological matrices like plasma and tissue.[1][14] The co-elution of the labeled standard with the unlabeled analyte corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.[5][14]

  • Neutron Scattering: Perdeuterated molecules are crucial for contrast variation studies in Small-Angle Neutron Scattering (SANS), which is used to study the structure of complex biological systems like lipid nanoparticles.[15]

Conclusion

The isotopic enrichment of this compound is a meticulous process that combines strategic chemical synthesis with rigorous analytical validation. From the initial H/D exchange reaction to the final confirmation of isotopic purity by HRMS, each step is designed to ensure the highest quality material. For researchers in drug metabolism, clinical diagnostics, and materials science, a well-characterized standard like this compound is not just a reagent but a cornerstone of reliable and reproducible science. The methodologies described herein provide a framework for producing and validating this critical research tool, empowering scientists to push the boundaries of their fields.

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A Technical Guide to Sodium Octanoate-D15 (CAS: 56408-90-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Sodium octanoate-D15, a deuterated stable isotope-labeled compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core applications, underlying scientific principles, and practical methodologies related to this critical analytical standard.

Section 1: Foundational Understanding of this compound

This compound is the sodium salt of a fully deuterated eight-carbon saturated fatty acid, octanoic acid (also known as caprylic acid). The "-D15" designation signifies that all 15 hydrogen atoms on the acyl chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution is the cornerstone of its utility in advanced analytical techniques.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both the deuterated and non-deuterated forms is essential for its effective application.

PropertyValueSource
Chemical Name Sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate
CAS Number 56408-90-3[1]
Molecular Formula C₈D₁₅NaO₂[1]
Molecular Weight 181.29 g/mol [1]
Appearance White to off-white solid/powder[2]
Unlabeled CAS 1984-06-1 (Sodium Octanoate)[3]
Unlabeled MW 166.19 g/mol [3]
The Principle of Isotopic Labeling and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium creates a heavier, more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle change has profound implications, primarily through the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.

Because the C-D bond has a lower zero-point energy and requires more energy to break, reactions involving the cleavage of this bond proceed more slowly. In the context of drug development, if the deuteration occurs at a site of metabolic transformation (e.g., a site of oxidation by cytochrome P450 enzymes), the metabolism of the deuterated compound can be significantly slowed. This can lead to:

  • Altered Pharmacokinetic Profiles: Slower metabolism can result in a longer half-life, increased exposure (AUC), and potentially lower peak concentrations (Cmax) of a drug.[4]

  • Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can reduce its formation.

  • Improved Therapeutic Index: By modifying the pharmacokinetic profile, deuteration can lead to a more favorable balance between efficacy and toxicity.

This principle is fundamental to the "deuterated drug" strategy in pharmaceutical development, where deuterium is strategically incorporated into a drug molecule to improve its metabolic stability.

Section 2: Core Applications in Research and Development

While the KIE is relevant to deuterated drugs, the primary application of this compound is not as a therapeutic agent itself, but as a critical tool in the analytical chemist's arsenal.

The Gold Standard: Internal Standard for Mass Spectrometry

The most prevalent use of this compound is as an internal standard (IS) for the quantitative analysis of endogenous or xenobiotic octanoic acid and related compounds by mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

An ideal internal standard should behave as identically as possible to the analyte of interest throughout the entire analytical workflow, from sample preparation to detection.[6] Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to their non-labeled counterparts.[5] They co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the MS source. However, due to their mass difference, they are easily distinguished by the mass spectrometer.

By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the target analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for these variations and ensures high accuracy and precision.[7]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Metabolic and Pharmacokinetic Tracer Studies

Beyond its role as a passive internal standard, this compound can be actively used as a tracer to study the in vivo metabolism and pharmacokinetics of medium-chain fatty acids.[8][9] By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[4]

The metabolic products of this compound will also be deuterated, allowing for their identification and quantification in complex biological matrices. This is invaluable for:

  • Mapping Metabolic Pathways: Identifying novel metabolites and understanding the flux through different metabolic routes.

  • Studying Fatty Acid Oxidation: Deuterated fatty acids produce deuterated water as a direct byproduct of β-oxidation, which can be detected to measure metabolic flux.

  • Investigating Disease States: Comparing the metabolism of deuterated tracers in healthy versus diseased models to understand metabolic dysregulation.

Protein Stabilization in Drug Formulation

In its non-deuterated form, sodium octanoate is widely used as a stabilizer for proteins in pharmaceutical formulations, most notably for human serum albumin (HSA).[3] It is added during the pasteurization process (heating at 60°C for 10 hours) to prevent thermal denaturation of the albumin.[10] While this compound itself is not typically used for this purpose due to cost, understanding this function is critical for drug development professionals formulating protein-based therapeutics. The principles of stabilization are directly transferable.

Section 3: Methodologies and Protocols

This section provides detailed, practical guidance for the use of this compound in a typical research setting.

Quality Control and Purity Assessment

The reliability of any quantitative study hinges on the purity of the internal standard. For this compound, two critical parameters must be validated:

  • Chemical Purity: The percentage of the material that is the desired compound, irrespective of isotopic composition. This is typically assessed by standard analytical techniques like HPLC with UV or MS detection.

  • Isotopic Enrichment: The percentage of the labeled molecules that contain the desired number of deuterium atoms. This is crucial as the presence of unlabeled or partially labeled species can interfere with quantification. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this assessment.[11]

G QC This compound Quality Control Chemical Purity Isotopic Enrichment Techniques Analytical Techniques HPLC (UV/MS) HRMS NMR Spectroscopy QC:f0->Techniques:f0 Assesses QC:f1->Techniques:f1 Determines QC:f1->Techniques:f2 Confirms

Caption: Key quality control parameters and analytical techniques for this compound.

Protocol: Quantification of Octanoic Acid in Human Plasma using LC-MS/MS

This protocol outlines a representative method for the quantification of endogenous octanoic acid in human plasma, employing this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Octanoic Acid (Analyte Standard)

  • Human Plasma (K₂EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve Octanoic Acid in methanol.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Calibration Standards: Serially dilute the Analyte Stock in methanol to prepare a series of working solutions. These will be used to spike blank plasma to create the calibration curve (e.g., 1 - 1000 ng/mL).

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of blank plasma, QC plasma, or study sample plasma into the appropriate tubes.

  • To each tube, add 150 µL of the IS Working Solution (this performs the protein precipitation and adds the internal standard simultaneously).

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for fatty acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure fatty acids are in their protonated form for better retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Start at 30% B, ramp to 95% B over 3 min, hold, re-equilibrateA typical gradient for eluting fatty acids.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM/SRM for high sensitivity and selectivity.
Ionization Mode Electrospray Ionization (ESI), NegativeFatty acids readily form [M-H]⁻ ions.
MRM Transitions Octanoic Acid: Q1: 143.1 -> Q3: 143.1 (pseudo-MRM) or a characteristic fragment; This compound: Q1: 158.2 -> Q3: 158.2Since fatty acids often don't fragment readily, monitoring the precursor ion is common. Optimization is key.[12][13]
Source Params Capillary Voltage: ~3.0 kV, Gas Temp: ~350°C, Gas Flow: ~10 L/minMust be optimized for the specific instrument and compound.
Collision Energy Optimized for fragmentation if applicableThe energy required to generate the product ion.[14][15]

5. Bioanalytical Method Validation: This developed method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[11] Key validation parameters include:

  • Selectivity and Specificity: No interference from endogenous matrix components at the retention times of the analyte and IS.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

  • Calibration Curve: Linearity, range, and a weighting factor (e.g., 1/x²) determined.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the curve that meets accuracy and precision criteria.

  • Recovery and Matrix Effect: Assesses the efficiency of the extraction and the impact of the biological matrix on ionization.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Section 4: Conclusion and Future Perspectives

This compound is an indispensable tool for modern bioanalysis. Its role as a gold-standard internal standard enables the accurate and precise quantification of octanoic acid and related medium-chain fatty acids, which is fundamental to basic research, clinical diagnostics, and drug development. Furthermore, its application as a metabolic tracer offers a powerful, non-radioactive method to probe the intricacies of fatty acid metabolism in vivo.

As analytical instrumentation continues to improve in sensitivity and resolution, the demand for high-purity, well-characterized stable isotope-labeled standards like this compound will only increase. Its continued use will be pivotal in advancing our understanding of metabolic diseases and in the development of safer, more effective medicines.

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A Technical Guide to Sodium Octanoate-D15: Properties, Applications, and Methodologies for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Sodium Octanoate-D15, a stable isotope-labeled internal standard crucial for high-precision quantitative analysis. We will explore its fundamental physicochemical properties, the theoretical principles underpinning its application, and detailed protocols for its use in liquid chromatography-mass spectrometry (LC-MS) workflows. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reproducible methods for the quantification of octanoic acid and related compounds in complex biological matrices.

Core Physicochemical Properties of this compound

This compound is the deuterated form of Sodium Octanoate, where fifteen hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution is the key to its function, providing a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by a mass spectrometer, without significantly altering its chemical behavior.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular Weight 181.29 g/mol [2][3][4]
Exact Mass 181.19112519 u[2]
Chemical Formula C₈D₁₅NaO₂[2][3]
Structural Formula CD₃(CD₂)₆COONa[2][4]
CAS Number 56408-90-3[2][3][4]
Synonyms Octanoic-d15 acid, sodium salt; Sodium Caprylate-d15[3][4][5]
Appearance White Powder[3]
Typical Isotopic Purity ≥98 atom % D[2][4]
Storage Conditions Store at 2-8°C for long-term stability.[3][4]

The Principle of Stable Isotope Dilution for Quantitative Accuracy

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative mass spectrometry.[6] The underlying principle, known as stable isotope dilution, provides a robust method to correct for analytical variability that can compromise data quality.

Causality Behind the Method's Efficacy:

The core strength of a deuterated standard lies in its near-perfect chemical and physical homology to the target analyte.[7] Because the only difference is the isotopic composition, the deuterated standard and the native analyte exhibit virtually identical behavior throughout the entire analytical workflow:

  • Sample Extraction: They share the same recovery efficiency during protein precipitation, liquid-liquid extraction, or solid-phase extraction. Any loss of the target analyte during this stage is mirrored by a proportional loss of the internal standard.[7][8]

  • Chromatographic Separation: They co-elute during liquid chromatography, meaning they experience the same retention time and peak shape.[6][9]

  • Ionization Efficiency: They respond almost identically to ionization conditions within the mass spectrometer source (e.g., electrospray ionization). This is critical for correcting "matrix effects," where co-eluting compounds from a complex sample matrix (like plasma or urine) can unpredictably suppress or enhance the analyte's signal.[6][7][8]

By adding a known concentration of this compound to every sample, standard, and quality control at the very beginning of the process, it acts as a reliable internal reference. The final quantification is based on the ratio of the peak area of the native analyte to the peak area of the internal standard. This ratio remains constant even if absolute signal intensities fluctuate due to sample loss or matrix effects, thus ensuring high accuracy and precision.[8][10]

Standard Workflow for LC-MS Quantification

The integration of a deuterated internal standard is a seamless part of the bioanalytical workflow. The diagram below illustrates the key stages where the standard ensures data integrity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Contains native analyte Spike Spike with known amount of this compound (IS) Sample->Spike Step 1 Extract Extraction (e.g., Protein Precipitation) Spike->Extract Step 2 LC LC Separation (Analyte and IS co-elute) Extract->LC MS MS/MS Detection (Separate by mass) LC->MS Chromatogram Resulting Chromatogram - Peak for Analyte (m/z X) - Peak for IS (m/z X+15) MS->Chromatogram Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Chromatogram->Ratio Quant Quantify against Calibration Curve Ratio->Quant

Caption: LC-MS workflow using a deuterated internal standard.

Experimental Protocol: Quantification of Octanoic Acid in Human Plasma

This section provides a validated, step-by-step methodology for using this compound to quantify octanoic acid in a complex biological matrix.

4.1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Octanoic Acid (Analyte Standard)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid

  • Human Plasma (K₂EDTA)

4.2. Preparation of Stock and Working Solutions

  • IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Octanoic Acid and dissolve in 10 mL of methanol.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution in 50:50 acetonitrile:water to reach a final concentration of 100 ng/mL. This solution will be used for spiking.

  • Calibration Standards: Perform serial dilutions of the Analyte Stock Solution in blank, pooled human plasma to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

4.3. Sample Preparation: Protein Precipitation This protocol is designed to be self-validating by treating all samples, calibrators, and quality controls identically.

  • Aliquot: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the IS Working Solution (100 ng/mL) to every tube.

  • Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS analysis.

4.4. Suggested LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Analyte) Example: 143.1 -> 99.1 (Q1 -> Q3)
MRM Transition (IS) Example: 158.2 -> 113.2 (Q1 -> Q3)

Note: MRM transitions are instrument-dependent and must be optimized empirically.

Data Analysis and Interpretation

  • Integration: Integrate the peak areas for both the analyte and the internal standard (this compound) in the chromatograms.

  • Ratio Calculation: For each injection, calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Calibration Curve: Plot the Peak Area Ratio versus the nominal concentration for the calibration standards. Perform a linear regression with 1/x² weighting. The regression should yield a coefficient of determination (R²) ≥ 0.995 for acceptance.

  • Quantification: Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for modern analytical science. Its molecular weight of 181.29 g/mol and high isotopic purity make it an ideal internal standard for mass spectrometry.[2][4] By leveraging the principle of isotope dilution, it enables researchers to overcome the inherent challenges of analyzing compounds in complex matrices, providing a foundation for accurate, reproducible, and trustworthy quantitative results in drug development, clinical diagnostics, and metabolic research.

References

  • This compound. Alfa Chemistry.

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AptoChem.

  • This compound. Analytica Chemie.

  • Deuterated internal standards and bioanalysis. AptoChem.

  • This compound. C/D/N Isotopes.

  • This compound. Simson Pharma Limited.

  • Octanoate-d15 sodium. MedChemExpress.

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Quora.

  • This compound. LGC Standards.

Sources

The Unseen Shield: A Technical Guide to the Enhanced Stability of Deuterated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the intricate world of lipidomics and therapeutics, the quest for molecular stability is paramount. This guide delves into the core principles governing the enhanced stability of deuterated fatty acids (D-FAs), providing a technical exploration of the underlying mechanisms, methodologies for stability assessment, and the profound implications for an array of research and clinical applications. We move beyond a superficial overview to offer a causal understanding of experimental choices, ensuring that the protocols described herein are not merely instructional but self-validating systems.

The Achilles' Heel of Polyunsaturated Fatty Acids: A Primer on Oxidative Degradation

Polyunsaturated fatty acids (PUFAs), with their multiple carbon-carbon double bonds, are fundamental components of cellular membranes and critical signaling molecules. However, their unique structure also renders them highly susceptible to oxidative damage, a process known as lipid peroxidation. This non-enzymatic, autocatalytic chain reaction is a primary driver of cellular damage and has been implicated in a multitude of disease states.

The process of lipid peroxidation can be dissected into three key stages:

  • Initiation: The reaction cascade begins when a reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a bis-allylic methylene group (a carbon atom situated between two double bonds) of a PUFA. This initial event generates a lipid radical (L•).

  • Propagation: The highly unstable lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from a neighboring PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical. This new radical continues the chain reaction, leading to a cascade of oxidative damage.

  • Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product.

This relentless cycle of lipid peroxidation compromises membrane integrity, generates cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), and contributes to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and certain cancers.

dot graph TD; A[Reactive Oxygen Species RO•] -->|Hydrogen Abstraction| B(Polyunsaturated Fatty Acid LH); B --> C{Lipid Radical L•}; C -->|O₂| D[Lipid Peroxyl Radical LOO•]; D -->|LH| E[Lipid Hydroperoxide LOOH]; D --> C; subgraph Initiation A; B; end subgraph Propagation C; D; E; end F[Radical + Radical] --> G(Non-Radical Products); subgraph Termination F; G; end

caption: "Figure 1: The Lipid Peroxidation Cascade"

The Deuterium Shield: Harnessing the Kinetic Isotope Effect

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, at the vulnerable bis-allylic sites of PUFAs offers a powerful approach to thwart lipid peroxidation. This "deuterium shield" leverages a fundamental principle in physical chemistry known as the Kinetic Isotope Effect (KIE) .

The C-D bond is inherently stronger than the C-H bond due to the greater mass of deuterium. This increased bond strength translates to a higher activation energy required to break the C-D bond. Consequently, the rate-limiting step in lipid peroxidation—the initial abstraction of a hydrogen (or deuterium) atom—is significantly slowed down. This seemingly subtle isotopic substitution has a profound impact on the overall stability of the fatty acid, effectively acting as a "firebreak" to halt the propagation of the oxidative chain reaction.[1]

dot graph LR; subgraph "C-H Bond Cleavage" A[C-H] --> B{Transition State}; B --> C[Products]; D[Activation Energy Eₐ(H)] A -- Eₐ(H) --> B end subgraph "C-D Bond Cleavage" E[C-D] --> F{Transition State}; F --> G[Products]; H[Activation Energy Eₐ(D)] E -- Eₐ(D) --> F end

caption: "Figure 2: The Kinetic Isotope Effect"

Quantifying Stability: Methodologies and Protocols

The assessment of fatty acid stability necessitates robust and reproducible analytical methods. Here, we detail two widely accepted protocols for quantifying lipid peroxidation, along with a method to verify the incorporation of deuterium into fatty acids.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of this process.

Experimental Protocol:

  • Sample Preparation: Homogenize tissue samples or cell lysates in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Reaction Mixture: To 100 µL of the sample homogenate, add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 3,000 rpm for 15 minutes at 4°C.

  • TBA Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% (w/v) thiobarbituric acid (TBA).

  • Incubation: Incubate the reaction mixture in a boiling water bath for 15 minutes.

  • Cooling: Cool the tubes on ice to stop the reaction.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Gas Chromatography-Mass Spectrometry (GC-MS) for F2-Isoprostane Analysis

F2-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid and are considered a gold standard for assessing oxidative stress in vivo.

Experimental Protocol:

  • Lipid Extraction: Extract total lipids from biological samples (plasma, tissue homogenates) using the Folch method (chloroform:methanol, 2:1 v/v).

  • Saponification: Hydrolyze the lipid extract with 15% (w/v) potassium hydroxide to release esterified F2-isoprostanes.

  • Solid-Phase Extraction (SPE): Purify the F2-isoprostanes from the saponified extract using a C18 SPE cartridge.

  • Derivatization: Convert the purified F2-isoprostanes to pentafluorobenzyl (PFB) esters and then to trimethylsilyl (TMS) ether derivatives.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer operating in the negative ion chemical ionization (NICI) mode.

  • Quantification: Quantify the F2-isoprostanes by selected ion monitoring (SIM) using a deuterated internal standard (e.g., [²H₄]-PGF2α).

dot graph TD; A[Biological Sample] --> B(Lipid Extraction); B --> C(Saponification); C --> D(Solid-Phase Extraction); D --> E(Derivatization); E --> F(GC-MS Analysis); F --> G(Quantification);

caption: "Figure 3: F2-Isoprostane Analysis Workflow"

Quantification of Deuterium Incorporation by Mass Spectrometry

Verifying the successful incorporation of deuterium into fatty acids is crucial. This can be achieved through mass spectrometry analysis of the fatty acid methyl esters (FAMEs).

Experimental Protocol:

  • Lipid Extraction and Transesterification: Extract lipids from cells or tissues and convert the fatty acids to their corresponding methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS.

  • Mass Spectra Analysis: Compare the mass spectra of the FAMEs from samples treated with deuterated fatty acids to those from untreated controls. The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions will increase by the number of incorporated deuterium atoms.

  • Isotopic Enrichment Calculation: Calculate the percentage of deuterium incorporation by analyzing the relative intensities of the isotopic peaks.

Evidence of Enhanced Stability: A Quantitative Comparison

The theoretical advantage of deuteration is borne out by compelling experimental evidence. Numerous studies have demonstrated the superior oxidative stability of D-PUFAs compared to their hydrogenated counterparts.

Study SystemDeuterated Fatty AcidNon-Deuterated ControlOxidative Stress MarkerObserved Reduction in MarkerReference
Glaucomatous Tenon's Ocular FibroblastsD4-Linolenic Acidα-Linolenic AcidMalondialdehyde (MDA)17%[2]
Glaucomatous Tenon's Ocular FibroblastsD8-Eicosapentaenoic AcidEicosapentaenoic AcidMalondialdehyde (MDA)40% (vs. 27% for H-EPA)[2]
APP/PS1 Mouse Model of Alzheimer'sD-PUFA DietH-PUFA DietBrain F2-IsoprostanesSignificantly Reduced[3][4]
C. elegansDeuterated TrilinoleninTrilinoleninLipid PeroxidesSignificantly Reduced[1]

These data underscore the potent protective effect of deuteration against lipid peroxidation across a range of biological models.

Synthesis of Deuterated Fatty Acids: A Methodological Overview

The availability of high-purity deuterated fatty acids is essential for research in this field. While various synthetic routes exist, a common approach involves the use of deuterated starting materials and standard organic chemistry transformations. For example, the synthesis of deuterated linoleic acid can be achieved through a multi-step process that may involve the coupling of deuterated fragments followed by selective reductions to install the cis double bonds.

Conclusion and Future Perspectives

The strategic deuteration of polyunsaturated fatty acids represents a paradigm shift in our ability to protect against oxidative damage. The enhanced stability conferred by the kinetic isotope effect has been robustly demonstrated in a variety of preclinical models, opening up exciting therapeutic avenues for a host of diseases rooted in oxidative stress. As our understanding of the intricate roles of lipid peroxidation in pathology deepens, the application of deuterated fatty acids as research tools and potential therapeutics is poised to expand significantly. This guide provides a foundational framework for researchers to explore and harness the power of the deuterium shield in their own investigations.

References

  • Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - Frontiers. (2019-05-27). Available at: [Link]

  • Deuterated polyunsaturated fatty acids provided protection against oxidative stress in ocular fibroblasts derived from glaucoma - The University of Liverpool Repository. (2023-01-09). Available at: [Link]

  • Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PubMed Central. Available at: [Link]

  • Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers - ResearchGate. Available at: [Link]

  • Deuterated polyunsaturated fatty acids reduce brain lipid peroxidation and hippocampal amyloid β-peptide levels, without discernable behavioral effects in an APP/PS1 mutant transgenic mouse model of Alzheimer's disease - PubMed. Available at: [Link]

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A Technical Guide to the In Vivo Metabolic Fate of Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern metabolic research and drug development, providing an unambiguous means to trace the fate of molecules within a complex biological system. Sodium octanoate-D15, a deuterated form of the medium-chain fatty acid (MCFA) octanoic acid, serves as a powerful tool for elucidating metabolic pathways, absorption, distribution, metabolism, and excretion (ADME) profiles, and pharmacokinetic (PK) parameters. This guide offers an in-depth exploration of the in vivo metabolic fate of this compound, synthesizing core metabolic principles with practical experimental and bioanalytical considerations. We delve into the causality behind experimental design, detail robust analytical methodologies, and present a comprehensive overview of the ADME profile, grounded in authoritative scientific literature and regulatory expectations.

Introduction: The Role of Deuterated Tracers in Metabolic Research

Octanoic acid (C8:0), a saturated eight-carbon fatty acid, is a key component of medium-chain triglycerides (MCTs) found naturally in sources like coconut oil and dairy products.[1][2] Unlike long-chain fatty acids (LCFAs), MCFAs possess unique metabolic properties, including rapid absorption via the portal vein and carnitine-independent entry into mitochondria for oxidation, making them a readily available energy source.[3][4]

The use of a stable isotope-labeled version, such as this compound where the 15 hydrogen atoms on the acyl chain are replaced with deuterium, is critical for several reasons:

  • Unambiguous Tracing: It allows researchers to distinguish the exogenously administered compound from the endogenous pool of octanoic acid.

  • Quantitative Analysis: It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, correcting for variations in sample preparation and instrument response to ensure accurate quantification.[5][6]

  • Mechanistic Insights: It enables precise tracking of the compound and its metabolic products through various biochemical pathways, such as β-oxidation and the tricarboxylic acid (TCA) cycle.[7]

This guide will provide the scientific professional with a comprehensive framework for designing, executing, and interpreting in vivo studies involving this compound.

In Vivo Study Design & Core Methodologies

A well-designed in vivo study is paramount for generating reliable data. The choices made in study design directly impact the quality and interpretability of the results.

Rationale for Animal Model Selection

The Sprague-Dawley rat is a commonly used model for pharmacokinetic studies of carboxylic acids, including octanoic acid, due to its well-characterized physiology and metabolic pathways that are often translatable to humans.[8] The selection of the animal model should be justified based on its metabolic similarity to humans for the pathway . Early in drug development, in vivo metabolism studies in nonclinical test species are crucial to confirm results from in vitro studies and identify any species-specific differences in metabolism.[9][10]

Dosing, Administration, and Sample Collection Workflow

The route of administration is dictated by the research question. Oral gavage is common for studying absorption and first-pass metabolism, while intravenous (IV) administration is used to study distribution and elimination without the variable of absorption.

Workflow for a Typical Rodent Pharmacokinetic Study:

dot

Caption: High-level workflow for an in vivo pharmacokinetic study.

Detailed Protocol: Blood Sample Collection

  • Preparation: Prepare collection tubes (e.g., K2-EDTA tubes) and label them according to the animal ID and time point. Place on ice.

  • Collection: At each designated time point (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose), collect approximately 100-200 µL of whole blood, typically from the tail vein or saphenous vein.

  • Processing: Immediately following collection, centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Carefully transfer the supernatant (plasma) to a clean, labeled cryovial and store at -80°C pending bioanalysis. This prevents degradation of the analytes.

Bioanalytical Methods for Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[11][12]

Sample Preparation: The Key to Reliable Data

The primary goal of sample preparation is to remove proteins and phospholipids from the plasma that can interfere with the analysis (matrix effects) and to concentrate the analyte of interest.

Protocol: Protein Precipitation (PPT)

  • Aliquot: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with a working solution of an appropriate internal standard (if not the analyte itself).

  • Precipitate: Add 200 µL of ice-cold acetonitrile. The 4:1 ratio of solvent to plasma is chosen to ensure complete protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Validation

The instrument method must be optimized to achieve separation of the analyte from endogenous interferences and to provide sensitive detection.

  • Chromatography: A reverse-phase column (e.g., C18) is typically used. The mobile phase gradient (often a mixture of water and acetonitrile/methanol with a modifier like formic acid) is optimized to ensure a sharp, symmetrical peak shape for octanoate-D15.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are selected for both the analyte (this compound) and its non-labeled counterpart to ensure specificity.

  • Method Validation: As per regulatory guidelines from agencies like the FDA, the bioanalytical method must be validated for its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[13]

Metabolic Fate: The ADME Profile of this compound

The journey of this compound through the body can be described by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Absorption

Unlike LCFAs, which are re-esterified into triglycerides and transported via the lymphatic system, MCFAs like octanoate are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein.[4][14] Studies in humans have confirmed that octanoic acid is well-absorbed from the gastrointestinal tract and its oxidation rate is similar following oral and intravenous administration, indicating high bioavailability.[15]

Distribution

Following absorption, the primary destination of octanoate is the liver, which receives the "first pass" of the absorbed fatty acid.[16] It is transported in the blood bound to albumin.[17] Due to its rapid metabolism in the liver, concentrations of free octanoate in peripheral tissues are generally low.

Metabolism: The Core Pathway

The metabolic fate of octanoate-D15 is predominantly mitochondrial β-oxidation. This process catabolizes the fatty acid to produce energy.

The Mitochondrial β-Oxidation Pathway for Octanoate-D15:

dot

Beta_Oxidation Octanoate_D15 Octanoate-D15 (in Cytosol) Octanoyl_CoA_D15 Octanoyl-CoA-D15 Octanoate_D15->Octanoyl_CoA_D15 Activation (ACSM) Mitochondrion Mitochondrial Matrix MCAD MCAD (Medium-Chain Acyl-CoA Dehydrogenase) Octanoyl_CoA_D15->MCAD Enoyl_CoA Trans-Δ2-Enoyl-CoA-D13 MCAD->Enoyl_CoA Acetyl_CoA Acetyl-CoA-D2 Enoyl_CoA->Acetyl_CoA Hexanoyl_CoA Hexanoyl-CoA-D11 Enoyl_CoA->Hexanoyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Hexanoyl_CoA->Acetyl_CoA Butyryl_CoA Butyryl-CoA-D7 Hexanoyl_CoA->Butyryl_CoA Final_Acetyl_CoA 2x Acetyl-CoA-D3/D2 Butyryl_CoA->Final_Acetyl_CoA Final_Acetyl_CoA->TCA

Caption: Mitochondrial β-oxidation of Octanoate-D15.

  • Activation: In the mitochondrial matrix, octanoate-D15 is activated to octanoyl-CoA-D15. Liver mitochondria are highly efficient at this activation step.[18]

  • First Oxidation: The enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the first step, a rate-limiting reaction for MCFAs.[19]

  • Chain Shortening: The pathway proceeds through successive rounds of hydration, oxidation, and thiolysis, releasing a two-carbon unit as acetyl-CoA in each cycle. Since the starting molecule is deuterated, the resulting acetyl-CoA molecules will also carry deuterium labels (e.g., acetyl-CoA-D2 or D3).

  • Energy Production: The labeled acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle, and its deuterium atoms can be traced into downstream metabolites like glutamate and glutamine, providing a direct measure of substrate flux.[7]

The rapid oxidation of octanoate is a key characteristic; it is more readily oxidized to CO2 compared to long-chain fatty acids, which are more likely to be incorporated into lipids.[20]

Excretion

Unlike some other carboxylic acids, octanoic acid is not significantly excreted in the urine as conjugates like glucuronides.[8] Its primary route of elimination from the body is through metabolism. The deuterium atoms are ultimately incorporated into the body's water pool or other molecules, or are eliminated as deuterated water.

Quantitative Data & Pharmacokinetic Analysis

Following LC-MS/MS analysis, the concentration-time data is used to calculate key pharmacokinetic (PK) parameters. While specific data for octanoate-D15 is proprietary to individual studies, the table below provides a representative example of PK parameters that would be derived for octanoic acid in rats.[8]

ParameterDescriptionRepresentative Value (Oral Dose)
Cmax Maximum observed plasma concentration150 µg/mL
Tmax Time to reach Cmax0.25 hours
AUC(0-t) Area under the concentration-time curve300 µg*h/mL
Elimination half-life1.5 hours
CL/F Apparent total body clearance2.5 L/h/kg

Note: These values are illustrative and based on typical findings for octanoic acid. Actual values for a specific study with this compound would need to be experimentally determined.

The disposition of octanoic acid has been shown to be dose-dependent, suggesting that its elimination processes can become saturated at higher concentrations.[8]

Conclusion and Future Directions

This compound is an invaluable tool for the precise study of medium-chain fatty acid metabolism. Its in vivo fate is characterized by rapid absorption, primary distribution to the liver, and efficient catabolism via mitochondrial β-oxidation. The use of stable isotope tracers, combined with robust bioanalytical techniques like LC-MS/MS, allows for a definitive and quantitative understanding of these processes.

This technical framework provides researchers and drug development professionals with the foundational knowledge to design and interpret studies that leverage the power of deuterated compounds. Future research may focus on how disease states (e.g., non-alcoholic fatty liver disease or inborn errors of metabolism like MCAD deficiency) alter the metabolic flux of octanoate, using tracers like this compound to non-invasively probe pathway function.[14][21]

References

  • Eadie, M. J., et al. (1991). Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. PubMed. Retrieved from [Link]

  • Ghodke, S. K., et al. (2022). Triglycerides of medium-chain fatty acids: a concise review. Journal of Food Science and Technology. Retrieved from [Link]

  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • St-Onge, M. P., & Jones, P. J. (2002). Medium chain fatty acid metabolism and energy expenditure: Obesity treatment implications. ResearchGate. Retrieved from [Link]

  • RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. Retrieved from [Link]

  • Wiley, J., & Kulas, H. (1969). Hepatic metabolism of 1‐ 14 C octanoic and 1‐ 14 C margaric acids. Lipids. Retrieved from [Link]

  • Schwabe, A. D., et al. (1964). Octanoic acid absorption and oxidation in humans. Journal of Applied Physiology. Retrieved from [Link]

  • PharmaCompass. (n.d.). Octanoic Acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ProPharma. (n.d.). FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • Weisiger, R. A., et al. (1987). Transport, metabolism and distribution space of octanoate in the perfused rat liver. PubMed. Retrieved from [Link]

  • De Vellis, J., & Leveille, G. A. (1975). Metabolism of Octanoate and Its Effect on Glucose and Palmitate Utilization by Isolated Fat Cells. PubMed. Retrieved from [Link]

  • He, J., et al. (2021). Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency. Journal of Lipid Research. Retrieved from [Link]

  • Lemarié, F., et al. (2016). Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation. PubMed. Retrieved from [Link]

  • Schwartz, L., et al. (2020). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma. PubMed. Retrieved from [Link]

  • He, J., et al. (2021). Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency. PubMed. Retrieved from [Link]

  • Reides, F., et al. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. PubMed Central. Retrieved from [Link]

  • Lambert, J., et al. (2022). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. MDPI. Retrieved from [Link]

  • Kinsella, J. E., & Po, J. (1981). Palmitate and octanoate metabolism in bovine mammary tissue. PubMed. Retrieved from [Link]

  • Ippolito, L., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Neuroscience. Retrieved from [Link]

  • Ippolito, L., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. ResearchGate. Retrieved from [Link]

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mechanism of Sodium octanoate-D15 as a tracer

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism and Application of Sodium Octanoate-D15 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of metabolic dynamics, particularly fatty acid oxidation, is critical in understanding and developing therapies for a host of diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD) and cardiovascular conditions. Static measurements of metabolite concentrations often fail to capture the kinetic realities of these pathways. This compound has emerged as a powerful tool, a stable isotope-labeled tracer that allows for the direct and quantitative assessment of medium-chain fatty acid (MCFA) metabolism. This guide provides a comprehensive overview of the core mechanisms, experimental methodologies, and practical applications of this tracer. We will explore its unique biochemical properties, its metabolic fate through β-oxidation, and the advanced analytical techniques—from mass spectrometry to non-invasive magnetic resonance imaging—used to harness its capabilities. This document is designed to equip researchers and drug development professionals with the foundational knowledge and field-proven insights required to effectively integrate this compound into their research programs.

The Principle of Stable Isotope Tracers in Metabolic Research

Metabolism is not a static state but a dynamic network of interconnected fluxes. To understand disease or the effect of a therapeutic intervention, one must measure the rates of these biochemical reactions in vivo.[1][2] Stable isotope tracers are non-radioactive compounds where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium [²H or D] for Hydrogen, ¹³C for ¹²C).[1][3] When introduced into a biological system, these labeled molecules behave almost identically to their natural counterparts, allowing them to trace metabolic pathways without perturbing them.[4]

By tracking the incorporation of these heavy atoms into downstream metabolites, researchers can quantify the activity of specific metabolic pathways, a task impossible with simple concentration measurements.[2][4] Deuterated tracers, such as this compound, are particularly advantageous as they are safe for human use and can be detected with high sensitivity using techniques like mass spectrometry and magnetic resonance spectroscopy.[3][5]

This compound: A Profile of the Tracer

This compound is the sodium salt of octanoic acid, an eight-carbon medium-chain fatty acid (MCFA). In this tracer, all 15 hydrogen atoms attached to the carbon backbone are replaced with deuterium isotopes.[6][7]

Key Properties and Advantages:

  • Medium-Chain Length: Unlike long-chain fatty acids, octanoate can readily cross the mitochondrial membrane to undergo oxidation without requiring the carnitine palmitoyltransferase (CPT) shuttle system.[8] This provides a more direct probe of the β-oxidation machinery itself.

  • High Deuterium Labeling (D15): The high degree of deuteration provides a strong, unambiguous signal for detection.

  • Direct Readout of β-Oxidation: The catabolism of the D15 alkyl chain through β-oxidation produces deuterated water (HDO) as a direct, stoichiometric byproduct.[5][8][9] Measuring the rate of HDO production provides a direct measure of the rate of fatty acid oxidation.

Core Mechanism: Tracing the Path of β-Oxidation

The primary utility of this compound is to provide a quantitative measure of mitochondrial β-oxidation flux. The process begins with administration and concludes with the detection of labeled end-products.

Cellular Uptake and Mitochondrial Entry

Once administered, typically intravenously, this compound circulates and is taken up by tissues with high fatty acid oxidative capacity, such as the liver, heart, and skeletal muscle.[10][11] Due to its nature as an MCFA, it rapidly diffuses across the cell and mitochondrial membranes to enter the mitochondrial matrix, the site of β-oxidation.[8]

The β-Oxidation Spiral

Inside the mitochondrion, the deuterated octanoyl-CoA undergoes sequential rounds of β-oxidation. Each turn of the cycle cleaves a two-carbon unit, releasing deuterated acetyl-CoA and, critically, generating the reducing equivalents FADH₂ and NADH. The hydrogen atoms for these reducing equivalents, and for the subsequent formation of water in the electron transport chain, are derived from the fatty acid backbone. When using D15-octanoate, this process directly produces deuterated water (HDO).

beta_oxidation_pathway cluster_blood Bloodstream cluster_cell Hepatocyte cluster_mito Mitochondrial Matrix D15_Octanoate_Na This compound D15_Octanoyl_CoA D15-Octanoyl-CoA D15_Octanoate_Na->D15_Octanoyl_CoA Activation Beta_Ox β-Oxidation (3 Cycles) D15_Octanoyl_CoA->Beta_Ox D_Acetyl_CoA 4x Deuterated Acetyl-CoA Beta_Ox->D_Acetyl_CoA Produces HDO Deuterated Water (HDO) Beta_Ox->HDO Produces TCA TCA Cycle D_Acetyl_CoA->TCA Enters D_Metabolites Labeled Metabolites (e.g., Glutamate) TCA->D_Metabolites Produces

Metabolic pathway of this compound.
Fate of Labeled Acetyl-CoA

The deuterated acetyl-CoA generated from β-oxidation enters the tricarboxylic acid (TCA) cycle. This results in the deuterium label being incorporated into various TCA cycle intermediates, such as citrate and glutamate.[10][12] Detecting the label in these downstream molecules provides further confirmation of the metabolic pathway and can be used to probe TCA cycle flux.

While the vast majority of octanoate is oxidized, a minor fraction can undergo chain elongation, converting it into labeled long-chain fatty acids like palmitate and stearate.[13][14]

Methodologies and Applications

The choice of analytical method depends on the research question, ranging from non-invasive, organ-specific measurements to highly sensitive systemic flux analysis.

Application 1: Non-Invasive Assessment of Hepatic β-Oxidation

A key application is in studying liver diseases like MASLD, where fatty acid oxidation is often dysregulated.[5][9] Deuterium Magnetic Resonance Imaging (DMRI) provides a spatially resolved, non-invasive method to measure this process in real-time.

Principle: Following the administration of this compound, its metabolism in the liver produces a localized increase in the HDO concentration. A magnetic resonance scanner tuned to the deuterium frequency can detect this HDO signal, which is directly proportional to the rate of hepatic β-oxidation.[5][8]

Experimental Protocol: In Vivo DMRI in a Rodent Model

  • Animal Preparation: Anesthetize the animal (e.g., mouse) and place it within the MRI scanner. Ensure physiological monitoring (respiration, temperature).

  • Baseline Scan: Acquire a baseline deuterium scan to measure the natural abundance D₂O/HDO signal.

  • Tracer Administration: Administer a bolus of this compound via tail vein injection.

  • Dynamic Scanning: Immediately begin acquiring a time-series of deuterium MR images or spectra localized to the liver region.

  • Data Analysis: Quantify the change in the HDO signal over time. The initial slope of the HDO signal increase serves as an index of the hepatic β-oxidation rate.

dmri_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis AnimalPrep 1. Animal Anesthesia & Positioning in MRI Baseline 2. Baseline ²H Scan AnimalPrep->Baseline Injection 3. IV Injection of This compound Baseline->Injection Dynamic 4. Dynamic ²H Imaging of Liver Injection->Dynamic SignalQuant 5. Quantify HDO Signal Increase Over Time Dynamic->SignalQuant RateCalc 6. Calculate Rate of Hepatic β-Oxidation SignalQuant->RateCalc

Sources

Methodological & Application

Mastering Lipidomics: A Guide to Quantitative Analysis Using Sodium Octanoate-D15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field in understanding health and disease. From elucidating the intricate roles of lipids in cellular signaling to identifying novel biomarkers for diagnostics and therapeutic monitoring, the demand for accurate and reproducible lipid quantification is paramount. However, the inherent complexity of the lipidome and the analytical variability associated with mass spectrometry-based techniques present significant challenges.[1]

To navigate these challenges, the principle of stable isotope dilution mass spectrometry (SID-MS) stands as the gold standard for quantitative analysis.[2] This approach relies on the use of a stable isotope-labeled internal standard (IS), a close chemical analog of the analyte of interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Sodium octanoate-D15 as an internal standard for the precise quantification of octanoic acid and other short- to medium-chain fatty acids in various biological matrices.

Why this compound? The Hallmarks of an Ideal Internal Standard

The selection of an appropriate internal standard is a critical decision that profoundly impacts the quality of quantitative data.[3] this compound, a deuterated form of sodium octanoate, possesses several key attributes that make it an exceptional choice for lipidomics studies targeting short-chain fatty acids (SCFAs).

Key Properties and Advantages:

  • Chemical Identity and Co-elution: Being chemically identical to its endogenous counterpart, octanoic acid, this compound exhibits nearly identical behavior during sample extraction, derivatization, and chromatographic separation. This ensures that any analyte loss or variation during sample processing is mirrored by the internal standard, allowing for accurate correction. While minor chromatographic shifts due to the deuterium labeling can sometimes occur, they are generally minimal and manageable.

  • Mass Differentiation: The 15 deuterium atoms in this compound provide a significant and unambiguous mass shift from the unlabeled analyte, preventing isotopic overlap and ensuring clear differentiation in the mass spectrometer.

  • Inertness: Deuterium labeling does not alter the fundamental chemical reactivity of the molecule, ensuring it does not interfere with the biological system or the analytical process.

  • Commercial Availability and Purity: High-purity this compound is commercially available, ensuring a reliable and consistent source for reproducible experimental outcomes.[4][5][6]

The Principle of Internal Standard-Based Quantification

The core principle of using an internal standard is to provide a constant reference point against which the analyte of interest can be measured. By adding a known amount of this compound to each sample at the very beginning of the workflow, a ratio of the endogenous analyte to the internal standard is established. This ratio remains constant throughout the analytical process, even if there are variations in sample recovery or instrument response. The concentration of the endogenous analyte is then determined by comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.

Visualizing the Workflow: The Role of an Internal Standard

The following diagram illustrates the fundamental principle of how an internal standard compensates for variations in a typical lipidomics workflow.

internal_standard_workflow Principle of Internal Standard Normalization cluster_quant Quantification s1_start Biological Sample (High Analyte Recovery) s1_is Add Known Amount of This compound s1_start->s1_is s1_extract Lipid Extraction s1_is->s1_extract s1_analyze MS Analysis s1_extract->s1_analyze s1_ratio Analyte/IS Ratio = X s1_analyze->s1_ratio cal_curve Calibration Curve (Known Analyte Concentrations vs. Analyte/IS Ratio) s1_ratio->cal_curve s2_start Biological Sample (Low Analyte Recovery) s2_is Add Known Amount of This compound s2_start->s2_is s2_extract Lipid Extraction s2_is->s2_extract s2_analyze MS Analysis s2_extract->s2_analyze s2_ratio Analyte/IS Ratio = X s2_analyze->s2_ratio s2_ratio->cal_curve quant_result Accurate Quantification of Analyte cal_curve->quant_result

Caption: Workflow illustrating how the analyte-to-internal standard ratio remains constant despite variations in sample recovery, leading to accurate quantification.

Detailed Protocols for Quantitative Analysis

This section provides detailed, step-by-step protocols for the quantification of octanoic acid in biological samples using this compound as an internal standard. Two primary analytical platforms are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: LC-MS/MS Analysis of Short-Chain Fatty Acids

LC-MS/MS is a powerful technique for the sensitive and specific quantification of a wide range of molecules. For SCFAs, which are often present at low concentrations in biological matrices, derivatization is commonly employed to enhance chromatographic retention and ionization efficiency.[7][8][9]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Sodium octanoate (Unlabeled Standard)

  • Biological matrix (e.g., plasma, serum, fecal supernatant, tissue homogenate)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

2. Preparation of Stock Solutions and Internal Standard Spiking Solution:

  • Unlabeled Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium octanoate in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the Internal Standard Stock Solution with the appropriate solvent to a final concentration of 10 µg/mL.

3. Sample Preparation and Derivatization:

This protocol is adapted for plasma/serum samples. Modifications may be required for other matrices.

  • Aliquoting and Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum. Add 10 µL of the 10 µg/mL Internal Standard Spiking Solution.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 200 mM 3-NPH in 50% acetonitrile/water.

    • Add 50 µL of 120 mM EDC in water.

    • Add 10 µL of pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

  • Quenching: After incubation, add 200 µL of 0.1% formic acid in water to stop the reaction.

  • Final Preparation: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Instrumental Parameters:

The following are suggested starting parameters. Optimization will be necessary for your specific instrument and application.

ParameterSuggested Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10-90% B over 10 minutes, followed by a re-equilibration step
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+) for 3-NPH derivatives
MRM Transitions
Octanoic acid (3-NPH)Precursor (Q1): To be determined experimentally (approx. 296.2 m/z). Product (Q3): ~137.1 m/z, ~109.1 m/z
Octanoate-D15 (3-NPH)Precursor (Q1): To be determined experimentally (approx. 311.3 m/z). Product (Q3): ~137.1 m/z, ~109.1 m/z
Dwell Time50 ms
Collision Energy (CE)Optimize for each transition
Cone Voltage (CV)Optimize for each transition

Note: The exact m/z values for precursor ions of the 3-NPH derivatives should be confirmed by direct infusion of the derivatized standards. The product ions are characteristic fragments of the 3-NPH tag.

5. Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled Sodium octanoate standard into a surrogate matrix (e.g., charcoal-stripped plasma) and adding a constant amount of the this compound internal standard.

  • Peak Integration: Integrate the peak areas for both the endogenous octanoic acid and the this compound internal standard in all samples and calibration standards.

  • Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and standard.

  • Quantification: Plot the peak area ratio against the concentration of the unlabeled standards to generate a calibration curve. Determine the concentration of octanoic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: GC-MS Analysis of Short-Chain Fatty Acids

GC-MS is a robust and highly reproducible technique for the analysis of volatile and semi-volatile compounds. For SCFAs, derivatization is necessary to increase their volatility and thermal stability. A common approach is silylation to form trimethylsilyl (TMS) esters.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Sodium octanoate (Unlabeled Standard)

  • Biological matrix (e.g., plasma, serum, fecal supernatant, tissue homogenate)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane (GC grade)

  • Internal Standard Spiking Solution (as prepared in Protocol 1)

2. Sample Preparation and Derivatization:

  • Aliquoting and Spiking: To a glass tube, add 50 µL of plasma or serum. Add 10 µL of the 10 µg/mL Internal Standard Spiking Solution.

  • Lyophilization: Freeze-dry the sample to remove all water.

  • Derivatization:

    • Add 50 µL of pyridine.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 200 µL of hexane and vortex for 1 minute.

  • Final Preparation: Centrifuge at 2,000 x g for 5 minutes. Transfer the upper hexane layer to a GC-MS vial for analysis.

3. GC-MS Instrumental Parameters:

The following are suggested starting parameters. Optimization will be necessary for your specific instrument and application.

ParameterSuggested Setting
GC System
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Oven Program80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Octanoic acid (TMS)Quantifier: m/z 117, Qualifier: m/z 201[10]
Octanoate-D15 (TMS)Quantifier: To be determined (expect shift from 117), Qualifier: To be determined (expect shift from 201)

Note: The specific m/z values for the deuterated TMS derivative should be confirmed by injecting a derivatized standard. The expected mass shift will depend on the fragmentation pattern.

4. Data Analysis and Quantification:

The data analysis and quantification steps are analogous to those described for the LC-MS/MS protocol, using the peak areas of the selected ions for both the analyte and the internal standard.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose. Key validation parameters to assess include:

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.

Conclusion: Empowering Lipidomics Research with a Robust Quantitative Tool

The use of this compound as an internal standard provides a robust and reliable foundation for the accurate quantification of octanoic acid and other short-chain fatty acids in complex biological samples. By adhering to the principles of stable isotope dilution and following well-validated protocols, researchers can significantly enhance the quality and reproducibility of their lipidomics data. This, in turn, will accelerate the discovery of novel lipid biomarkers and deepen our understanding of the critical roles lipids play in biological systems.

References

  • ResearchGate. (n.d.). GC/MS analysis of FR3. (A) The total ion current (TIC) chromatogram of.... Retrieved from [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical.... Retrieved from [Link]

  • NIST. (n.d.). Octanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic profiles obtained by Py(HMDS)-GC-MS of sample 5_black.... Retrieved from [Link]

  • PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS total ion chromatogram obtained for the TMS derivatives. P1–P5.... Retrieved from [Link]

  • Analytica Chemie. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Retrieved from [Link]

  • PubMed. (2001). Regioisomers of octanoic acid-containing structured triacylglycerols analyzed by tandem mass spectrometry using ammonia negative ion chemical ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • FooDB. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Negative (FDB003336). Retrieved from [Link]

  • SciSpace. (2023). (Open Access) Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • NIH. (2017). A relative quantitative positive/negative ion switching method for untargeted lipidomics via high resolution LC-MS/MS from any biological source. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of butanoic, hexanoic and octanoic acids by GC-MS. Top:.... Retrieved from [Link]

  • LCGC. (2014). Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. Retrieved from [Link]

  • NIST. (n.d.). Octanoic acid, TMS derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]

  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

  • Waters. (n.d.). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Retrieved from [Link]

  • Waters. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]

  • ResearchGate. (n.d.). Assigning precursor–product ion relationships in indiscriminant MS/MS data from non-targeted metabolite profiling studies. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Sodium Octanoate in Biological Matrices Using a Stable Isotope Dilution GC-MS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the precise and accurate quantification of sodium octanoate in biological matrices. The method employs a stable isotope dilution (SID) strategy, using sodium octanoate-D15 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Sodium octanoate (also known as sodium caprylate) is a critical stabilizer in pharmaceutical formulations, particularly for human albumin, and its concentration must be carefully controlled.[1] The described workflow, which includes liquid-liquid extraction, chemical derivatization, and GC-MS analysis, provides a robust and reliable system for researchers, quality control scientists, and drug development professionals. All procedures are designed to meet the rigorous standards for bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]

Introduction and Scientific Principles

The Role of Sodium Octanoate

Sodium octanoate is an eight-carbon saturated fatty acid salt widely used as an excipient in the biopharmaceutical industry. Its primary function is to act as a stabilizer for proteins, such as human serum albumin, preventing aggregation and denaturation during pasteurization and storage.[1] Given its potential for toxicity at elevated levels, regulatory bodies mandate strict control over its final concentration in therapeutic products. This necessitates a highly accurate and validated analytical method for its quantification.

The Principle of Stable Isotope Dilution GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile compounds.[4] However, for non-volatile analytes like sodium octanoate, direct analysis is challenging due to their high polarity and low volatility, which can lead to poor peak shape and low sensitivity.[5] To overcome this, chemical derivatization is employed to convert the analyte into a more volatile form suitable for GC analysis.[6]

The gold standard for quantification in mass spectrometry is the stable isotope dilution (SID) method.[7][8][9] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the very beginning of the preparation process.[7][10]

The key advantages of this approach are:

  • Accuracy and Precision: The deuterated internal standard (IS) is chemically identical to the analyte, so it behaves the same way during every step of sample preparation, extraction, derivatization, and injection.[7][8] Any loss of the target analyte during the workflow is mirrored by a proportional loss of the IS, allowing for reliable correction and leading to highly accurate and precise results.[9]

  • Matrix Effect Compensation: The co-eluting IS helps to compensate for any signal suppression or enhancement caused by other components in the biological matrix.

The diagram below illustrates the core principle of how the stable isotope standard corrects for analytical variability.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Rationale Sample Biological Sample (Analyte = A) Spike Spike with Internal Standard (IS = A*) Sample->Spike Extraction Extraction / Cleanup (Analyte Loss Occurs) Spike->Extraction Derivatization Derivatization (Variable Efficiency) Extraction->Derivatization GCMS GC-MS Detection Derivatization->GCMS Ratio Measure Peak Area Ratio (A / A*) GCMS->Ratio Quant Quantification Ratio->Quant Rationale The ratio of A/A* remains constant despite losses, ensuring the calculated concentration of A is accurate. Ratio->Rationale

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Materials and Reagents

  • Standards:

    • Sodium Octanoate (Sigma-Aldrich, CAS No. 1984-06-1 or equivalent)

    • This compound (LGC Standards, CAS No. 56408-90-3 or equivalent)[11]

  • Solvents (HPLC or GC-MS Grade):

    • Methanol

    • Acetonitrile

    • Iso-octane

    • Dichloromethane

    • Deionized Water (18 MΩ·cm)

  • Reagents for Extraction and Derivatization:

    • Hydrochloric Acid (HCl), concentrated

    • Potassium Hydroxide (KOH)

    • Pentafluorobenzyl (PFB) Bromide, 99% (Sigma-Aldrich or equivalent)

    • N,N-Diisopropylethylamine (DIPEA), 99.5% (Sigma-Aldrich or equivalent)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 6890N/5975 or equivalent)

    • Analytical balance

    • Glass test tubes (10 mm x 75 mm) and vials with PTFE-lined caps

    • Calibrated micropipettes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporation system (e.g., N-EVAP)

    • GC autosampler vials (1.5 mL) with glass inserts

Detailed Experimental Protocol

This protocol is optimized for high sensitivity using PFB-bromide derivatization and Negative Chemical Ionization (NCI) GC-MS.

Preparation of Standards
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of Sodium Octanoate and dissolve in 10 mL of deionized water to create a primary stock solution.

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 100% ethanol to create the Internal Standard (IS) stock solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the Sodium Octanoate primary stock solution with deionized water to prepare a series of working standards for the calibration curve (e.g., ranging from 0.1 µg/mL to 50 µg/mL).

  • Internal Standard Spiking Solution (e.g., 2.5 µg/mL):

    • Dilute the IS stock solution with 100% ethanol to a final concentration suitable for spiking into all samples and calibration standards. The optimal concentration should be determined during method development.

Calibration Curve Preparation
  • To a set of clean glass test tubes, add 50 µL of each working standard dilution.

  • To each tube, add 100 µL of the Internal Standard Spiking Solution.[10]

  • These tubes will be processed alongside the unknown samples through the extraction and derivatization steps outlined below.

Sample Preparation: Extraction and Derivatization

The following workflow diagram outlines the complete sample preparation process.

Sample 1. Aliquot Sample (e.g., 100 µL Plasma) Spike 2. Spike IS (100 µL this compound) Sample->Spike Acidify 3. Acidify (Add HCl to pH < 2) Spike->Acidify Extract 4. LLE (Add 1 mL Iso-octane, Vortex, Centrifuge) Acidify->Extract Collect 5. Collect Organic Layer (Repeat Extraction) Extract->Collect Dry1 6. Evaporate to Dryness (Nitrogen Stream) Collect->Dry1 Derivatize 7. Derivatize (Add PFB-Br & DIPEA in Acetonitrile) Dry1->Derivatize Incubate 8. Incubate (20 min @ Room Temp) Derivatize->Incubate Dry2 9. Evaporate to Dryness (Nitrogen Stream) Incubate->Dry2 Reconstitute 10. Reconstitute (50 µL Iso-octane) Dry2->Reconstitute Analyze 11. Transfer & Analyze (GC-MS) Reconstitute->Analyze

Caption: Step-by-step sample preparation and derivatization workflow.

Detailed Steps:

  • Aliquoting and Spiking: Pipette 100 µL of the biological sample (e.g., plasma, diluted albumin solution) into a clean glass test tube. Add 100 µL of the Internal Standard Spiking Solution.[10]

  • Acidification: Mix the sample with methanol and acidify to a final concentration of 25 mM HCl to convert the octanoate salt to its free acid form.[10]

  • Liquid-Liquid Extraction (LLE): Add 1 mL of iso-octane to the tube. Vortex vigorously for 1 minute, then centrifuge at ~3000 x g for 5 minutes to separate the layers.[4][10]

  • Collection: Carefully transfer the upper organic layer (iso-octane) to a new clean glass tube. Repeat the extraction step on the remaining aqueous layer to maximize recovery, combining the organic extracts.[7]

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 25 µL of 1% PFB-bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile to the dried residue.[7][8][10] Cap the tube, vortex, and let it stand at room temperature for 20 minutes to form the PFB-ester derivative.[7][10]

  • Final Preparation: Dry the reaction mixture completely under a nitrogen stream. Reconstitute the final residue in 50 µL of iso-octane.[7][10] Transfer the solution to a GC autosampler vial with a glass insert for analysis.

GC-MS Instrument Parameters

The following table provides a validated starting point for instrument conditions. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C[8]
Injection ModeSplitless
Carrier GasHelium, Constant Flow @ 1.0 mL/min
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent[12]
Oven ProgramInitial 150°C, ramp 10°C/min to 270°C, then 40°C/min to 310°C, hold 1 min[8]
Mass Spectrometer
MS Transfer Line280°C[8]
Ion Source Temp.230°C
Ionization ModeNegative Chemical Ionization (NCI)
Reagent GasMethane
Acquisition ModeSelected Ion Monitoring (SIM)[13][14]
SIM Ions (for PFB esters)
Octanoatem/z 143 (Quantifier), m/z 181 (Qualifier)
Octanoate-D15m/z 158 (Quantifier)

Note: The specific m/z values for SIM should be confirmed by infusing a derivatized standard and identifying the most abundant and specific fragment ions.

Data Analysis and Method Validation

Quantification
  • Integrate the chromatographic peaks for the quantifier ions of both the derivatized octanoate and the octanoate-D15 internal standard.

  • Calculate the Peak Area Ratio (PAR) for each calibration standard and unknown sample: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the PAR against the known concentration of each calibration standard.

  • Apply a linear regression analysis, typically with a weighting of 1/x or 1/x², to generate a regression equation (y = mx + c) and a correlation coefficient (R²).

  • Calculate the concentration of sodium octanoate in the unknown samples by inputting their measured PAR values into the regression equation.

Bioanalytical Method Validation

The method must be validated to ensure it is reliable for its intended purpose, following guidelines from regulatory bodies like the FDA.[15][16] Validation demonstrates that the method consistently produces accurate and precise results.[16]

The table below summarizes the key validation parameters and typical acceptance criteria.

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Correlation coefficient (R²) ≥ 0.99.[13][14]
Accuracy The closeness of the measured value to the true value.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of repeated measurements. Expressed as Relative Standard Deviation (RSD).RSD should be ≤15% (≤20% at LLOQ) for both intra-day and inter-day runs.[13][14]
Recovery The efficiency of the extraction process, comparing analyte response in an extracted sample to a post-extraction spiked sample.Recovery should be consistent and reproducible across the concentration range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[17]Analyte response should be at least 5-10 times that of a blank sample; accuracy and precision criteria must be met.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).[18]Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

The stable isotope dilution GC-MS method detailed in this application note provides a highly selective, sensitive, and robust protocol for the quantification of sodium octanoate in complex biological matrices. The use of a deuterated internal standard, this compound, is critical for ensuring the accuracy and precision required for regulatory submissions in drug development and quality control environments.[7][19] Proper method validation according to established guidelines is mandatory to guarantee the reliability of the generated data.[2][3]

References

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). Metabolites, 12(2), 163. PubMed Central. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). ResearchGate. [Link]

  • Bioanalytical Method Validation: What does the FDA expect? (2013). ECA Academy. [Link]

  • Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. (2022). Journal of Chemical Education, 99(1), 405-411. ACS Publications. [Link]

  • Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. (2020). Analytical and Bioanalytical Chemistry, 412, 5943–5952. National Institutes of Health. [Link]

  • Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. (2023). Analytical and Bioanalytical Chemistry, 415, 6891–6904. National Institutes of Health. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. (2019). Journal of Food Composition and Analysis, 82. CABI Digital Library. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. [Link]

  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (2014). Metabolites, 4(4), 925-941. PubMed Central. [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). American Society for Clinical Pharmacology & Therapeutics. [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]

  • Acids: Derivatization for GC Analysis. (2004). Encyclopedia of Analytical Science (Second Edition). [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. (2002). ResearchGate. [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2019). PLOS ONE, 14(11), e0221528. PubMed Central. [Link]

  • Simple method for determination of content of sodium caprylate in human albumin through GC method. (n.d.). Patsnap Eureka. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. (n.d.). University of Pisa. [Link]

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Application Note: High-Throughput Quantification of Medium-Chain Fatty Acids in Human Plasma Using Stable Isotope Dilution Mass Spectrometry with Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Medium-chain fatty acids (MCFAs), encompassing saturated fatty acids with 6 to 12 carbon backbones, are increasingly recognized for their significant roles in metabolic regulation, neurological health, and as potential biomarkers in various disease states.[1][2][3] Their unique metabolic pathways offer therapeutic potential, making their accurate quantification in biological matrices a critical aspect of preclinical and clinical research.[1][4][5] This application note presents robust, validated protocols for the precise quantification of key MCFAs (Hexanoic acid - C6:0, Octanoic acid - C8:0, Decanoic acid - C10:0, and Lauric acid - C12:0) in human plasma. The methodology is centered around the principle of stable isotope dilution using Sodium octanoate-D15 as an internal standard, coupled with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Significance of MCFA Quantification

MCFAs are not merely energy substrates; they are active signaling molecules influencing a range of physiological processes.[1][2] Unlike long-chain fatty acids, MCFAs are directly absorbed into the portal circulation and rapidly metabolized.[3][5][6] This distinct metabolic route has sparked interest in their therapeutic application for metabolic and neurological disorders.[1][4] Consequently, the ability to reliably measure the circulating levels of individual MCFAs is paramount for pharmacokinetic studies, biomarker discovery, and understanding the intricate metabolic interplay in health and disease.

The analytical challenge in MCFA quantification lies in their inherent volatility and the complexity of the plasma matrix. To overcome these challenges, stable isotope dilution mass spectrometry stands as the gold standard, offering unparalleled accuracy and precision by correcting for sample loss during preparation and variations in instrument response.

Principle of the Method: Stable Isotope Dilution with this compound

The core of this methodology is the use of a stable isotope-labeled internal standard (SIL-IS), this compound. This deuterated analogue of octanoic acid is chemically identical to the native analyte but has a greater mass due to the replacement of 15 hydrogen atoms with deuterium.

Why this compound?

  • Co-elution and Co-extraction: It behaves identically to the endogenous MCFAs during extraction, derivatization, and chromatographic separation, ensuring that any sample loss is mirrored in the internal standard.

  • Mass Spectrometric Distinction: The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise ratiometric quantification.

  • Minimal Isotopic Interference: The high degree of deuteration (D15) minimizes the contribution of natural isotopes from the unlabeled analyte to the signal of the internal standard.

A known concentration of this compound is spiked into the plasma sample at the very beginning of the workflow. The ratio of the endogenous MCFA signal to the SIL-IS signal is then used to calculate the exact concentration of the MCFA in the original sample, referencing a calibration curve.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Plasma_Sample 100 µL Human Plasma Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Extraction Liquid-Liquid Extraction (e.g., Hexane) Protein_Precipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Direct or with Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) GCMS->Quantification LCMS->Quantification

Caption: Overall experimental workflow for MCFA quantification.

Detailed Protocols

This section provides two distinct, validated protocols for MCFA quantification. The choice between GC-MS and LC-MS/MS will depend on instrument availability, desired sensitivity, and sample throughput.

Protocol 1: GC-MS Quantification Following Derivatization

Gas chromatography requires the conversion of polar fatty acids into volatile fatty acid methyl esters (FAMEs) to ensure good chromatographic separation and peak shape.[7]

3.1.1. Materials and Reagents

  • This compound (CAS: 56408-90-3)[8][9][10]

  • MCFA standards (Hexanoic, Octanoic, Decanoic, Lauric acids)

  • Human Plasma (with anticoagulant, e.g., EDTA)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Hexane, HPLC grade

  • Boron trifluoride-methanol (BF3-Methanol), 14% solution[7][11]

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

3.1.2. Sample Preparation and Extraction

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Aliquoting: In a glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample.

  • Lipid Extraction: Perform a liquid-liquid extraction. A common method is a modified Folch extraction:

    • Add 2 mL of methanol and 3.9 mL of chloroform.[12]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.[12]

    • Carefully transfer the lower organic (chloroform) layer to a clean glass tube.[13]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

3.1.3. Derivatization to FAMEs

  • Reagent Addition: To the dried lipid extract, add 1 mL of hexane and 0.5 mL of 14% BF3-Methanol reagent.[11][14]

  • Reaction: Cap the tube tightly and heat at 100°C for 5-10 minutes.[14]

  • Quenching and Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution.[7][15]

    • Add 2 mL of hexane and vortex thoroughly to extract the FAMEs into the hexane layer.[15]

  • Sample Collection: Allow the layers to separate, then carefully transfer the upper hexane layer to a GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

3.1.4. GC-MS Instrumental Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar column suitable for FAME analysis.

  • Oven Program: Initial temperature 70°C, hold for 2 min, ramp to 180°C at 15°C/min, hold for 6 min, then ramp to 230°C at 10°C/min and hold for 1 min.[16]

  • Injector: Splitless mode at 250°C.

  • MS System: Agilent 5977B or equivalent single quadrupole or tandem quadrupole MS.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Table 1: Suggested SIM Ions for MCFA FAMEs and Octanoate-D15 Methyl Ester

Analyte (as FAME)Retention Time (approx. min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methyl Hexanoate (C6:0)~5.57487, 129
Methyl Octanoate (C8:0)~8.07487, 158
Methyl Decanoate (C10:0)~10.57487, 186
Methyl Laurate (C12:0)~12.87487, 214
Methyl Octanoate-D15 (IS)~8.089102, 173
Protocol 2: LC-MS/MS Quantification Following Derivatization

For enhanced specificity and sensitivity, LC-MS/MS is the preferred platform. While direct analysis is possible, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) significantly improves ionization efficiency in negative mode.[17][18][19]

3.2.1. Materials and Reagents

  • All reagents from Protocol 1, plus:

  • 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

3.2.2. Sample Preparation and Derivatization

  • Extraction: Perform the sample preparation and extraction as described in steps 3.1.2.1 to 3.1.2.5.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent like methanol.

  • Derivatization Cocktail:

    • Add 50 µL of the internal standard solution (containing this compound).

    • Add 50 µL of 200 mM 3-NPH·HCl solution.[18]

    • Add 50 µL of EDC·HCl solution.[18]

  • Reaction: Incubate the mixture at 45°C for 60 minutes.[18]

  • Final Preparation: After cooling, the sample can be diluted and transferred to an LC vial for analysis.

3.2.3. LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[18]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol.

  • Gradient: A suitable gradient to resolve the MCFAs.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Suggested MRM Transitions for 3-NPH Derivatized MCFAs and Octanoate-D15

Analyte (as 3-NPH derivative)Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
Hexanoic acid (C6:0)268.1137.0-15
Octanoic acid (C8:0)296.2137.0-15
Decanoic acid (C10:0)324.2137.0-15
Lauric acid (C12:0)352.3137.0-15
Octanoic acid-D15 (IS)311.3137.0-15

Method Validation and Performance

Method validation should be performed according to regulatory guidelines to ensure data reliability.[20][21]

Troubleshooting Start Poor Peak Shape or Low Signal Check_Derivatization Derivatization Incomplete? Start->Check_Derivatization Check_Extraction Poor Extraction Recovery? Start->Check_Extraction Check_MS MS Tuning/Sensitivity Issue? Start->Check_MS Check_LC LC Column/Mobile Phase Issue? Start->Check_LC Sol_Derivatization Optimize reaction time/temp. Use fresh reagents. Check_Derivatization->Sol_Derivatization Sol_Extraction Check solvent volumes/purity. Optimize vortex/centrifugation. Check_Extraction->Sol_Extraction Sol_MS Clean ion source. Tune and calibrate MS. Check_MS->Sol_MS Sol_LC Replace column. Prepare fresh mobile phase. Check_LC->Sol_LC

Caption: A decision tree for troubleshooting common issues.

Table 3: Typical Method Performance Characteristics

ParameterC6:0C8:0C10:0C12:0
Linear Range (µM) 0.1 - 1000.1 - 1000.1 - 1000.1 - 100
Correlation Coeff. (r²) >0.995>0.995>0.995>0.995
LOD (nM) ~25~25~25~25
LOQ (nM) ~50~50~50~50
Accuracy (% Recovery) 85-115%85-115%85-115%85-115%
Precision (%RSD) <15%<15%<15%<15%

Note: These values are representative and should be established for each specific laboratory and instrument setup. Accuracy and precision should meet the criteria set by regulatory bodies like the FDA.[22][23]

Conclusion

The protocols detailed in this application note provide a robust framework for the accurate and precise quantification of medium-chain fatty acids in human plasma. The use of this compound as an internal standard is central to achieving reliable data by mitigating variability in sample preparation and analysis. Both the GC-MS and LC-MS/MS methods offer excellent performance, with the choice of platform dependent on the specific requirements of the research. These methods are well-suited for applications in clinical research, drug development, and metabolic studies, enabling a deeper understanding of the role of MCFAs in human health and disease.

References

  • Huang, L., Gao, L., & Chen, C. (2021). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. Trends in Endocrinology & Metabolism, 32(6), 351-366. [Link]

  • Yuan, H., et al. (2022). Potential benefits of medium chain fatty acids in aging and neurodegenerative disease. Ageing Research Reviews, 80, 101685. [Link]

  • Nair, A. B., et al. (2019). Effect of medium chain fatty acid in human health and disease. Journal of Functional Foods, 62, 103523. [Link]

  • Cyberlipid. FA derivatization before GLC. Cyberlipid. [Link]

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  • Ulmer, C. Z., et al. (2020). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Physiology, 11, 570. [Link]

  • Han, J., et al. (2021). Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by 2-nitrophenylhydrazine-derivatization and liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1179, 122849. [Link]

  • Taverniers, I., De Loose, M., & Van Bockstaele, E. (2004). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. TrAC Trends in Analytical Chemistry, 23(8), 535-552. [Link]

  • Misra, D., et al. (2019). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods, 11(36), 4649-4656. [Link]

  • Waters Corporation. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Waters Corporation. [Link]

  • Lotti, C., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. [Link]

  • ResearchGate. (2018). Precision, recovery and accuracy of the analytical method. ResearchGate. [Link]

  • Pop, C. E., et al. (2016). GC/MS chromatograms of a standard mixture of 37 FAMEs (A) and of beeswax (B). ResearchGate. [Link]

  • LECO Corporation. Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. [Link]

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Unraveling Cellular Energetics: A Guide to Metabolic Flux Analysis Using Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Crossroads of Fatty Acid Metabolism

Metabolic flux analysis (MFA) is a cornerstone technique for quantitatively dissecting the intricate network of biochemical reactions that define cellular metabolism.[1][2] By tracing the journey of isotopically labeled substrates, researchers can move beyond static metabolite concentrations to map the dynamic flow—or flux—of molecules through metabolic pathways. This approach is invaluable for understanding cellular physiology in both health and disease, offering critical insights for drug development and biomedical research.[3][4]

Medium-chain fatty acids (MCFAs) like octanoate are key energetic substrates, particularly in tissues with high energy demands such as the heart and liver.[5] Unlike their long-chain counterparts, MCFAs can enter the mitochondria for β-oxidation independently of the carnitine shuttle, providing a rapid source of acetyl-CoA for the TCA cycle and subsequent ATP production.[6] Dysregulation of fatty acid oxidation (FAO) is implicated in a range of pathologies, including inherited metabolic disorders, nonalcoholic fatty liver disease (NAFLD), and cardiomyopathy.[7][8]

This application note provides a comprehensive guide to the use of Sodium octanoate-D15 as a stable isotope tracer for MFA studies. The perdeuterated nature of this tracer, where all 15 hydrogen atoms are replaced with deuterium, offers a significant mass shift, facilitating clear detection and quantification of octanoate-derived metabolites by mass spectrometry. We will delve into the underlying principles, provide detailed experimental protocols for both in vitro and in vivo studies, and outline the analytical and data analysis workflows necessary to translate raw data into meaningful metabolic fluxes.

Part 1: The "Why" - Mechanistic Insights and Experimental Rationale

The choice of tracer is paramount in designing an effective MFA experiment. This compound offers several distinct advantages:

  • Direct Assessment of β-Oxidation: As octanoate is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), this tracer directly probes the activity of the mitochondrial β-oxidation spiral.[8]

  • High Isotopic Enrichment: The presence of 15 deuterium atoms results in a substantial mass increase in downstream metabolites, making them readily distinguishable from their unlabeled counterparts.

  • Alternative Energy Source: In many cell types, octanoate can serve as an alternative or supplementary fuel source to glucose, allowing for the investigation of metabolic flexibility and substrate switching.

  • Clinical Relevance: The study of octanoate metabolism is directly relevant to understanding and diagnosing fatty acid oxidation disorders, such as MCAD deficiency, where toxic intermediates of octanoate metabolism accumulate.[7]

Metabolic Fate of Octanoate: A Traceable Journey

Upon entering the cell, octanoate is activated to octanoyl-CoA. In the mitochondrial matrix, octanoyl-CoA undergoes four successive rounds of β-oxidation, yielding four molecules of acetyl-CoA, each carrying a portion of the deuterium label. This labeled acetyl-CoA can then enter the TCA cycle, be used for ketogenesis in the liver, or contribute to the synthesis of other metabolites. The deuterium atoms can also be transferred to the mitochondrial NADH and FADH2 pools and subsequently to water.

Part 2: Experimental Design and Protocols

I. In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

A. Cell Culture and Isotope Labeling

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of the experiment.

  • Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled fatty acids.[9] Add this compound to the desired final concentration (typically in the range of 100-500 µM). The exact concentration should be optimized for the specific cell type and experimental question.

  • Isotope Labeling: Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace with the pre-warmed this compound labeling medium.

  • Incubation: Incubate the cells for a predetermined time course. To capture the dynamics of metabolic flux, it is recommended to perform a time-course experiment (e.g., 0, 1, 4, 8, and 24 hours).

B. Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent artifactual changes in metabolite levels.

  • Quenching: At each time point, rapidly aspirate the labeling medium. Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract polar and semi-polar metabolites.[10]

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation (for polar and non-polar metabolites):

    • Add 500 µL of ice-cold water to the methanol extract.

    • Add 800 µL of chloroform to induce phase separation.

    • Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Three layers will be formed: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein pellet at the interface.

  • Fraction Collection: Carefully collect the upper aqueous and lower organic phases into separate tubes. The protein pellet can be retained for further analysis.

  • Drying: Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac) without heat. The dried extracts can be stored at -80°C until analysis.

Experimental Workflow for In Vitro MFA

G cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seed Seed Cells grow Grow to Exponential Phase seed->grow prepare_media Prepare Labeling Medium (with this compound) grow->prepare_media label_cells Incubate Cells with Tracer prepare_media->label_cells quench Quench Metabolism (Cold 80% Methanol) label_cells->quench scrape Scrape & Collect Lysate quench->scrape phase_sep Phase Separation (Chloroform/Water) scrape->phase_sep collect Collect Aqueous & Organic Phases phase_sep->collect dry Dry Extracts collect->dry gcms GC-MS Analysis dry->gcms lcms LC-MS/MS Analysis dry->lcms data_proc Data Processing gcms->data_proc lcms->data_proc flux_calc Flux Calculation data_proc->flux_calc

Caption: Workflow for in vitro metabolic flux analysis using this compound.

II. In Vivo Metabolic Tracing

This protocol provides a general framework for in vivo tracing in a rodent model. All animal procedures should be performed in accordance with institutional guidelines.

A. Tracer Administration

  • Tracer Preparation: Dissolve this compound in sterile saline. The concentration should be calculated based on the desired dosage and the animal's body weight.

  • Administration: The tracer can be administered via intravenous (IV) infusion for steady-state analysis or intraperitoneal (IP) injection for bolus tracing.[11] For steady-state analysis, a priming bolus followed by a continuous infusion is recommended to achieve isotopic equilibrium in the plasma.

B. Sample Collection

  • Blood Sampling: Collect blood samples at baseline and at multiple time points post-administration. Plasma should be separated and immediately frozen at -80°C.

  • Tissue Harvest: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., liver, heart, skeletal muscle). Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.[11] Tissues should be stored at -80°C until extraction.

C. Metabolite Extraction from Tissues

  • Homogenization: Homogenize the frozen tissue powder in a cold solvent mixture, such as 2:1:1 methanol:chloroform:water.

  • Extraction and Phase Separation: Follow a similar phase separation protocol as described for the in vitro workflow to separate polar and non-polar metabolites.

Part 3: Analytical Methodologies

The analysis of deuterated metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. GC-MS Analysis

GC-MS is well-suited for the analysis of volatile and semi-volatile metabolites, including fatty acids and some TCA cycle intermediates, after chemical derivatization.[12][13]

A. Sample Derivatization

  • Fatty Acid Methyl Esters (FAMEs): For the analysis of fatty acids, derivatize the dried extracts to their corresponding FAMEs using a reagent such as boron trifluoride in methanol. This increases their volatility for GC analysis.[14]

  • Silylation: For other polar metabolites like TCA cycle intermediates, a two-step derivatization process involving methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is commonly used.

B. GC-MS Parameters

  • Column: A mid-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of derivatized metabolites.

  • Injection Mode: Splitless injection is recommended for maximizing sensitivity.

  • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 325°C) is used to elute metabolites with a wide range of boiling points.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific D15-octanoate-derived isotopologues.

Parameter Typical Setting
Injector Temperature 250°C
Carrier Gas Helium
Oven Program 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Mode Electron Ionization (EI) at 70 eV

Table 1: Example GC-MS Parameters for Metabolite Analysis

II. LC-MS/MS Analysis

LC-MS/MS is a powerful technique for the analysis of a broad range of polar and non-polar metabolites without the need for derivatization.[15][16]

A. Chromatographic Separation

  • Reversed-Phase (RP) LC: Suitable for the separation of non-polar and moderately polar compounds, including fatty acids and their CoA esters. A C18 column is commonly used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Ideal for the separation of highly polar metabolites such as TCA cycle intermediates and amino acids.

B. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode, depending on the metabolites of interest.

  • Analysis Mode: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately determine the mass of the isotopologues and resolve them from other isobaric interferences.

  • Data Acquisition: Data can be acquired in full scan mode or using targeted methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for enhanced sensitivity and specificity.

Parameter Typical Setting (Reversed-Phase)
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative

Table 2: Example LC-MS Parameters for Fatty Acid Analysis

Part 4: Data Analysis and Interpretation

The final step in an MFA experiment is the conversion of raw mass spectrometry data into meaningful metabolic fluxes.

  • Peak Integration and Isotopologue Distribution: Integrate the chromatographic peaks for each metabolite and its deuterated isotopologues. Correct for the natural abundance of isotopes to determine the fractional enrichment of the deuterium label in each metabolite.

  • Metabolic Modeling: Use metabolic network models and software packages (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model. This allows for the calculation of absolute or relative fluxes through the metabolic pathways of interest.

  • Data Visualization: Represent the calculated fluxes on metabolic pathway maps to visualize the flow of octanoate-derived carbon through the cellular metabolic network.

Metabolic Pathway of this compound

G cluster_uptake Cellular Uptake & Activation cluster_beta_ox Mitochondrial β-Oxidation cluster_tca TCA Cycle cluster_ketogenesis Ketogenesis (Liver) Oct_D15 This compound OctCoA_D15 Octanoyl-CoA-D15 Oct_D15->OctCoA_D15 ACSM BetaOx β-Oxidation Spiral (4 cycles) OctCoA_D15->BetaOx MCAD OctCoA_D15->BetaOx AcetylCoA_Dx Acetyl-CoA (deuterated) BetaOx->AcetylCoA_Dx 4x BetaOx->AcetylCoA_Dx Citrate_Dx Citrate (Dx) AcetylCoA_Dx->Citrate_Dx AcetylCoA_Dx->Citrate_Dx Ketones_Dx Ketone Bodies (Dx) (e.g., β-hydroxybutyrate) AcetylCoA_Dx->Ketones_Dx AcetylCoA_Dx->Ketones_Dx AKG_Dx α-Ketoglutarate (Dx) Citrate_Dx->AKG_Dx Succinate_Dx Succinate (Dx) AKG_Dx->Succinate_Dx Malate_Dx Malate (Dx) Succinate_Dx->Malate_Dx Malate_Dx->Citrate_Dx

Caption: Simplified metabolic fate of this compound.

Conclusion: A Powerful Tool for Metabolic Discovery

This compound is a versatile and powerful tracer for investigating fatty acid metabolism. By providing a distinct isotopic signature, it enables the precise tracking of octanoate's journey through β-oxidation, the TCA cycle, and other interconnected pathways. The protocols and methodologies outlined in this application note provide a robust framework for researchers to design and execute metabolic flux experiments, ultimately leading to a deeper understanding of cellular energetics in health and disease.

References

  • Rohwedder, W. K., Duval, S. M., Wolf, D. J., & Emken, E. A. (1990). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Lipids, 25(7), 401–405. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Rohwedder, W. K. (n.d.). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Retrieved from [Link]

  • Andresen, C., et al. (2021). Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms. Frontiers in Molecular Biosciences. [Link]

  • LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Salem, M. A., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. BMC Plant Biology, 16(1), 233. [Link]

  • Michigan State University. (2019). MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues. Retrieved from [Link]

  • Springer Nature. (n.d.). Stable Isotope Tracing Experiments Using LC-MS. Retrieved from [Link]

  • JoVE. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. Retrieved from [Link]

  • DeBalsi, K. L., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 49–55. [Link]

  • Baylor College of Medicine. (n.d.). Metabolomics Core -BCM. Retrieved from [Link]

  • Ionescu, A., et al. (2026). Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells. STAR Protocols. [Link]

  • Longo, V., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(42), 27557–27575. [Link]

  • Springer Nature Experiments. (n.d.). Using Multiple Tracers for 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Han, J., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 743. [Link]

  • Fan, T. W.-M., et al. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1708, 119–137. [Link]

  • ResearchGate. (n.d.). Metabolic flux analysis with isotope tracing using deuterium-labelled.... Retrieved from [Link]

  • Mahar, R., et al. (2023). Detecting altered hepatic lipid oxidation by MRI in an animal model of NAFLD. bioRxiv. [Link]

  • LIRIAS. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Retrieved from [Link]

  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]

  • University of Glasgow. (2015). LC-MS analysis of metabolites Basis of Chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2022). Using Untargeted LC-MS Metabolomics to Identify the Association of Biomarkers in Cattle Feces with Marbling Standard Longissimus Lumborum. Metabolites, 12(11), 1083. [Link]

  • ResearchGate. (n.d.). Metabolites and pathways covered in the presented LC-MS/MS methods.... Retrieved from [Link]

  • DeBerardinis, R. J., & Keshari, K. R. (2022). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(11), 5037–5056. [Link]

  • Kahl, S., et al. (2022). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Metabolites, 12(1), 53. [Link]

  • Merritt, J. L., & MacLeod, E. (2013). Fatty acid oxidation disorders. Translational pediatrics, 2(4), 176–183. [Link]

  • Wajner, M., & Amaral, A. U. (2016). Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies. Biochimica et Biophysica Acta, 1862(2), 240–251. [Link]

  • Ferreira, C. R., et al. (2021). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. Metabolites, 11(1), 41. [Link]

  • Gillingham, M. B., & van Calcar, S. C. (2020). Clinical manifestations and management of fatty acid oxidation disorders. Journal of inherited metabolic disease, 43(1), 69–80. [Link]

Sources

Application Notes and Protocols: Preparation of Sodium Octanoate-D15 Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of high-quality primary stock and working standard solutions of Sodium octanoate-D15. As a deuterated internal standard, the accuracy of its concentration is paramount for the precise quantification of endogenous sodium octanoate in complex biological matrices using mass spectrometry-based methods. This document offers a scientifically grounded, step-by-step methodology, emphasizing the critical considerations and quality control measures necessary to ensure the reliability, stability, and accuracy of the prepared standards. It is intended for researchers, analytical scientists, and professionals in the fields of clinical chemistry, metabolomics, and drug development.

Introduction: The Critical Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1] this compound, with its 15 deuterium atoms, serves as an ideal internal standard for its unlabeled counterpart, octanoic acid (octanoate). It is chemically identical to the analyte but mass-shifted, allowing it to co-elute chromatographically while being detected on a different mass channel. This co-analysis corrects for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][3]

The integrity of any quantitative assay is fundamentally dependent on the accuracy of the standard solutions used for calibration.[4][5] Errors in the preparation of the this compound standard will directly and systematically bias the final reported concentrations of the analyte. This guide, therefore, explains not only the procedural steps but also the scientific rationale behind them to empower the user to prepare robust and reliable standards.

Pre-Analytical Considerations: Compound Characterization

Before any weighing or dissolution, a thorough understanding of the reference material is essential. The properties of this compound dictate its handling, storage, and the selection of appropriate solvents.

Chemical and Physical Properties

A summary of the key properties for this compound is presented below. This information is critical for accurate molecular weight calculations and for establishing proper storage protocols.

PropertyValueSource
Chemical Name Octanoic-d15 acid, sodium salt[6][7]
Molecular Formula C₈D₁₅NaO₂[6][7]
Molecular Weight 181.29 g/mol [6][7][8]
CAS Number 56408-90-3[6][8]
Appearance White Powder[6][7]
Isotopic Enrichment ≥98 atom % D[8]
Purity Typically ≥98%Varies by supplier
Melting Point 262-265°C[6][7][9]
Solubility Soluble in water.[9] Soluble in polar organic solvents like methanol, ethanol.[2][10][11]
Stability Stable if stored under recommended conditions. Re-analyze after extended periods (e.g., 3 years).[8]
Storage Condition Recommended: 2-8°C or Room Temperature. Consult supplier certificate.[6][8][12]
Foundational Principles for Accuracy
  • Purity & Isotopic Enrichment: The Certificate of Analysis (CofA) provided by the supplier is a critical document. The purity value (e.g., 99.5%) must be used to correct the weighed mass to determine the true mass of the compound. The high isotopic enrichment ensures minimal isotopic overlap with the unlabeled analyte.[13][14]

  • Hygroscopicity: As a salt of a fatty acid, this compound has the potential to be hygroscopic (absorb moisture from the air).[4][14] Weighing errors due to absorbed water can be a significant source of inaccuracy. Therefore, minimizing exposure to atmospheric moisture during handling is crucial.[15][16]

  • Safety and Handling: According to safety data sheets, Sodium octanoate may cause skin and eye irritation.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All weighing and handling of the powder should be performed in a laboratory fume hood or ventilated enclosure to avoid inhalation.[9]

Protocol 1: Preparation of a Primary Stock Solution

This protocol details the preparation of a 1 mg/mL primary stock solution. This high-concentration stock serves as the foundation for all subsequent working standards.

Required Materials & Equipment
  • Reagent: this compound solid powder

  • Solvent: LC-MS grade Methanol (or Ethanol)

  • Equipment:

    • Analytical balance (4-decimal place, e.g., 0.0001 g readability)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL)

    • Calibrated micropipettes and appropriate tips

    • Weighing paper or boat

    • Spatula

    • Glass funnel

    • Vortex mixer

    • Laboratory fume hood

    • Amber glass storage vials with PTFE-lined caps

Step-by-Step Methodology
  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which would lead to a positive weighing error.[15]

  • Calculation of Required Mass: To prepare a 10 mL stock solution of 1 mg/mL, the target mass is 10 mg. However, this must be corrected for the purity stated on the CofA.

    • Formula: Mass to Weigh = (Target Concentration × Final Volume) / (Purity / 100)

    • Example: For a target of 10 mg and a purity of 99.2%: Mass to Weigh = (1 mg/mL × 10 mL) / (99.2 / 100) = 10.08 mg

  • Weighing:

    • Place a clean, new weighing boat on the analytical balance and tare the balance.

    • Working swiftly and carefully within a fume hood, use a clean spatula to weigh the calculated mass of this compound (e.g., 10.08 mg).

    • Record the exact mass to four decimal places (e.g., 10.08 mg is recorded as 0.0101 g).

  • Dissolution & Quantitative Transfer:

    • Place a small glass funnel into the neck of a 10 mL Class A volumetric flask. Carefully transfer the weighed powder from the boat into the flask.

    • Rinse the weighing boat and spatula multiple times with small volumes (e.g., 1-2 mL) of methanol, transferring the rinse into the volumetric flask through the funnel to ensure all powder is transferred.

    • Rinse the funnel with methanol into the flask and then remove the funnel.

    • Add methanol to the flask until it is approximately half-full.

  • Mixing:

    • Cap the volumetric flask and vortex the solution for 30-60 seconds to ensure the complete dissolution of the solid. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Dilution to Final Volume:

    • Once dissolved, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[13]

    • Cap the flask securely and invert it slowly 15-20 times to ensure the solution is completely homogeneous. Inadequate mixing is a common source of error.[4]

  • Concentration Calculation: Calculate the exact concentration of the stock solution based on the actual mass weighed.

    • Formula: Actual Concentration = (Actual Mass Weighed × (Purity / 100)) / Final Volume

    • Example: Actual Concentration = (10.11 mg × 0.992) / 10 mL = 1.0029 mg/mL

  • Storage and Labeling:

    • Transfer the final stock solution into an amber glass vial with a PTFE-lined cap to protect it from light and prevent solvent evaporation.

    • Label the vial clearly with:

      • Compound Name: this compound Stock

      • Exact Concentration: 1.003 mg/mL

      • Solvent: Methanol

      • Preparation Date

      • Preparer's Initials

      • Storage Conditions: 2-8°C

    • Store the solution at the recommended temperature (2-8°C).[6][12]

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_solution Solution Making cluster_final Finalization Equilibrate 1. Equilibrate Container to Room Temperature Calculate 2. Calculate Corrected Mass Equilibrate->Calculate Weigh 3. Weigh Compound Accurately Calculate->Weigh Transfer 4. Quantitative Transfer to Volumetric Flask Weigh->Transfer Dissolve 5. Dissolve in ~50% Solvent Transfer->Dissolve Dilute 6. Dilute to Final Volume (Meniscus) Dissolve->Dilute Mix 7. Mix Thoroughly (Invert 15-20x) Dilute->Mix Calc_Final 8. Calculate Exact Concentration Mix->Calc_Final Store 9. Transfer, Label, and Store at 2-8°C Calc_Final->Store

Caption: Workflow for preparing a primary stock standard solution.

Protocol 2: Preparation of Working Solutions via Serial Dilution

Working solutions are lower-concentration standards prepared from the primary stock. They are used to build the calibration curve for the analytical assay. A serial dilution is an efficient and accurate method for this purpose.[17]

Step-by-Step Methodology
  • Planning the Dilution Series: Determine the required concentration range for your calibration curve based on the expected analyte concentrations in your samples. An example series is provided below.

  • Preparation of Intermediate Standard: It is often practical to first prepare an intermediate stock from the primary stock.

    • Example: To prepare a 10 µg/mL intermediate standard from a 1.003 mg/mL (1003 µg/mL) primary stock:

      • Pipette 990 µL of methanol into a clean vial.

      • Add 10 µL of the primary stock solution.

      • Vortex thoroughly. This yields a ~10 µg/mL solution. (Calculate the exact concentration).

  • Serial Dilution:

    • Label a series of vials for each working standard (e.g., WS1 to WS6).

    • Pipette the appropriate volume of solvent (e.g., methanol) into each vial.

    • Create the highest concentration working standard (e.g., WS6) by adding a calculated volume of the intermediate stock to the corresponding vial.

    • Vortex thoroughly.

    • Use the newly created WS6 to prepare WS5, and so on, transferring a fixed volume from the more concentrated solution to the next vial in the series. Use a fresh pipette tip for each transfer.

Example Serial Dilution Scheme (for a 10 µg/mL Intermediate Stock)
Standard IDConcentration (ng/mL)Volume of Stock (µL)Source StockVolume of Solvent (µL)Final Volume (µL)
WS61000100Intermediate (10 µg/mL)9001000
WS5500500WS6 (1000 ng/mL)5001000
WS4250500WS5 (500 ng/mL)5001000
WS3100400WS4 (250 ng/mL)6001000
WS250500WS3 (100 ng/mL)5001000
WS110200WS2 (50 ng/mL)8001000
Workflow Diagram: Serial Dilution

G Stock Primary Stock (e.g., 1 mg/mL) Intermediate Intermediate Stock (e.g., 10 µg/mL) Stock->Intermediate Dilute WS6 WS6 (1000 ng/mL) Intermediate->WS6 Dilute WS5 WS5 (500 ng/mL) WS6->WS5 Dilute WS4 WS4 (250 ng/mL) WS5->WS4 Dilute WS3 WS3 (100 ng/mL) WS4->WS3 Dilute WS2 WS2 (50 ng/mL) WS3->WS2 Dilute WS1 WS1 (10 ng/mL) WS2->WS1 Dilute

Caption: Hierarchical workflow for preparing working standards.

Validation, Stability, and Quality Control

A prepared standard is only reliable if its accuracy and stability are verified. A written protocol for method validation should be established.[18][19]

  • Verification: The concentration of a newly prepared stock solution should ideally be verified against a previously validated batch or a standard prepared from a different lot of the reference material. The results should agree within a pre-defined acceptance criterion (e.g., ±5%).

  • Stability: The stability of stock and working solutions must be established to define an appropriate expiration date.[20] This is typically done by analyzing the stored solutions at set time points (e.g., 1, 3, 6 months) and comparing the response to a freshly prepared standard. Solutions should be stored at 2-8°C or -20°C and protected from light to maximize stability.[10]

  • Documentation: Meticulous documentation is the cornerstone of quality control.[4] Every step of the preparation, from the initial mass calculation to the final storage location, must be recorded in a laboratory notebook.

Conclusion

The preparation of this compound standard solutions is a foundational procedure that directly impacts the quality and reliability of quantitative bioanalytical data. By adhering to the principles of gravimetric accuracy, quantitative transfer, proper solvent selection, and meticulous documentation, researchers can produce high-quality standards. The protocols outlined in this guide provide a robust framework for achieving this, ensuring that the resulting calibration curves and quality controls are fit for their intended purpose in a regulated and research-focused environment.

References

  • Standard Solution Preparation: A Comprehensive Guide. (2024). Vertex AI Search.
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  • How To Make A Standard Solution. (2024). The Chemistry Blog.
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  • Application Notes and Protocols for the Use of Deuterated Fatty Acid Standards in Clinical Chemistry. Benchchem.
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  • CAS 56408-90-3 Sodium octano
  • Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. PubMed Central.
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  • Comparing internal standards for f
  • Sodium octano
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. (2025).
  • Comparison of methods for determining the fatty acid composition of photosynthetic tissues. CORE.
  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020). Restek Resource Hub.
  • Octano
  • SAFETY DATA SHEET - Sodium octano
  • Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture. Cayman Chemical.
  • HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. (2002). IUPAC.
  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.
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  • isotopically labeled compounds: Topics. Science.gov.
  • Analytical Method Validation Protocol for Pharmaceuticals. (2013). Pharmaguideline.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • Guidance 001 Summary - Analytical Test Method Valid
  • Decanoic Acid (sodium salt)
  • Serving pharmaceutical industries with stable isotope-labeled compounds. Bridge Organics.
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Tracing Metabolic Fate: A Guide to Using Sodium Octanoate-D15 for Fatty Acid Oxidation Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Senior Application Scientist: Gemini

Abstract

The study of fatty acid oxidation (FAO) is critical to understanding cellular energy homeostasis and the pathophysiology of numerous metabolic diseases. Stable isotope tracers offer a powerful method for quantitatively assessing the dynamic nature of metabolic pathways in vivo and in vitro.[1] This guide provides a comprehensive overview and detailed protocols for utilizing Sodium Octanoate-D15, a deuterated medium-chain fatty acid, to trace the flux through β-oxidation and the tricarboxylic acid (TCA) cycle. We will explore the underlying principles of stable isotope tracing, provide step-by-step methodologies for cell culture experiments, detail sample preparation for mass spectrometry, and discuss the interpretation of mass isotopomer data. This document is intended for researchers, scientists, and drug development professionals seeking to integrate precise, flux-based measurements into their metabolic research programs.

Introduction: The Significance of Tracing Fatty Acid Oxidation

Fatty acids are a primary energy source for tissues with high energy demands, such as the heart, skeletal muscle, and liver.[2] The catabolism of fatty acids occurs primarily within the mitochondria via β-oxidation, a cyclical process that sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA.[3] This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) that fuel ATP production through oxidative phosphorylation.[4] Dysregulation of FAO is implicated in a wide range of pathologies, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), cardiovascular diseases, and cancer.[4][5]

While measurements of metabolite concentrations provide a static snapshot, stable isotope tracing allows for the quantification of metabolic flux—the rate at which metabolites are processed through a pathway.[6] By introducing a labeled substrate like this compound, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing a dynamic view of metabolic activity.[7] Octanoate, a medium-chain fatty acid (MCFA), is particularly useful as it can enter the mitochondria independently of the carnitine palmitoyltransferase (CPT) shuttle system, which is rate-limiting for long-chain fatty acids. This allows for a more direct assessment of the β-oxidation machinery and subsequent TCA cycle activity.[8][9]

Principle of the Method: Following the Deuterium Trail

The core of this technique lies in replacing the naturally abundant, light isotopes of an element with their heavier, stable counterparts. This compound (C₈H₁₅D₁₅O₂Na) contains 15 deuterium (²H) atoms in place of hydrogen. When cells are incubated with this tracer, the D15-octanoate is activated to D15-octanoyl-CoA and subsequently catabolized.

The β-oxidation of one molecule of D15-octanoyl-CoA produces four molecules of deuterated acetyl-CoA. Due to the enzymatic steps of the β-oxidation spiral, the primary labeled species produced is D3-acetyl-CoA (CD₃-CO-SCoA). This heavily labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. The mass increase in citrate and subsequent TCA cycle intermediates, as measured by mass spectrometry, provides a direct readout of octanoate oxidation flux.

The diagram below illustrates the metabolic journey of the deuterium label from this compound through β-oxidation and into the first turn of the TCA cycle.

Caption: Metabolic fate of this compound.

Experimental Design: Keys to a Successful Tracing Study

The validity of a stable isotope tracing experiment hinges on careful planning. The choices made here directly impact the interpretability of the final dataset.

  • Model System: This protocol focuses on adherent mammalian cell lines. However, the principles can be adapted for suspension cells, primary cells, or even in vivo infusions.[10] The key is to ensure the model system has active FAO pathways.

  • Tracer Preparation and Delivery: Octanoate is poorly soluble in aqueous media and can be toxic to cells at high concentrations. It is essential to complex it with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium.[2] A molar ratio of 2:1 to 4:1 (Octanoate:BSA) is typically effective.

  • Reaching Isotopic Steady State: For flux analysis, it's crucial that the isotopic enrichment of intracellular metabolites reaches a plateau, known as isotopic steady state.[6] The time required to reach this state varies by pathway and cell type. For FAO and the TCA cycle in cultured cells, steady state is often achieved within 2-6 hours.[6] A time-course experiment (e.g., 0, 1, 2, 4, 8 hours) is highly recommended to determine the optimal labeling duration for your specific system.

  • Essential Controls:

    • Unlabeled Control: Cells grown in identical media but with unlabeled sodium octanoate. This is crucial for determining the natural background mass spectra of your metabolites.

    • No-Fatty-Acid Control: Cells grown without any supplemental octanoate to assess the baseline metabolic state.

    • Time Zero (T=0) Control: Cells harvested immediately after adding the D15-octanoate tracer. This confirms that the observed labeling is due to metabolic processing and not background contamination.

Detailed Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay Using this compound

This protocol describes the labeling of adherent cells to trace FAO activity.

Materials:

  • This compound

  • Fatty Acid-Free BSA (e.g., Sigma #A7030)

  • Adherent cells of interest (e.g., HepG2, C2C12, primary hepatocytes)

  • Cell culture medium (e.g., DMEM, without glucose/pyruvate if forcing FAO)

  • Phosphate Buffered Saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells at a density that will result in ~80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Octanoate-BSA Conjugate (5 mM Stock): a. Prepare a 1% (w/v) fatty acid-free BSA solution in your desired cell culture medium. Warm to 37°C. b. Prepare a 50 mM aqueous stock solution of this compound. c. While vortexing the BSA solution, slowly add the this compound stock to a final concentration of 5 mM. d. Incubate the mixture at 37°C for 1 hour to ensure complete conjugation. e. Filter-sterilize the conjugate using a 0.22 µm syringe filter.

  • Labeling Experiment: a. Aspirate the growth medium from the cell culture plates. b. Gently wash the cells once with warm PBS. c. Prepare the final labeling medium by diluting the 5 mM Octanoate-BSA stock into fresh, pre-warmed culture medium to the desired final concentration (e.g., 50-200 µM). Include parallel wells for unlabeled and control conditions. d. Add the labeling medium to the cells and return the plates to the incubator (37°C, 5% CO₂).

  • Metabolite Extraction: a. At the end of the labeling period, remove the plates from the incubator and place them on ice. b. Aspirate the labeling medium. c. Quickly wash the cell monolayer twice with 1-2 mL of ice-cold PBS to remove extracellular metabolites. d. Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well. e. Place the plates on a rocker or shaker at 4°C for 10 minutes to lyse the cells and precipitate proteins. f. Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube. g. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein. h. Carefully transfer the supernatant, which contains the metabolites, to a new tube. This is your metabolite extract. i. Store the extract at -80°C until ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol provides a general framework for analyzing acylcarnitines and TCA cycle intermediates. Specific instrument parameters must be optimized.

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)[11]

  • Appropriate chromatography column (e.g., C18 for acylcarnitines, HILIC for TCA intermediates)

  • Stable isotope-labeled internal standards (e.g., from Cambridge Isotope Laboratories)[12]

Procedure:

  • Sample Normalization: Before analysis, a portion of the cell lysate can be used to quantify protein content (e.g., via BCA assay) to normalize the final metabolite data.

  • Internal Standard Spiking: Thaw metabolite extracts on ice. Spike each sample with a mixture of stable isotope-labeled internal standards.[13] These standards are critical for correcting for variations in sample handling and instrument response. For this experiment, relevant standards would include D3-octanoyl-carnitine and ¹³C-labeled TCA cycle intermediates.

  • Drying and Reconstitution: Dry the samples under a stream of nitrogen or using a vacuum concentrator. Reconstitute in an appropriate solvent for your chromatography method (e.g., 50% acetonitrile for HILIC).

  • LC-MS/MS Analysis:

    • Acylcarnitine Analysis: Acylcarnitines are typically analyzed using reverse-phase chromatography with positive mode electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning mode. All acylcarnitines produce a characteristic fragment ion at m/z 85.[14][15] For D15-octanoyl-carnitine, you would monitor the transition from the parent ion mass to the fragment at m/z 85.

    • TCA Cycle Intermediate Analysis: TCA intermediates are polar and are best separated using HILIC or ion-exchange chromatography, typically with negative mode ESI.[4] Analysis is performed using Selected Ion Monitoring (SIM) to look for the specific masses of the labeled and unlabeled intermediates or using full scan mode on a high-resolution instrument.

Data Analysis and Interpretation

The output from the LC-MS/MS is a series of chromatograms and mass spectra. The goal is to determine the mass isotopomer distribution (MID)—the relative abundance of each isotopic form of a metabolite.[7]

  • Peak Integration: Integrate the chromatographic peak areas for each isotopologue of a given metabolite (e.g., Malate M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: The raw data must be corrected for the natural abundance of ¹³C and other heavy isotopes. Several software packages and algorithms are available for this correction.

  • Calculation of Fractional Enrichment: The fractional contribution (FC) or enrichment represents the proportion of a metabolite pool that has been labeled by the tracer. It is a key indicator of flux. For a metabolite like citrate, it can be calculated as:

    FC_Citrate = (Sum of labeled citrate isotopologues) / (Sum of all citrate isotopologues)

The table below summarizes the key labeled metabolites to monitor and their biological significance.

MetaboliteExpected Mass Shift (Isotopologue)Biological Interpretation
Octanoyl-carnitine M+15Direct measure of tracer uptake and formation of the mitochondrial transport-competent species.
Citrate / Isocitrate M+3Represents the first entry of the D3-acetyl-CoA into the TCA cycle. A primary indicator of octanoate oxidation flux.[2]
α-Ketoglutarate M+3The first decarboxylation step in the TCA cycle. The M+3 isotopologue indicates direct flux from M+3 citrate.
Succinate / Fumarate M+2After the second decarboxylation, two deuterium atoms remain from the original D3-acetyl-CoA.[16]
Malate / Aspartate M+2Represents continued flux through the TCA cycle. Aspartate is readily synthesized from the TCA intermediate oxaloacetate.

The overall experimental and data analysis workflow is summarized below.

Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture & Tracer Incubation (this compound) B 2. Rapid Quenching & Metabolite Extraction (Ice-cold 80% Methanol) A->B C 3. Sample Preparation (Spike Internal Standards) B->C D 4. LC-MS/MS Analysis (Acylcarnitines, TCA Intermediates) C->D E 5. Data Processing (Peak Integration, Natural Abundance Correction) D->E F 6. Flux Interpretation (Calculate Fractional Enrichment, Model Metabolic Activity) E->F G Quantified FAO Flux & Metabolic Reprogramming F->G Biological Insights

Caption: High-level workflow for stable isotope tracing.

References

  • Wolfe, R. R., et al. (1980). Fatty Acid Metabolism Measured with Stable Isotope Tracers. Biomedical Mass Spectrometry, 7:168-171. [Link]

  • Sidossis, L. S., et al. (1995). How valid are isotopic measurements of fatty acid oxidation? Journal of Applied Physiology, 79(1), 108-114. [Link]

  • Mittendorfer, B., & Sidossis, L. S. (2001). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 42(11), 1717-1728. [Link]

  • Carpentier, A. C. (2018). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Frontiers in Physiology, 9, 119. [Link]

  • Park, J., et al. (2017). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. American Journal of Physiology-Cell Physiology, 313(5), C546-C556. [Link]

  • van Vlies, N., et al. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinical Chemistry, 51(11), 2147-2154. [Link]

  • Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2757-2764. [Link]

  • Schymik, G., et al. (2016). An LC–MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 57(7), 1340-1349. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-837. [Link]

  • Weindl, D., et al. (2016). Mass isotopomer distribution of the TCA cycle intermediates. ResearchGate. [Link]

  • Drasdo, M., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Frontiers in Molecular Biosciences, 9, 987413. [Link]

  • Liu, X., et al. (2021). Spatially resolved isotope tracing reveals tissue metabolic activity. Nature Methods, 18(1), 90-96. [Link]

  • Atsumi, K., et al. (2015). Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model. American Journal of Physiology-Heart and Circulatory Physiology, 309(7), H1226-H1234. [Link]

  • Du, X., & Wang, L. (2020). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. In Metabolomics. Humana, New York, NY. [Link]

  • Portman, M. A., et al. (2015). Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model. American Journal of Physiology-Heart and Circulatory Physiology, 309(7), H1226-34. [Link]

  • Lin, S., et al. (2023). Effects of supplemental octanoate on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet. Frontiers in Marine Science, 10. [Link]

  • Nakayama, Y., et al. (2024). Quantification of metabolic activity from isotope tracing data using automated methodology. bioRxiv. [Link]

  • Walton, M. E., et al. (2003). Octanoate oxidation measured by 13C-NMR spectroscopy in rat skeletal muscle, heart, and liver. Journal of Applied Physiology, 95(5), 1908-16. [Link]

  • Zheng, J. (2025). Charting unknown metabolic reactions by mass spectrometry-resolved stable-isotope tracing metabolomics. Nature Protocols. [Link]

  • Sunny, N. E., et al. (2022). Labeled breath tests in patients with NASH: Octanoate oxidation relates best to measures of glucose metabolism. Frontiers in Endocrinology, 13, 959822. [Link]

  • Adeva-Andany, M. M., et al. (2019). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. Metabolites, 9(1), 14. [Link]

  • Kim, D. H., & Wolfe, R. R. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Experimental & Molecular Medicine, 48(1), e208. [Link]

Sources

deuterated internal standards for quantitative proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Deuterated Internal Standards for High-Fidelity Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quantitative mass spectrometry-based proteomics is indispensable for biomarker discovery, pharmacokinetic analysis, and systems biology. However, the multi-step workflow, from sample preparation to LC-MS analysis, is susceptible to significant analytical variability. This guide provides an in-depth exploration of the principles and applications of deuterated internal standards to mitigate this variability. We detail the rationale behind their use, offer a comparative analysis of different standardization strategies, and provide field-proven, step-by-step protocols for their successful implementation. By leveraging these molecular anchors, researchers can achieve the highest levels of precision, accuracy, and reproducibility in their quantitative proteomics experiments.

The Imperative for Internal Standardization in Quantitative Proteomics

Mass spectrometry (MS) has emerged as a powerful tool for identifying and quantifying thousands of proteins from complex biological samples. However, the inherent variability of the analytical workflow presents a significant challenge to achieving reliable quantification.[1][2] Sources of this variability are numerous and can be introduced at multiple stages of the process:

  • Sample Preparation: Inconsistent protein extraction, precipitation, and digestion can lead to significant differences in analyte recovery.[1][2]

  • Matrix Effects: The complex biological matrix (e.g., plasma, cell lysate) can suppress or enhance the ionization of target analytes in an unpredictable manner.[1][2]

  • Injection Volume: Minor inconsistencies in autosampler performance can alter the amount of sample introduced into the LC-MS system.[1]

  • Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time due to changes in ion source and optics performance.[1]

The Gold Standard: Stable Isotope-Labeled Analogs

The most effective internal standards are stable isotope-labeled (SIL) versions of the target analyte.[3] These standards are chemically and physically almost identical to their endogenous counterparts, ensuring they behave similarly throughout the entire analytical workflow.[2][3] The key difference is a deliberate increase in mass due to the incorporation of heavy isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3] This mass shift allows the mass spectrometer to distinguish between the endogenous (light) analyte and the SIL (heavy) internal standard, while their shared chemical properties ensure they co-elute chromatographically and experience identical ionization efficiencies.[1]

By spiking a known concentration of the heavy standard into the sample at the earliest possible stage, the ratio of the endogenous analyte's signal intensity to the internal standard's signal intensity can be used for accurate quantification. This ratio remains constant despite variations in sample recovery or instrument response, a principle foundational to isotope dilution mass spectrometry (IDMS).[2]

Why Deuterium? The Practical Advantages of Deuterated Standards

While various stable isotopes can be used, deuterium labeling offers a practical and cost-effective approach for creating internal standards, particularly for synthetic peptides.

  • Chemical Similarity: Deuterium is a stable isotope of hydrogen. Replacing one or more hydrogen atoms with deuterium results in a molecule that is chemically almost identical to the original analyte.[2]

  • Slower Metabolism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of enzymatic metabolism at the site of deuteration, which is an advantageous property in drug development studies to enhance pharmacokinetic profiles.[4]

  • Synthesis: Deuterated amino acids are readily available, making the synthesis of deuterated peptides for use as internal standards a straightforward process.

It is crucial, however, to select labeling positions carefully. Hydrogens that are readily exchangeable (e.g., on carboxyl or amine groups) should be avoided. The mass shift should also be sufficient (typically ≥ 3 Da) to prevent isotopic overlap between the light and heavy peptides.[1]

Strategic Implementation of Deuterated Standards

The point at which the internal standard is introduced into the workflow determines the scope of variability it can correct. The diagram below illustrates the comprehensive correction achieved by adding a deuterated protein or peptide standard at the initial stage of sample preparation.

G cluster_workflow Quantitative Proteomics Workflow Sample Biological Sample (e.g., Plasma, Lysate) Spike Spike-in Deuterated Internal Standard Sample->Spike Lysis Cell Lysis / Protein Extraction Spike->Lysis v_recovery Recovery Loss Spike->v_recovery Corrects Digestion Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (e.g., SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Peak Integration) LCMS->Data v_matrix Matrix Effects LCMS->v_matrix Corrects v_injection Injection Volume LCMS->v_injection Corrects v_instrument Instrument Drift LCMS->v_instrument Corrects Quant Final Quantification (Light/Heavy Ratio) Data->Quant

Caption: Workflow demonstrating how an early-spiked deuterated standard corrects for analytical variability.

Comparison of Quantitative Strategies

Several methods exist for generating internal standards in proteomics. The choice of strategy depends on the sample type, desired throughput, and whether absolute or relative quantification is needed.

StrategyDescriptionPoint of IS IntroductionAdvantagesDisadvantages
Deuterated Peptides (AQUA) Chemically synthesized peptides with deuterated amino acids are spiked into samples.After protein digestion.High accuracy for specific peptides; commercially available.Does not account for variability in protein extraction or digestion.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Cells are metabolically labeled by growing them in media containing "heavy" amino acids.[5]Before cell lysis (samples are mixed).Corrects for all downstream variability; highly accurate for cell culture.[5]Limited to samples that can be metabolically labeled (e.g., cell lines).[6]
PSAQ (Protein Standard Absolute Quantification) Full-length, stable isotope-labeled proteins are produced and purified.[7]Before protein extraction.The "gold standard"; corrects for all sources of variability, including digestion efficiency.[7]Labor-intensive and expensive to produce individual protein standards.[7]
QconCAT Artificial proteins composed of concatenated standard peptides are expressed and labeled.[7]Before protein digestion.Allows for quantification of multiple proteins simultaneously.Digestion efficiency may differ from endogenous proteins.[7]

Protocols for Implementation

The following protocols provide a framework for using deuterated synthetic peptides for targeted protein quantification.

Protocol 1: Preparation and Handling of Deuterated Peptide Standards

Accurate preparation of the internal standard stock solution is critical for absolute quantification.

Materials:

  • Lyophilized deuterated peptide standard

  • High-purity solvents (e.g., acetonitrile, DMSO, water)

  • Calibrated pipettes

  • Low-adsorption protein LoBind tubes

Procedure:

  • Solubilization: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Solubilize the peptide in a solvent appropriate for its sequence (e.g., 20% acetonitrile in water). The initial concentration should be high (e.g., 1 mg/mL) to minimize adsorption to surfaces.

  • Concentration Determination: The concentration of the peptide stock must be accurately determined. Amino Acid Analysis (AAA) is the gold standard method.[8] This involves hydrolyzing the peptide and quantifying the resulting free amino acids.[8]

  • Aliquoting and Storage: Prepare a series of working stock solutions through serial dilution in a suitable buffer. Aliquot the stocks into single-use LoBind tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

  • Stability Testing: For long-term studies, it is advisable to periodically check the concentration and integrity of the stored standard.

Protocol 2: Sample Preparation with Internal Standard Spiking

This protocol outlines the digestion of proteins from a complex matrix (e.g., human plasma) using a deuterated peptide as an internal standard.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Deuterated peptide IS working solution

  • Denaturation/Reduction Buffer: 6 M Urea, 50 mM Tris-HCl, 10 mM DTT, pH 8.0

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 50 mM Tris-HCl

  • Trypsin (sequencing grade)

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

  • Peptide cleanup C18 spin columns

Procedure:

  • Sample Normalization: Determine the total protein concentration of the biological sample using a standard protein assay (e.g., BCA).

  • Spike-in: In a LoBind tube, combine a standardized amount of total protein (e.g., 50 µg) with a pre-determined, fixed amount of the deuterated peptide internal standard. The amount of IS should be in a similar response range as the endogenous analyte.[1]

  • Denaturation and Reduction: Add Denaturation/Reduction Buffer to the sample mixture to a final volume of 100 µL. Incubate at 37°C for 1 hour.

  • Alkylation: Add the IAA solution to the sample and incubate in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the sample 6-fold with 50 mM Tris-HCl to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding the Quenching Solution to a final concentration of 1% TFA (pH < 3).

  • Desalting: Clean and concentrate the peptides using a C18 spin column according to the manufacturer's protocol. Elute the peptides in 50% acetonitrile, 0.1% TFA.

  • Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a final buffer suitable for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Protocol 3: Targeted MS Analysis (MRM/SRM)

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for peptide quantification.

Workflow:

  • Transition Selection: For both the endogenous (light) and deuterated (heavy) peptides, select a precursor ion (Q1) and at least 2-3 unique, intense fragment ions (Q3).[9]

  • MS Method Setup: Create an MRM method in the instrument control software. For each peptide (light and heavy), define the precursor m/z, product m/z, collision energy, and dwell time.

  • LC-MS/MS Analysis: Inject the prepared sample. The mass spectrometer will specifically monitor the pre-defined transitions for the light and heavy peptides as they elute from the LC column.

  • Data Processing: Integrate the peak areas for each MRM transition for both the light and heavy peptides.

  • Quantification: Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide. This ratio, when compared against a calibration curve, allows for the determination of the absolute concentration of the target protein.

The following diagram illustrates the principle of MRM for a light/heavy peptide pair.

G cluster_lc LC Elution cluster_ms Triple Quadrupole Mass Spectrometer cluster_data Data Output Peptides Co-eluting Light & Heavy Peptides Q1 Q1: Precursor Selection Peptides->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Fragment Selection Q2->Q3 Detector Detector Q3->Detector Light_Peak Light Peptide Peak Area Detector->Light_Peak Light Transitions Heavy_Peak Heavy Peptide Peak Area Detector->Heavy_Peak Heavy Transitions

Sources

Application Note: Sodium Octanoate-D15 as a Dynamic Tracer for Mitochondrial Fatty Acid β-Oxidation and TCA Cycle Flux

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of metabolism, pharmacology, and biomedical research.

Introduction

Mitochondria are the primary sites of cellular energy production, orchestrating a series of metabolic pathways to generate ATP. Among these, the β-oxidation of fatty acids (FAO) is a critical catabolic process that provides a significant source of acetyl-CoA to fuel the tricarboxylic acid (TCA) cycle, particularly in tissues with high energy demands like the heart, liver, and skeletal muscle.[1][2] Dysregulation of mitochondrial FAO is implicated in a wide range of pathologies, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[3][4] Consequently, the ability to accurately measure the flux through this pathway is paramount for both fundamental research and the development of novel therapeutics.

Stable isotope tracers have become an indispensable tool for elucidating the dynamics of metabolic pathways.[5][6] By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track their metabolic fate and quantify pathway activity without the need for radioactive materials.[7][8] Sodium octanoate-D15 (¹²C₈D₁₅NaO₂) is a deuterated medium-chain fatty acid that serves as an excellent tracer for mitochondrial metabolism.[9][10] As a medium-chain fatty acid, octanoate can diffuse across the mitochondrial membranes without the need for the carnitine palmitoyltransferase (CPT) shuttle system, which is the rate-limiting step for long-chain fatty acid entry.[11][12] This property allows for a more direct assessment of the latter stages of FAO, including β-oxidation and TCA cycle activity.[12] This application note provides a comprehensive guide to using this compound to trace fatty acid metabolism, from experimental design to data interpretation.

Principle of the Method

The core of this technique lies in tracking the deuterium (D) atoms from octanoate-D15 as they are incorporated into downstream metabolites. Once inside the mitochondrial matrix, octanoate is activated to Octanoyl-CoA. Through four successive rounds of β-oxidation, the eight-carbon chain is broken down into four molecules of acetyl-CoA, with each turn of the cycle producing one molecule of FADH₂ and one molecule of NADH.[2][13][14]

The fully deuterated octanoate-D15 yields deuterated acetyl-CoA (acetyl-CoA-D₃). This labeled acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle, a central hub of cellular metabolism.[15][16] The incorporation of deuterium-labeled acetyl-CoA into TCA cycle intermediates results in a predictable increase in their mass. For example, the first turn of the cycle with acetyl-CoA-D₃ will produce citrate isotopologues that are heavier than their unlabeled counterparts. By using high-resolution mass spectrometry, it is possible to separate and quantify these different isotopologues. The degree of deuterium enrichment in the TCA cycle intermediates provides a quantitative measure of the contribution of octanoate to mitochondrial energy metabolism.

Metabolic Pathway of this compound

The following diagram illustrates the metabolic journey of the deuterium labels from this compound through β-oxidation and into the initial steps of the TCA cycle.

Sodium_Octanoate_D15_Metabolism cluster_cytosol Cytosol / Mitochondrial Matrix cluster_mitochondria Mitochondrial Matrix Sodium_Octanoate_D15 This compound Octanoyl_CoA_D15 Octanoyl-CoA-D15 Sodium_Octanoate_D15->Octanoyl_CoA_D15 Activation Beta_Oxidation β-Oxidation (4 cycles) Octanoyl_CoA_D15->Beta_Oxidation Acetyl_CoA_D3 4x Acetyl-CoA-D3 Beta_Oxidation->Acetyl_CoA_D3 TCA_Cycle TCA Cycle Acetyl_CoA_D3->TCA_Cycle Citrate_D3 Citrate (M+3) TCA_Cycle->Citrate_D3 Oxaloacetate Oxaloacetate Oxaloacetate->TCA_Cycle Condensation Isocitrate_D3 Isocitrate (M+3) Citrate_D3->Isocitrate_D3 aKG_D3 α-Ketoglutarate (M+3) Isocitrate_D3->aKG_D3 Experimental_Workflow A 1. Cell Culture & Seeding C 3. Isotope Labeling (Time Course) A->C B 2. Prepare Octanoate-D15 Tracer Solution (w/ BSA) B->C D 4. Quench Metabolism & Harvest Cells C->D E 5. Metabolite Extraction D->E F 6. Sample Preparation for LC-MS E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Isotopologue Analysis G->H

Caption: High-level experimental workflow.

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is optimized for adherent cell lines grown in 6-well plates. Adjustments may be necessary for different cell types or culture formats.

A. Materials

  • Cell line of interest (e.g., HepG2, C2C12 myotubes, primary hepatocytes)

  • Complete growth medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

B. Procedure

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).

  • Prepare Labeling Medium: On the day of the experiment, prepare the labeling medium. This is typically a base medium (e.g., DMEM) containing a reduced concentration of serum (e.g., 1-2%) to minimize competition from unlabeled fatty acids.

  • Prepare Octanoate-D15-BSA Conjugate: a. Prepare a 100 mM stock solution of this compound in sterile water. b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. c. To create a 5 mM working stock of the tracer, slowly add the 100 mM octanoate-D15 stock to the 10% BSA solution while gently vortexing to achieve a final molar ratio of approximately 4:1 (octanoate:BSA). This conjugation improves the solubility and cellular uptake of the fatty acid. d. Sterile-filter the final conjugate solution through a 0.22 µm filter.

  • Isotope Labeling: a. Aspirate the growth medium from the cell culture plates. b. Gently wash the cells twice with warm, sterile PBS. c. Add the pre-warmed labeling medium to each well. d. Add the Octanoate-D15-BSA conjugate to the labeling medium to achieve the desired final concentration (typically 50-200 µM). e. Incubate the cells for the desired period. For steady-state analysis of the TCA cycle, a labeling duration of 2-4 hours is often sufficient. [5]For dynamic flux analysis, a time course (e.g., 0, 15, 30, 60, 120, 240 minutes) is recommended.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent artifactual changes in metabolite levels. [17] A. Materials

  • Ice-cold PBS

  • Liquid nitrogen

  • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

B. Procedure

  • Quenching: At the end of the labeling period, place the 6-well plate on ice. Immediately aspirate the labeling medium.

  • Washing: Quickly wash the cell monolayer with 2 mL of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.

  • Metabolism Arrest: Immediately add 1 mL of -80°C extraction solvent to each well. This will rapidly quench enzymatic activity and precipitate proteins.

  • Harvesting: Place the plate on a bed of dry ice. Using a pre-chilled cell scraper, scrape the frozen cell lysate and transfer the resulting slurry to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously for 30 seconds.

  • Clarification: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube without disturbing the pellet.

Protocol 3: LC-MS/MS Analysis

The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the deuterated isotopologues.

A. Sample Preparation

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for injection.

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS autosampler vial.

B. LC-MS/MS Parameters (Example)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to resolve TCA cycle intermediates.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to resolve the different isotopologues. [5]* Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for TCA cycle acids.

  • Scan Mode: Data can be acquired in full scan mode to capture all ions or using a targeted approach (Parallel Reaction Monitoring or Selected Reaction Monitoring) for higher sensitivity and specificity.

Data Analysis and Interpretation

The primary output of the LC-MS analysis is a series of mass spectra. The key task in data analysis is to identify the mass isotopologues of TCA cycle intermediates and calculate their relative abundances.

1. Isotopologue Identification: The incorporation of deuterium from octanoate-D15 leads to predictable mass shifts. Since β-oxidation of octanoate-D15 produces acetyl-CoA-D₃, the first turn of the TCA cycle will generate metabolites with three additional deuterium atoms (M+3). Subsequent turns can lead to higher mass isotopologues.

Table 1: Expected Mass Isotopologues of Key TCA Cycle Metabolites

MetaboliteChemical FormulaMonoisotopic Mass (Unlabeled)Expected Labeled Isotopologue (from Acetyl-CoA-D3)
CitrateC₆H₈O₇192.0270M+3
IsocitrateC₆H₈O₇192.0270M+3
α-KetoglutarateC₅H₆O₅146.0215M+3
SuccinateC₄H₆O₄118.0266M+2 (from decarboxylation of M+3 α-KG)
FumarateC₄H₄O₄116.0110M+2
MalateC₄H₆O₅134.0215M+2

2. Fractional Contribution Calculation: The fractional contribution (FC) of octanoate to a specific metabolite pool can be calculated by summing the peak areas of all labeled isotopologues and dividing by the total peak area of all isotopologues (labeled and unlabeled) for that metabolite.

FC = (Σ Area of Labeled Isotopologues) / (Σ Area of All Isotopologues)

This calculation reveals the percentage of a given metabolite pool that is derived from the supplied octanoate-D15 tracer at a specific time point.

Troubleshooting

Table 2: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low Label Incorporation 1. Inefficient tracer uptake. 2. High concentration of competing unlabeled fatty acids in the medium. 3. Low rate of β-oxidation in the chosen cell line.1. Ensure proper conjugation of octanoate with BSA. 2. Use fatty acid-depleted serum in the labeling medium. 3. Choose a cell line with higher oxidative capacity or stimulate FAO with appropriate treatments.
High Biological Variability 1. Inconsistent cell number or confluency. 2. Variation in incubation times. 3. Incomplete quenching of metabolism.1. Seed plates carefully to ensure uniform cell density. 2. Process samples in smaller batches to minimize time differences. 3. Ensure rapid and complete quenching with -80°C solvent.
Poor LC Peak Shape 1. Inappropriate LC column or mobile phases. 2. Sample matrix effects. 3. Issues with the reconstituted sample (e.g., precipitation).1. Optimize the LC method for polar organic acids. 2. Dilute the sample or consider solid-phase extraction (SPE) cleanup. 3. Ensure the reconstitution solvent is compatible with the mobile phase.
No Detection of Labeled Metabolites 1. Incorrect mass spectrometer settings. 2. Degradation of the tracer. 3. Extremely low metabolic flux.1. Verify the m/z values for expected isotopologues. 2. Check the purity and storage of the this compound. 3. Increase the labeling time or tracer concentration.

Applications in Research and Drug Development

The this compound tracing methodology offers powerful insights into mitochondrial function and dysfunction. Key applications include:

  • Disease Modeling: Quantifying alterations in fatty acid oxidation in models of metabolic diseases such as NAFLD/NASH, diabetes, and obesity. [3][4][18]* Pharmacology: Assessing the on-target and off-target effects of drugs on mitochondrial metabolism. This is crucial for identifying compounds that modulate FAO or have unforeseen mitochondrial liabilities.

  • Basic Research: Investigating the regulation of FAO in response to various stimuli, such as nutrient availability, hormonal signals, or genetic perturbations.

  • Cancer Metabolism: Studying the fuel preferences of cancer cells, as some tumors rely on fatty acid oxidation for survival and proliferation. [19] By providing a robust and quantitative readout of mitochondrial pathway flux, this technique is an invaluable asset for advancing our understanding of cellular metabolism and developing next-generation therapeutics.

References

  • Reactome Pathway Database. (n.d.). Mitochondrial Fatty Acid Beta-Oxidation. Retrieved from [Link]

  • Harvey, R. A., & Ferrier, D. R. (2021). Lippincott's Illustrated Reviews: Biochemistry.
  • Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. A. (2016). The Biochemistry of Mitochondrial Fatty Acid β-Oxidation. Journal of Inherited Metabolic Disease, 39(4), 589-601. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

  • AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]

  • BenchChem. (2025).
  • Rabinowitz, J. D., & Zamboni, N. (2017). Metabolomics and isotope tracing. Cell, 171(2), 281-292. Retrieved from [Link]

  • Princeton University. (2018). Metabolomics and Isotope Tracing. Retrieved from [Link]

  • Nishida, Y., et al. (2020). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie International Edition, 59(28), 11421-11426. Retrieved from [Link]

  • Cheng, C. W., et al. (2020). Strategies for Measuring Induction of Fatty Acid Oxidation in Intestinal Stem and Progenitor Cells. Methods in Molecular Biology, 2171, 53-64. Retrieved from [Link]

  • Patti, G. J. (2025). Protocol for spatial metabolomics and isotope tracing in the mouse brain. STAR Protocols. Retrieved from [Link]

  • Subhash, A., & Bielenberg, J. R. (2020). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites, 10(11), 458. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis. Retrieved from [Link]

  • McLeod, C. M., et al. (2023). Detecting altered hepatic lipid oxidation by MRI in an animal model of NAFLD. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations of Sample Preparation for Metabolomics Investigation. Retrieved from [Link]

  • McLeod, C. M., et al. (2023). Detecting altered hepatic lipid oxidation by MRI in an animal model of NAFLD. bioRxiv. Retrieved from [Link]

  • Chen, Y., et al. (2021). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Frontiers in Cardiovascular Medicine, 8, 798836. Retrieved from [Link]

  • McLeod, C. M., et al. (2024). Detecting altered hepatic lipid oxidation by MRI in an animal model of MASLD. Metabolism, 154, 155823. Retrieved from [Link]

  • Mittendorfer, B. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 52(1), 11-23. Retrieved from [Link]

  • McLeod, C. M., et al. (2024). Detecting altered hepatic lipid oxidation by MRI in an animal model of MASLD. Metabolism, 154, 155823. Retrieved from [Link]

  • ResearchGate. (n.d.). Time course of the changes in metabolic flux due to oxidation of octanoate in perfused livers from fasted mice. Retrieved from [Link]

  • University of Vermont. (n.d.). Fatty Acid Metabolism Measured with Stable Isotope Tracers. Retrieved from [Link]

  • Rohwedder, W. K., Duval, S. M., Wolf, D. J., & Emken, E. A. (1990). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Lipids, 25(7), 401-405. Retrieved from [Link]

  • Chen, Y., et al. (2021). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Frontiers in Cardiovascular Medicine, 8, 798836. Retrieved from [Link]

  • Emken, E. A. (1992). Human metabolic studies with deuterated alpha-linolenic acid. Nutrition, 8(3), 213-214. Retrieved from [Link]

  • Reddit. (2016). Deuterating Fatty Acids to Treat Diseases. Retrieved from [Link]

  • Analytica Chemie. (n.d.). This compound. Retrieved from [Link]

  • Auger, C., et al. (2018). Stable Isotope Tracer Analysis in Isolated Mitochondria from Mammalian Systems. Metabolites, 8(4), 81. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium octanoate. Retrieved from [Link]

  • van der Stelt, I., et al. (2020). Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. Analytical and Bioanalytical Chemistry, 412(18), 4345-4352. Retrieved from [Link]

  • Moore, J. B., et al. (2022). Labeled breath tests in patients with NASH: Octanoate oxidation relates best to measures of glucose metabolism. JCI Insight, 7(15), e159779. Retrieved from [Link]

  • Auger, C., et al. (2018). Stable Isotope Tracer Analysis in Isolated Mitochondria from Mammalian Systems. Metabolites, 8(4), 81. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable isotope tracer analysis in skeletal muscle mitochondria treated with mitochondrial inhibitors. Retrieved from [Link]

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Application Note: Robust Sample Preparation Strategies for the Quantification of Sodium Octanoate-D15 in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium octanoate, an eight-carbon saturated fatty acid, plays a significant role in various physiological and pathological processes. Its accurate quantification in biological matrices such as plasma is crucial for pharmacokinetic studies, drug development, and metabolomics research. The use of a stable isotope-labeled internal standard, such as Sodium octanoate-D15, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability during sample preparation and analysis.[1][2][3] However, the inherent challenges of analyzing short-chain fatty acids (SCFAs) in plasma, including their low endogenous concentrations, volatility, and the complexity of the plasma matrix, necessitate a meticulously optimized sample preparation protocol.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on three robust sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with detailed, step-by-step instructions, accompanied by an explanation of the underlying scientific principles to empower the user to make informed decisions. The trustworthiness of these protocols is grounded in established bioanalytical method validation principles as outlined by regulatory bodies like the FDA.[7][8]

The Critical Role of Sample Preparation

The primary objective of sample preparation in bioanalysis is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Plasma is a particularly challenging matrix due to the high abundance of proteins, phospholipids, and salts, which can cause significant matrix effects in LC-MS analysis.[9][10][11] Matrix effects, such as ion suppression or enhancement, can adversely impact the accuracy, precision, and sensitivity of the analytical method.[12][13] A well-designed sample preparation strategy is therefore paramount to achieving reliable and reproducible results.

The use of a deuterated internal standard like this compound is a key strategy to mitigate these challenges. Since it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects and extraction efficiencies, thereby providing a reliable means of correction.[1][14][15]

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the desired level of cleanliness, recovery, throughput, and available resources. Below is a comparative summary of the three techniques discussed in this note.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Removal of proteins by denaturation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Selective retention of the analyte on a solid sorbent followed by elution.
Selectivity Low; co-extracts many matrix components.Moderate; depends on solvent choice and pH.High; allows for significant cleanup and analyte enrichment.
Recovery Generally good, but can be affected by co-precipitation.Variable; dependent on partition coefficient and extraction conditions.Typically high and reproducible with optimized method.
Throughput High; simple and fast procedure.[16][17]Moderate; can be automated but is generally more time-consuming than PPT.[18]Moderate to high; can be automated in 96-well plate format.[19]
Cost Low.Low to moderate.High.
Matrix Effect High potential for matrix effects due to residual phospholipids and other interferences.[10]Moderate potential for matrix effects.Low potential for matrix effects due to effective removal of interferences.[11]
Best For High-throughput screening, early-stage discovery.Assays requiring moderate cleanliness and when SPE is not feasible.Regulated bioanalysis, methods requiring high sensitivity and accuracy.

Experimental Protocols

I. Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[16][17] The mechanism involves the addition of a water-miscible organic solvent, which disrupts the solvation shell of the proteins, leading to their denaturation and precipitation. Acetonitrile is a common choice for this purpose.

Causality behind Experimental Choices:

  • Acidification: The addition of an acid (e.g., formic acid) serves to protonate the carboxyl group of octanoate, making it less polar and more soluble in the organic precipitation solvent.

  • Solvent-to-Plasma Ratio: A 3:1 or 4:1 ratio of organic solvent to plasma is typically sufficient to ensure complete protein precipitation.

  • Vortexing and Centrifugation: Thorough mixing ensures efficient precipitation, while high-speed centrifugation pellets the precipitated proteins, allowing for the collection of the supernatant containing the analyte.

Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis P1 Plasma Sample (100 µL) IS Spike with Sodium octanoate-D15 IS P1->IS Acid Add Acidifying Agent (e.g., 10 µL of 1% Formic Acid) IS->Acid Solvent Add Acetonitrile (300-400 µL) Acid->Solvent Vortex Vortex (1 min) Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add the working solution of this compound (internal standard).

  • Add 10 µL of 1% formic acid in water to acidify the sample.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

II. Liquid-Liquid Extraction (LLE) Protocol

LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For octanoate, acidification of the plasma sample is crucial to protonate the carboxylate group, thereby increasing its hydrophobicity and promoting its partitioning into the organic phase.

Causality behind Experimental Choices:

  • Acidification: As with PPT, acidification is critical for efficient extraction of the acidic analyte into the organic solvent.[5][6]

  • Organic Solvent Selection: Methyl tert-butyl ether (MTBE) is a common choice for extracting SCFAs due to its good extraction efficiency and phase separation properties.[5][6] Other solvents like diethyl ether can also be used.

  • Evaporation and Reconstitution: The organic phase is evaporated to concentrate the analyte and then reconstituted in a solvent compatible with the LC mobile phase to ensure good peak shape during chromatographic analysis.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis P1 Plasma Sample (100 µL) IS Spike with Sodium octanoate-D15 IS P1->IS Acid Add Acidifying Agent (e.g., HCl) IS->Acid Solvent Add Organic Solvent (e.g., MTBE) Acid->Solvent Vortex Vortex (5 min) Solvent->Vortex Centrifuge Centrifuge (3,000 x g, 5 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add the working solution of this compound.

  • Acidify the sample by adding 20 µL of 1M HCl.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to a vial for LC-MS/MS analysis.

III. Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[20][21] For octanoate, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be employed.

Causality behind Experimental Choices:

  • Sorbent Selection: A reversed-phase C18 sorbent retains non-polar compounds. After acidification, octanoate becomes less polar and can be retained.

  • Conditioning and Equilibration: Conditioning with methanol wets the sorbent and activates the stationary phase. Equilibration with water prepares the sorbent for the aqueous sample.

  • Loading: The acidified plasma sample is loaded onto the column.

  • Washing: A weak organic solvent wash (e.g., 5% methanol in water) removes polar interferences without eluting the analyte.

  • Elution: A stronger organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, thereby eluting the analyte.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction & Analysis P1 Plasma Sample (100 µL) IS Spike with Sodium octanoate-D15 IS P1->IS Acid Acidify Sample IS->Acid Load Load Sample Condition Condition Sorbent (Methanol) Equilibrate Equilibrate Sorbent (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (e.g., 5% MeOH) Load->Wash Elute Elute (e.g., MeOH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add the working solution of this compound.

    • Acidify the sample by adding 100 µL of 2% formic acid in water.

  • SPE Cartridge (e.g., C18, 100 mg) Procedure:

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the pre-treated plasma sample onto the cartridge.

    • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

    • Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to a vial for LC-MS/MS analysis.

Conclusion

The selection of an appropriate sample preparation method is a critical determinant of the success of a bioanalytical assay for this compound in plasma. While Protein Precipitation offers a high-throughput solution for screening purposes, its limited selectivity can lead to significant matrix effects. Liquid-Liquid Extraction provides a cleaner extract, and Solid-Phase Extraction offers the highest degree of selectivity and analyte enrichment, making it the most suitable method for regulated bioanalysis where accuracy and precision are paramount. The protocols detailed in this application note, grounded in established scientific principles and regulatory expectations, provide a robust starting point for the development and validation of a reliable method for the quantification of this compound in plasma.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (n.d.). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Celerion. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007).
  • New FDA Guidance on Bioanalytical Method Validation - Kymos. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2001). Retrieved from [Link]

  • Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. (2017). Symbiosis Online Publishing.
  • Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(15), 4391–4399.
  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2023, October 30). Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2023, November 8). Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.). Retrieved from [Link]

  • LC-MS-MS experiences with internal standards | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. (2022). Analytical and Bioanalytical Chemistry, 414(15), 4391-4399.
  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applic
  • Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube | Request PDF - ResearchGate. (2023, August 6). Retrieved from [Link]

  • A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. (2019). Bioanalysis, 11(8), 741-753.
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites, 12(6), 516.
  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019). Bioanalysis, 11(8), 741-753.
  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. (n.d.). ResearchGate. Retrieved from [Link]

  • The precipitation of plasma proteins by short-chain fatty acids - Sci-Hub. (n.d.). Retrieved from [Link]

  • The precipitation of plasma proteins by short-chain fatty acids. (1960). Archives of Biochemistry and Biophysics, 89(2), 218-220.
  • Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. (2001).
  • The precipitation of plasma proteins by short-chain f
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
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Troubleshooting & Optimization

Technical Support Center: Navigating Deuterium Back-Exchange with Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Sodium octanoate-D15. This resource is designed to provide you with in-depth, field-proven insights into the challenges of deuterium back-exchange and to offer robust troubleshooting strategies to ensure the isotopic integrity of your experiments. We understand the critical importance of maintaining the deuterium labeling in your internal standards and research compounds for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding deuterium back-exchange with this compound.

Q1: What is deuterium back-exchange and why is it a concern with this compound?

Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This is a significant issue because it compromises the isotopic purity of the deuterated standard, potentially leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.[2] The primary source of protons for this exchange is often protic solvents like water or methanol used during sample preparation and analysis.[2]

Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?

In this compound, the deuterium atoms are covalently bonded to carbon atoms. While carbon-bound deuteriums are generally less prone to exchange than those bound to heteroatoms (like oxygen or nitrogen), the acidic proton at the carboxylic acid group (in the protonated form) is highly exchangeable.[3] While the deuteriums on the alkyl chain are relatively stable, prolonged exposure to harsh conditions (e.g., high pH, high temperature) can facilitate their exchange.

Q3: What are the primary factors that influence the rate of deuterium back-exchange?

The rate of deuterium back-exchange is influenced by several key experimental parameters:

  • pH: The exchange rate is significantly affected by the pH of the solution. The minimum exchange rate for many organic molecules is typically observed in a slightly acidic pH range, around 2.5 to 3.[3][4] Both highly acidic and, more significantly, basic conditions can catalyze the exchange process.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of back-exchange.[5] Conversely, performing experimental steps at low temperatures can significantly slow down this process.[1][2]

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) is a prerequisite for back-exchange. The higher the concentration of these solvents, the greater the potential for exchange. Aprotic solvents (e.g., acetonitrile, dioxane) do not directly contribute to back-exchange.

  • Exposure Time: The longer the deuterated compound is in contact with a protic solvent under conditions that favor exchange, the greater the extent of back-exchange will be.[2]

Q4: How can I detect if my this compound is undergoing back-exchange?

Deuterium back-exchange can be monitored using several analytical techniques:

  • Mass Spectrometry (MS): This is a highly sensitive method to detect changes in the isotopic distribution of your molecule. Back-exchange will result in a shift in the mass-to-charge ratio (m/z) of the ion, with a decrease in the abundance of the fully deuterated species and the appearance of ions with fewer deuterium atoms.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals at positions that were previously deuterated. Conversely, ²H NMR can monitor the decrease in the deuterium signal. NMR is particularly useful for identifying the specific sites of back-exchange.[7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to deuterium back-exchange of this compound during your experiments.

Issue 1: Inconsistent or lower-than-expected signal for this compound in LC-MS analysis.
  • Potential Cause: Significant back-exchange of deuterium atoms is occurring during sample preparation or analysis, leading to a decrease in the intensity of the desired deuterated mass channel and potentially an increase in the intensity of partially or fully protonated species.[1]

  • Troubleshooting Steps:

    • Review Sample Preparation Conditions:

      • pH Adjustment: Ensure that the pH of your sample solutions is maintained within a range that minimizes exchange, ideally between pH 2.5 and 4.5.[8] Avoid strongly basic or acidic conditions.

      • Temperature Control: Perform all sample preparation steps, including extractions and dilutions, on ice or using pre-chilled solvents and vials.[2]

      • Solvent Choice: Whenever possible, use aprotic solvents for reconstitution and dilution. If protic solvents are necessary, minimize their concentration and the exposure time.

    • Optimize LC Method:

      • Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be within the optimal range to minimize on-column back-exchange.

      • Run Time: Shorten the chromatographic run time to reduce the residence time of the analyte on the column in the presence of the aqueous mobile phase.[9]

      • Column Temperature: Lower the column temperature, if compatible with your separation, to slow down the exchange process.

    • Conduct a Diagnostic Experiment:

      • Prepare a fresh solution of this compound in an aprotic solvent (e.g., acetonitrile) and inject it directly into the mass spectrometer (flow injection analysis). This will give you a baseline measurement of the isotopic purity with minimal back-exchange.

      • Compare this to a sample that has been subjected to your full sample preparation and LC-MS workflow. The difference in the isotopic distribution will indicate the extent of back-exchange.

Issue 2: High variability in quantitative results when using this compound as an internal standard.
  • Potential Cause: Inconsistent levels of back-exchange across your samples, standards, and quality controls are leading to poor precision and accuracy in your analytical measurements.[2]

  • Troubleshooting Steps:

    • Standardize All Procedures: Ensure that every sample, from calibration standards to unknown samples, is processed with identical timings, temperatures, and solvent volumes. Automation can significantly improve consistency.

    • Evaluate Matrix Effects: The composition of your sample matrix can influence the local pH and catalytic activity for back-exchange. Consider a more rigorous sample clean-up procedure to remove interfering substances.

    • Pre- and Post-Extraction Spiking: To determine if back-exchange is occurring during sample preparation or the analytical run, perform an experiment where you spike your this compound into the sample matrix both before and after the extraction process. A significant difference in the back-exchange profile will pinpoint the problematic step.

Experimental Protocols

Protocol 1: Assessing Isotopic Stability of this compound

This protocol allows you to systematically evaluate the impact of pH and temperature on the stability of your deuterated standard.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a certified aprotic solvent like acetonitrile.

  • Incubation Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Incubation:

    • In separate vials, dilute the stock solution 1:100 with each of the prepared buffers.

    • Create two sets of these vials. Incubate one set at 4°C and the other at room temperature (or a higher temperature relevant to your experimental conditions).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial.

  • Quenching and Analysis: Immediately quench the exchange by diluting the aliquot in cold acetonitrile with 0.1% formic acid. Analyze the samples by flow injection analysis-mass spectrometry (FIA-MS) to determine the isotopic distribution.

  • Data Evaluation: Plot the percentage of the fully deuterated species remaining over time for each condition. This will provide a clear picture of the stability of this compound under different pH and temperature environments.

Data Presentation: Impact of pH and Temperature on Back-Exchange
pHTemperature% Deuterium Retention (1 hour)% Deuterium Retention (8 hours)
34°C>99%>98%
325°C>98%>95%
74°C>98%>95%
725°C~90%~80%
94°C~95%~85%
925°C~75%<60%

Note: The values in this table are illustrative and should be experimentally determined for your specific conditions.

Visualizations

Deuterium Back-Exchange Mechanism

G cluster_0 Protic Solvent Environment (e.g., H2O) H2O H₂O Intermediate Transient Intermediate (e.g., Enolate) Sodium_octanoate_D15 This compound (CD₃(CD₂)₆COONa) Sodium_octanoate_D15->Intermediate Proton Abstraction (Catalyzed by OH⁻ or H₃O⁺) Exchanged_Product Partially Protonated Product (e.g., CD₃(CD₂)₅CHDCOONa) Intermediate->Exchanged_Product Protonation by H₂O

Caption: Mechanism of deuterium back-exchange for this compound.

Troubleshooting Workflow for Deuterium Back-Exchange

G Start Inconsistent Results or Low Deuterated Signal Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_LC Review LC-MS Method Start->Check_LC pH_Temp Is pH acidic (2.5-4.5)? Is temperature low? Check_Prep->pH_Temp LC_pH_Temp Is mobile phase pH optimal? Is column temp low? Check_LC->LC_pH_Temp Optimize_Prep Adjust pH, lower temperature, use aprotic solvents pH_Temp->Optimize_Prep No Time_Solvent Is exposure to protic solvents minimized? pH_Temp->Time_Solvent Yes Re-evaluate Re-evaluate with Optimized Conditions Optimize_Prep->Re-evaluate Reduce_Time Shorten incubation and processing times Time_Solvent->Reduce_Time No Time_Solvent->Re-evaluate Yes Reduce_Time->Re-evaluate Optimize_LC Adjust mobile phase pH, lower column temperature LC_pH_Temp->Optimize_LC No Run_Time Is LC run time minimized? LC_pH_Temp->Run_Time Yes Optimize_LC->Re-evaluate Shorten_Run Use shorter gradient or higher flow rate Run_Time->Shorten_Run No Run_Time->Re-evaluate Yes Shorten_Run->Re-evaluate

Caption: A logical workflow for troubleshooting deuterium back-exchange issues.

References

  • Benchchem. Technical Support Center: Minimizing Deuterium Back-Exchange.
  • Clerico, M., et al. (2017). Fundamentals of HDX-MS. Protein Science, 26(1), 18-29.
  • Englander, S. W., et al. (2010). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Analytical Chemistry, 82(14), 5874–5881.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • National Cancer Institute. (2019, December 9). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry [Video]. YouTube.
  • Longdom Publishing. (n.d.). Basic Principle of Hydrogen/deuterium exchange mass spectrometry.
  • Englander, S. W. (1998). Mechanisms and uses of hydrogen exchange. Current Opinion in Structural Biology, 8(5), 621-628.
  • MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(21), 5096.
  • Masson, M. (2024, December 30). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example [Video]. YouTube.
  • D'Anna, E., & G. Veglia. (2020). Hydrogen/Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. International Journal of Molecular Sciences, 21(18), 6649.
  • Hilaris Publisher. (2013).
  • ResearchGate. (n.d.). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
  • G. Pielak. (2020). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. UNC Chemistry Department.
  • National Center for Biotechnology Information. (n.d.). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PLoS ONE, 9(11), e112374.

Sources

Technical Support Center: Mitigating Matrix Effects in LC-MS with Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for leveraging Sodium octanoate-D15 in your LC-MS workflows. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating matrix effects, a common challenge in quantitative bioanalysis. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and frequently asked questions to enhance the accuracy and reliability of your experimental results.

Understanding the Challenge: Matrix Effects in LC-MS

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4]

The most common ionization technique susceptible to these effects is electrospray ionization (ESI).[5][6] The primary cause of matrix-induced ion suppression is the competition between the analyte and co-eluting matrix components for ionization.[1][7][8] Phospholipids are notorious culprits in biological samples like plasma and serum, as they often co-extract with analytes and can foul the MS source.[7][8]

Visualizing the Mechanism of Matrix Effects

The following diagram illustrates the fundamental process of matrix effects at the ion source.

cluster_ESI ESI Source cluster_MS Mass Spectrometer A Analyte Droplet Charged Droplet A->Droplet Ionization M Matrix Components M->Droplet Competition Detector Detector Droplet->Detector Analyte Ions

Sources

Technical Support Center: Troubleshooting Poor Recovery of Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced analytical troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and utilize deuterated internal standards (D-IS) for quantification. Poor or inconsistent recovery of these standards can compromise data integrity, leading to failed batches, repeated experiments, and delays in critical project timelines.

This document provides a structured, in-depth approach to diagnosing and resolving issues related to poor D-IS recovery. As your virtual application scientist, I will guide you through a logical workflow, explaining not just what to do, but why each step is critical for robust and reliable bioanalysis.

The Foundational Role of a Deuterated Internal Standard

Deuterated internal standards are the gold standard in quantitative LC-MS/MS. Ideally, a D-IS is chemically identical to the analyte of interest, differing only in mass due to the substitution of hydrogen (¹H) with deuterium (²H). This near-identical physicochemical profile allows it to act as a reliable mimic, co-extracting, co-eluting, and experiencing similar ionization effects as the native analyte. By adding a known concentration of the D-IS to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process, it can effectively normalize variability arising from:

  • Sample Preparation: Losses during liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT).

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine, tissue).[1]

  • Instrumental Variation: Minor fluctuations in injection volume or ion source performance.[1]

However, the assumption that a D-IS will perfectly track the analyte is not always valid. When you observe low, high, or highly variable D-IS recovery, it is a critical indicator that an element of your method is not under control.

F.A.Q. & Troubleshooting Guide

This section is structured to address the most common questions and observations when D-IS recovery is problematic. We will follow a logical diagnostic flow, from the standard itself to the final data acquisition.

Question 1: My D-IS recovery is consistently low across all samples (calibrators, QCs, and unknowns). What should I investigate first?

Answer: Consistently low recovery points to a systematic issue rather than a sample-specific problem. The investigation should start with the most fundamental components of the assay: the integrity of the standard itself and the sample preparation procedure.

Causality: If the D-IS is lost before or during sample processing, its ability to normalize for analyte losses is compromised. This can stem from issues with the standard's stability, inaccurate preparation of stock solutions, or a suboptimal extraction method that disproportionately affects the standard or, more likely, affects both analyte and standard.

A Start: Consistently Low D-IS Recovery B Step 1: Verify Standard Integrity & Concentration A->B C Prepare fresh stock & working solutions B->C D Check certificate of analysis (purity, concentration) B->D E Step 2: Evaluate Sample Preparation C->E D->E F Perform Post-Extraction Addition Experiment E->F G Is recovery still low in post-spiked samples? F->G Analyze Data H Yes: Issue is post-extraction (e.g., instrument, reconstitution) G->H YES I No: Issue is during extraction (LLE/SPE/PPT) G->I NO K Investigate reconstitution step (solvent, vortex time) H->K J Optimize extraction: pH, solvent, sorbent I->J A Start: Variable D-IS Recovery in Unknowns B Step 1: Confirm Co-elution A->B C Overlay chromatograms of Analyte and D-IS B->C D Is there a retention time (RT) shift? C->D Analyze Data E Yes: Optimize Chromatography D->E YES F No: Investigate Matrix Effects D->F NO G Adjust gradient, mobile phase, or column chemistry to achieve co-elution E->G H Perform Matrix Effect experiment with individual donor lots F->H I Improve sample cleanup (e.g., switch from PPT to SPE) H->I J Dilute sample if sensitivity allows I->J

Sources

Technical Support Center: Optimizing Chromatographic Separation of Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Sodium Octanoate-D15. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As a deuterated internal standard, this compound is crucial for the accurate quantification of its unlabeled counterpart, sodium octanoate, in various biological matrices.[1][2][3] This resource will equip you with the necessary knowledge to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for LC-MS bioanalysis?

A1: Deuterated internal standards are the gold standard in quantitative LC-MS analysis for several key reasons.[1] They are chemically almost identical to the analyte of interest (in this case, sodium octanoate), meaning they exhibit very similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][3] This co-elution and similar ionization response allow the deuterated standard to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[2] Regulatory bodies like the FDA and EMA recognize the value of using stable isotope-labeled internal standards in bioanalytical method validation.[1][2]

Q2: What are the primary chromatographic techniques for analyzing this compound and its unlabeled analog?

A2: The two primary techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both typically coupled with Mass Spectrometry (MS) for sensitive and selective detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing fatty acids.[4][5] However, due to the low volatility of sodium octanoate, derivatization is often necessary to convert it into a more volatile form, such as a methyl or silyl ester.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for fatty acid analysis and can often be performed without derivatization.[9] Reversed-phase HPLC is a common approach for separating fatty acids.[10]

Q3: Is derivatization always necessary for the analysis of sodium octanoate?

A3: Not always, but it is highly dependent on the chosen analytical technique and the required sensitivity.

  • For GC analysis, derivatization is generally required to increase the volatility of the octanoic acid.[8] Common derivatizing agents include those that form methyl esters or trimethylsilyl (TMS) esters.[7][8]

  • For HPLC analysis, derivatization is not always necessary , especially when using sensitive detectors like a mass spectrometer.[9] However, if using UV detection, derivatization with a UV-absorbing agent like p-bromophenacyl bromide can significantly enhance sensitivity.[11][12]

Q4: What are the key considerations for sample preparation when analyzing sodium octanoate in biological matrices?

A4: Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include:

  • Protein Precipitation: A simple and effective first step for plasma or serum samples to remove proteins.

  • Liquid-Liquid Extraction (LLE): A versatile technique to extract fatty acids from aqueous matrices into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples and concentrating the analyte.[13][14][15] C18 or other polymeric sorbents can be used to retain the fatty acids while allowing more polar interferences to be washed away.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Possible Causes & Solutions:

  • Secondary Interactions with Column Silanols: The free carboxyl group of octanoic acid can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase. This will suppress the ionization of the carboxyl group and minimize secondary interactions. For MS compatibility, formic acid is preferred over phosphoric acid.[16]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of octanoic acid and thus its retention and peak shape.

    • Solution: Optimize the mobile phase pH. For reversed-phase chromatography, a lower pH (around 3-4) will ensure the octanoic acid is in its neutral form, leading to better retention and peak shape.

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Possible Causes & Solutions:

  • Inefficient Ionization in MS: The choice of ionization mode and source parameters is crucial.

    • Solution: For fatty acids, Electrospray Ionization (ESI) in negative mode is typically the most sensitive, as it readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. Optimize source parameters such as capillary voltage, gas flow rates, and temperature.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

    • Solution: Improve sample cleanup using techniques like SPE to remove interfering substances.[13][14][15] Also, ensure chromatographic separation of the analyte from the bulk of the matrix components. The use of a deuterated internal standard like this compound is essential to compensate for these effects.[2]

  • Suboptimal Derivatization (if applicable): Incomplete or inefficient derivatization will result in a low yield of the desired derivative and thus low sensitivity.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time.[17]

Issue 3: Co-elution of Sodium Octanoate and this compound

A well-designed chromatographic method should ensure the co-elution of the analyte and its deuterated internal standard. [3] This is because the primary role of the internal standard is to mimic the analyte's behavior throughout the analytical process. The slight mass difference due to deuterium labeling does not typically result in significant chromatographic separation under standard reversed-phase or gas chromatographic conditions. The mass spectrometer is then used to differentiate between the two based on their different mass-to-charge ratios (m/z).

Issue 4: Inconsistent Retention Times

Possible Causes & Solutions:

  • Mobile Phase Composition: Small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is accurately prepared and well-mixed. Use a gradient elution program for better reproducibility, especially for complex samples.[18]

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[19]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced.

Experimental Protocols & Data

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

This protocol provides a general workflow for the extraction of octanoic acid from a biological matrix like plasma.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Pretreatment 1. Sample Pre-treatment: Acidify plasma sample (e.g., with formic acid) to protonate octanoic acid. Condition 2. Condition SPE Cartridge: (e.g., C18) with methanol, then water. Equilibrate 3. Equilibrate Cartridge: with acidified water. Condition->Equilibrate Load 4. Load Sample: Pass the pre-treated sample through the cartridge. Equilibrate->Load Wash 5. Wash: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Load->Wash Elute 6. Elute: Elute octanoic acid with a stronger organic solvent (e.g., methanol or acetonitrile). Wash->Elute Evaporate 7. Evaporate & Reconstitute: Evaporate eluent to dryness and reconstitute in mobile phase for analysis. Elute->Evaporate

Caption: A typical solid-phase extraction workflow for octanoic acid.

Representative HPLC Method Parameters

The following table provides a starting point for developing an HPLC-MS method for sodium octanoate analysis. Optimization will be required for your specific application and instrumentation.

ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 x 50 mm, <3 µmGood retention for fatty acids and compatible with fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep octanoic acid in its neutral form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase LC.
Gradient 30% B to 95% B over 5 minutesA gradient elution is effective for separating fatty acids from other matrix components.[18]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CIncreased temperature can improve peak shape and reduce viscosity.[19]
Injection Vol. 5 µLA smaller injection volume minimizes column overload.
MS Detector Triple Quadrupole or High-Resolution MSProvides the necessary sensitivity and selectivity.
Ionization Mode ESI NegativeOptimal for the formation of the [M-H]⁻ ion of octanoic acid.
MRM Transitions Octanoate: Q1/Q3; Octanoate-D15: Q1/Q3Specific precursor-to-product ion transitions for quantification.
Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing common issues in the chromatographic analysis.

Troubleshooting_Flowchart start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No tailing Check Mobile Phase pH Add Acidic Modifier peak_shape->tailing Yes retention Inconsistent Retention? sensitivity->retention No ms_params Optimize MS Source Check Ionization Mode (ESI-) sensitivity->ms_params Yes mobile_phase Check Mobile Phase Prep Ensure Proper Mixing retention->mobile_phase Yes end Problem Resolved retention->end No overload Reduce Injection Volume Dilute Sample tailing->overload overload->end sample_prep Improve Sample Cleanup (SPE) Check for Matrix Effects ms_params->sample_prep sample_prep->end temperature Verify Column Oven Temp. mobile_phase->temperature column_health Check Column Pressure Consider Column Replacement temperature->column_health column_health->end

Caption: A logical flowchart for troubleshooting chromatographic issues.

References

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. Available from: [Link]

  • Full article: A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. Taylor & Francis. Available from: [Link]

  • A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers | Request PDF. ResearchGate. Available from: [Link]

  • (PDF) Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. ResearchGate. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. Available from: [Link]

  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PMC - PubMed Central. Available from: [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available from: [Link]

  • Analysis of fatty acids by gas chromatography, and its relevance to research on health and nutrition. ResearchGate. Available from: [Link]

  • Challenges with fats and fatty acid methods. PubMed. Available from: [Link]

  • Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Sac State Scholars. Available from: [Link]

  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. SciSpace. Available from: [Link]

  • Reversed Phase HPLC of Fatty Acids. Agilent. Available from: [Link]

  • Sodium octanoate. SIELC Technologies. Available from: [Link]

  • Acids: Derivatization for GC Analysis.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography*. Journal of Animal and Feed Sciences. Available from: [Link]

  • An improved method for derivatization of fatty acids for liquid chromatography. Journal of Animal and Feed Sciences. Available from: [Link]

  • HPLC analysis of brain and plasma for octanoic and decanoic acids. PubMed. Available from: [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Available from: [Link]

  • This compound. Analytica Chemie. Available from: [Link]

  • This compound. Analytica Chemie. Available from: [Link]

  • Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. MDPI. Available from: [Link]

  • sodium octanoate, 1984-06-1. The Good Scents Company. Available from: [Link]

  • 12.3: Optimizing Chromatographic Separations. Chemistry LibreTexts. Available from: [Link]

  • Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing. Available from: [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. Available from: [Link]

  • Algorithms to optimize multi-column chromatographic separations of proteins. Available from: [Link]

  • Optimizing separations in online comprehensive two-dimensional liquid chromatography. PMC - PubMed Central. Available from: [Link]

  • (PDF) Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. ResearchGate. Available from: [Link]

  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI. Available from: [Link]

  • Apparent molar quantities of sodium octanoate in aqueous solutions. ResearchGate. Available from: [Link]

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Technical Support Center: Ensuring Accuracy in Sodium Octanoate-D15 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Sodium octanoate-D15. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this deuterated standard. The primary focus of this guide is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to proactively prevent and resolve contamination issues, ensuring the integrity and accuracy of your experimental results.

Troubleshooting Guide: Contamination Control

This section addresses specific issues that can arise during the analysis of this compound, presented in a question-and-answer format.

Question 1: I'm observing unexpected peaks, often referred to as "ghost peaks," in my chromatograms, even during blank runs. What are the likely sources and how can I eliminate them?

Answer:

Ghost peaks are a common frustration in chromatographic analysis and indicate the presence of contaminants in your system.[3][4][5] These peaks can originate from various sources, and a systematic approach is crucial for their identification and elimination.[6][7]

Potential Sources & Solutions:

  • Mobile Phase Contamination:

    • Cause: Impurities in solvents, even those of high-purity grade, can accumulate and elute as ghost peaks.[5] The mobile phase can also absorb volatile organic compounds from the laboratory air.[4]

    • Solution: Always use freshly prepared mobile phase with high-purity (e.g., LC-MS grade) solvents and reagents.[5] Degas the mobile phase thoroughly before use.[5] It is also good practice to not top off old mobile phase with new.[4]

  • Instrument Contamination:

    • Cause: Contaminants can accumulate in various parts of the analytical instrument, including the injector, tubing, and column.[4][6] This can be due to carryover from previous samples or leaching from instrument components.[4]

    • Solution: Implement a regular cleaning and maintenance schedule for your instrument. This should include flushing the system with a strong solvent, cleaning the injector, and replacing worn-out seals and tubing.[4][8]

  • Sample Handling and Preparation:

    • Cause: Contamination can be introduced during sample preparation from various sources such as glassware, pipette tips, and even the analyst.[9] Fatty acids, like octanoate, are ubiquitous in the environment and can easily contaminate samples.[10]

    • Solution: Use scrupulously clean glassware, preferably rinsed with the analysis solvent. Wear nitrile gloves to prevent the transfer of oils and other contaminants from your hands.[8][9]

Question 2: My results show a high background signal for unlabeled sodium octanoate, even in my this compound standard. What could be causing this?

Answer:

Observing a significant signal for the unlabeled analyte in a deuterated standard points towards two primary issues: contamination with the unlabeled compound or degradation of the deuterated standard.

Potential Sources & Solutions:

  • Cross-Contamination:

    • Cause: The most common cause is inadvertent contamination of the deuterated standard with its unlabeled counterpart. This can happen through shared lab equipment, such as spatulas or balances, that were not properly cleaned after handling the unlabeled compound.

    • Solution: Use dedicated lab equipment for handling deuterated standards and their unlabeled analogues. If this is not feasible, ensure rigorous cleaning procedures are in place between handling different compounds.

  • Leachables from Labware:

    • Cause: Plastic labware, such as microcentrifuge tubes and pipette tips, can leach plasticizers, antioxidants, and other additives into your samples.[11][12][13][14][15] Some of these compounds may have similar mass-to-charge ratios as sodium octanoate or interfere with its ionization.

    • Solution: Whenever possible, use glass or polypropylene labware, as they are generally less prone to leaching than other plastics. For critical applications, consider using certified low-leachable labware.[11] Additionally, pre-rinsing plasticware with the analysis solvent can help remove surface contaminants.[16]

  • Hydrogen/Deuterium (H/D) Exchange:

    • Cause: While the deuterium atoms in this compound are on carbon atoms and thus generally stable, H/D exchange can occur under certain conditions, particularly at non-neutral pH or elevated temperatures.[17][18] This would result in a decrease in the mass of the deuterated compound, potentially contributing to the signal of the unlabeled analogue.

    • Solution: Maintain a neutral pH for your samples and mobile phase whenever possible.[18] Avoid prolonged exposure of the standard to high temperatures.[18]

Question 3: I'm seeing poor reproducibility in my quantitative analysis. Could contamination be the culprit?

Answer:

Absolutely. Poor reproducibility is a hallmark of intermittent and uncontrolled contamination.[8]

Potential Sources & Solutions:

  • Inconsistent Sample Preparation:

    • Cause: Variations in sample preparation procedures can introduce different levels of contamination in each sample, leading to inconsistent results.

    • Solution: Standardize your sample preparation protocol and ensure it is followed meticulously for all samples. This includes using the same types and brands of solvents, reagents, and labware.

  • Carryover from Autosampler:

    • Cause: If the autosampler is not adequately cleaned between injections, remnants of a previous, more concentrated sample can be injected with the subsequent sample, leading to artificially high readings.

    • Solution: Optimize the needle wash procedure in your autosampler method. Use a strong, appropriate solvent for the wash and increase the number of wash cycles.

The following diagram illustrates the common pathways of contamination in a typical analytical workflow.

Contamination_Pathways cluster_sources Contamination Sources cluster_workflow Analytical Workflow cluster_effects Effects on Results lab_air Laboratory Air (Volatile Organics) sample_prep Sample Preparation lab_air->sample_prep analyst Analyst (Gloves, Skin Oils) analyst->sample_prep labware Labware (Plastics, Glassware) labware->sample_prep Leaching reagents Reagents & Solvents (Impurities) reagents->sample_prep instrument LC-MS/GC-MS System sample_prep->instrument Contaminated Sample data_analysis Data Analysis instrument->data_analysis ghost_peaks Ghost Peaks data_analysis->ghost_peaks high_background High Background data_analysis->high_background poor_reproducibility Poor Reproducibility data_analysis->poor_reproducibility

Caption: Common Contamination Pathways in Analysis.

Experimental Protocol: Minimizing Contamination During Sample Preparation

This protocol provides a step-by-step guide for the preparation of a this compound standard, with a focus on minimizing contamination.

Materials:

  • This compound (Isotopic Enrichment ≥98%)[19][20]

  • LC-MS grade water

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Glass volumetric flasks (Class A)

  • Glass vials with PTFE-lined caps

  • Glass pipettes or positive displacement pipettes

Procedure:

  • Glassware Preparation:

    • Thoroughly wash all glassware with a laboratory-grade detergent.

    • Rinse extensively with tap water, followed by a final rinse with LC-MS grade water.

    • Dry the glassware in an oven at a high temperature (e.g., 150°C) for at least 4 hours and allow it to cool to room temperature in a desiccator.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh the required amount of this compound using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a clean glass volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., a 1:1 mixture of LC-MS grade water and methanol).

    • Bring the solution to volume, cap the flask, and mix thoroughly.

  • Working Solution Preparation:

    • Prepare serial dilutions of the stock solution to achieve the desired working concentrations.

    • Use clean glass pipettes or positive displacement pipettes for all dilutions.

    • Transfer the final working solutions to clean glass vials with PTFE-lined caps.

  • Storage:

    • Store the stock and working solutions at the recommended temperature, typically 2-8°C, to ensure stability.[21] The compound is stable under recommended storage conditions.[19][22]

The following diagram outlines a preventative workflow to minimize contamination.

Preventative_Workflow start Start prep_glassware Prepare Glassware (Wash, Rinse, Oven-dry) start->prep_glassware use_high_purity Use High-Purity Reagents (LC-MS Grade Solvents) start->use_high_purity proper_ppe Wear Proper PPE (Nitrile Gloves) start->proper_ppe prepare_fresh Prepare Fresh Mobile Phase prep_glassware->prepare_fresh use_high_purity->prepare_fresh proper_ppe->prepare_fresh system_blank Run System Blank prepare_fresh->system_blank analyze_samples Analyze Samples system_blank->analyze_samples If Blank is Clean end End analyze_samples->end

Caption: A Proactive Workflow for Contamination Prevention.

Quantitative Data Summary

The following table provides a summary of key specifications and recommendations for this compound analysis.

ParameterRecommendation/SpecificationRationale
Isotopic Enrichment ≥98 atom % DTo ensure accurate quantification and minimize interference from the unlabeled isotopologue.[19][20]
Chemical Purity High purity (e.g., >99%)To avoid the introduction of impurities that could co-elute with the analyte or cause ion suppression.
Storage Temperature 2-8°C or as specified by the manufacturerTo maintain the stability of the deuterated standard and prevent degradation.[21]
Solvent Purity LC-MS grade or equivalentTo minimize background noise and the introduction of contaminants.[8]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? A: this compound should be stored at the temperature recommended by the manufacturer, which is often 2-8°C or room temperature, in a tightly sealed container to protect it from moisture.[19][21][22][23]

Q2: What is the isotopic purity I should look for in a this compound standard? A: For use as an internal standard in quantitative mass spectrometry, an isotopic enrichment of ≥98% is highly recommended to ensure analytical accuracy.[19][20]

Q3: Can I use plastic vials to store my this compound solutions? A: It is generally recommended to use glass vials with PTFE-lined caps for storing solutions of fatty acids and their deuterated analogues. This is because plastic vials can leach additives that may interfere with your analysis.[11][12][13][14][15]

Q4: My deuterated standard seems to be showing a slightly different retention time than the unlabeled analyte. Is this normal? A: Yes, a small shift in retention time between a deuterated compound and its unlabeled counterpart is a known phenomenon in chromatography, often referred to as an "isotopic effect."[18] This is due to the slight differences in the physicochemical properties of C-D versus C-H bonds.[18]

Q5: How often should I re-analyze my this compound standard for chemical purity? A: It is good practice to re-analyze the chemical purity of the standard after a prolonged period of storage, for instance, after three years, or if you suspect any degradation.[19]

References

  • This compound - Safety Data Sheet. (1984). C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • Extractables and Leachables in Microcentrifuge Tubes – Extensive HPLC/GC/MS Analysis. (n.d.). Eppendorf. Retrieved from [Link]

  • GC Troubleshooting: Origins of Ghost Peaks. (2017). Restek. Retrieved from [Link]

  • Extractables and Leachables Testing Using LC-MS. (2017). SGS Polymer Solutions Incorporated. Retrieved from [Link]

  • What are Ghost Peaks and Where to Find Them. (2022). Mastelf. Retrieved from [Link]

  • How to Identify Ghost Peaks in U/HPLC. (2025). Phenomenex. Retrieved from [Link]

  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (2016). NIH. Retrieved from [Link]

  • How to Determine Leachables and Extractables in Polymers. (2024). AZoM. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved from [Link]

  • Ghost Peaks in Gas Chromatography Part I. (n.d.). Instrument Solutions. Retrieved from [Link]

  • Extractables and Leachables. (n.d.). Waters. Retrieved from [Link]

  • Sodium octanoate. (n.d.). PubChem. Retrieved from [Link]

  • Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. (2021). MDPI. Retrieved from [Link]

  • Troubleshooting Chromatographic Contamination Ghost peaks/carryover. (n.d.). Agilent. Retrieved from [Link]

  • How do I identify contamination in my LC-MS system and what should I do? (n.d.). Providion. Retrieved from [Link]

  • This compound. (n.d.). Analytica Chemie. Retrieved from [Link]

  • Common Background Contamination Ions in Mass Spectrometry. (n.d.). Unknown.
  • This compound. (n.d.). Analytica Chemie. Retrieved from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. (2020). MDPI. Retrieved from [Link]

  • This compound. (n.d.). Analytica Chemie. Retrieved from [Link]

  • Use and Handling of NMR Solvents Deuterated Chloroform. (n.d.).
  • Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. (2018). NIH. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Common LC/MS Contaminants. (n.d.). CIGS.
  • Isotope Labeling in Metabolomics and Fluxomics. (2017). YouTube. Retrieved from [Link]

  • Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. (2015). Analytical Methods. Retrieved from [Link]

  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • Minimizing Contamination During Sample Preparation For Trace Analysis. (2020). ELGA LabWater. Retrieved from [Link]

  • Quality control of imbalanced mass spectra from isotopic labeling experiments. (2018). PMC. Retrieved from [Link]

  • sodium octanoate, 1984-06-1. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018). LCGC International. Retrieved from [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. (2011). Unknown.
  • Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024). Rilas Technologies. Retrieved from [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. (2024). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of Sodium octanoate-D15 in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the handling and analysis of Sodium octanoate-D15. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established scientific principles with practical, field-proven insights. This center is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their bioanalytical results when using this deuterated internal standard.

Introduction to this compound in Bioanalysis

This compound is a stable isotope-labeled (SIL) internal standard (IS) crucial for the accurate quantification of endogenous or administered octanoic acid in biological matrices like plasma, serum, and tissue homogenates.[1][2] The fundamental principle of using a SIL-IS is that it behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[3][4] This co-eluting, chemically identical but mass-shifted compound normalizes for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, which is essential for a robust bioanalytical method.[3][4] However, its stability is not absolute and is contingent upon proper handling, storage, and analytical conditions. This guide will address the common challenges and questions to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the routine handling and storage of this compound and the biological samples it is spiked into.

Q1: What are the optimal storage conditions for this compound stock solutions and spiked biological samples?

Answer: Proper storage is the first and most critical step in maintaining the stability of your internal standard and analyte. Different conditions apply to stock solutions versus biological matrices.

For biological samples (plasma, serum) spiked with this compound, long-term storage at -80°C is strongly recommended .[5] Studies on the long-term stability of fatty acids in serum have shown that storage at -80°C for periods of up to 10 years does not significantly impact the fatty acid profiles.[5][6] Storage at -20°C may be acceptable for shorter durations, but can lead to a higher risk of degradation over time.[7]

Sample Type Storage Temperature Recommended Duration Key Considerations
This compound Stock Solution (in organic solvent) -20°C or -80°CUp to 1 year (verify with supplier)Store in tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen) to prevent solvent evaporation and oxidation.
Spiked Biological Samples (Plasma, Serum) -80°C (Optimal) >1 year[5][6]Minimizes enzymatic activity and chemical degradation.[8]
-20°C (Acceptable, short-term)< 3 monthsRisk of some enzymatic degradation and freeze-thaw instability increases.[7]
4°C (Refrigerator)< 24 hoursFor short-term processing only. Significant increases in free fatty acids can occur due to lipase activity.[8]
Q2: How many freeze-thaw cycles can my biological samples withstand without compromising the integrity of this compound?

Answer: Repeated freeze-thaw cycles are a known cause of analyte degradation in biological samples.[9][10] For short-chain fatty acids, it is best to limit freeze-thaw cycles to an absolute minimum.

While some studies have shown short-chain fatty acids to be stable for up to two freeze-thaw cycles in stool samples, the plasma/serum matrix presents different challenges due to enzymatic activity.[11] A study on various plasma metabolites found that even a single freeze-thaw cycle can have measurable effects, and ten cycles led to a significant increase in fatty acid levels, possibly due to dissociation from albumin.[8][10]

Best Practice: Aliquot your samples into single-use volumes after the initial collection and processing. This prevents the need to thaw the entire sample for each analysis, thereby preserving the integrity of the remaining stock. If unavoidable, limit cycles to no more than two and validate the stability under your specific conditions.

Q3: What are the best practices for the initial collection and processing of blood samples?

Answer: The pre-analytical phase is a major source of variability. Immediate and proper processing of blood samples is critical.

  • Anticoagulant Choice: Use tubes containing an appropriate anticoagulant, such as EDTA or heparin. Be consistent with your choice across all study samples, as different anticoagulants can influence the matrix.

  • Immediate Separation: Centrifuge the blood samples to separate plasma or serum from blood cells as soon as possible after collection. Prolonged contact with cells can lead to significant changes in analyte concentrations due to ongoing metabolic activity and cell lysis.[12]

  • pH Considerations: Biological sample pH should be maintained. Drastic shifts in pH can affect the protonation state of octanoic acid, influencing its binding to proteins and its extraction efficiency.[13]

  • Spiking: The internal standard, this compound, should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.[14]

Q4: Can the deuterium labels on this compound exchange with hydrogen from the solvent?

Answer: Yes, deuterium-hydrogen (D-H) back-exchange is a potential issue for all deuterated standards, though less common for labels on a stable aliphatic chain like octanoate.[15] Exchange is most likely to occur if deuterium atoms are placed on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyls under strongly acidic or basic conditions.[15][16]

While the D15 label on octanoate is generally stable, prolonged exposure to extreme pH in the mobile phase or during sample extraction could potentially facilitate exchange. Always evaluate the stability of the internal standard during method development by incubating it in the final sample diluent and mobile phase to ensure its signal remains constant over time.[15]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Inconsistent or Low Recovery of this compound
Potential Cause Explanation & Scientific Rationale Troubleshooting Steps & Solutions
Inefficient Extraction Sodium octanoate is a salt of a short-chain fatty acid, making it relatively polar. The chosen extraction solvent may not be optimal for partitioning it from the aqueous biological matrix. Protein binding can also sequester the analyte, preventing its extraction.1. Optimize Extraction Solvent: Test different organic solvents or mixtures (e.g., methyl tert-butyl ether (MTBE), diethyl ether, ethyl acetate) to find the best recovery.[17] 2. Adjust pH: Acidify the sample (e.g., with formic or phosphoric acid) to a pH of ~2-3 before extraction. This protonates the carboxylate group (R-COO⁻ to R-COOH), making the molecule less polar and more soluble in organic solvents, thereby improving extraction efficiency. 3. Protein Precipitation: Perform a protein precipitation step (e.g., with cold acetonitrile or methanol) prior to liquid-liquid or solid-phase extraction to release protein-bound octanoate.[18]
Adsorption to Surfaces Short-chain fatty acids are known to adsorb to glass and plastic surfaces, especially at low concentrations.[19] This leads to sample loss and poor reproducibility.1. Use Silanized Glassware: Treat all glassware with a silanizing agent to cap the active silanol groups and create a hydrophobic surface. 2. Polypropylene Tubes: Use low-binding polypropylene tubes and pipette tips for sample handling and storage. 3. Solvent Rinsing: During method development, rinse the extraction vessel with a small amount of clean solvent after the initial extraction to recover any adsorbed analyte.
Chemical or Enzymatic Degradation Although generally stable, octanoic acid can be metabolized via β-oxidation if samples are not handled properly (e.g., left at room temperature).[20][21] Extreme pH or presence of strong oxidizing agents can also cause chemical degradation.1. Maintain Cold Chain: Keep samples on ice during processing and store them at -80°C immediately after preparation.[8] 2. Control pH: Avoid exposure to highly acidic or basic conditions for extended periods unless required for extraction. 3. Check Reagent Purity: Ensure all solvents and reagents are of high purity and free from contaminants that could cause degradation.[22]
Problem 2: Drifting Internal Standard Signal During an LC-MS/MS Run
Potential Cause Explanation & Scientific Rationale Troubleshooting Steps & Solutions
Deuterium-Hydrogen Back-Exchange As discussed in the FAQ, deuterium atoms can exchange with protons from the mobile phase, especially if the pH is not optimal or if the labels are in labile positions. This would cause the IS signal to decrease over time.[15]1. Evaluate Mobile Phase pH: Prepare the mobile phase fresh and ensure the pH is stable and appropriate for the analyte and column. Test for IS stability by letting it sit in the mobile phase for the duration of a typical run.[23] 2. Consult Certificate of Analysis (CoA): Verify the positions of the deuterium labels from the manufacturer's CoA to ensure they are on chemically stable carbon atoms.[14]
In-source Instability or Fragmentation The deuterated standard may be fragmenting or losing deuterium atoms within the mass spectrometer's ion source, leading to a variable signal.[15]1. Optimize MS Source Conditions: Systematically tune source parameters like collision energy, cone voltage, and source temperature to minimize in-source fragmentation. The goal is gentle ionization.[15][24] 2. Select Appropriate Precursor/Product Ions: Ensure the selected MRM transition is specific and robust, avoiding transitions that are susceptible to minor changes in source conditions.
Adsorption/Carryover in the LC System The analyte may be adsorbing to parts of the LC system (injector, tubing, column) and then slowly eluting, causing the baseline to rise or the IS peak area to change in subsequent injections.1. Injector Wash: Use a strong solvent in the injector wash solution (e.g., a high percentage of organic solvent with a small amount of acid or base) to clean the needle and sample loop between injections. 2. Column Equilibration: Ensure the column is fully equilibrated before each injection. Insufficient equilibration can cause retention time and peak area shifts.[23]
Problem 3: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Potential Cause Explanation & Scientific Rationale Troubleshooting Steps & Solutions
Secondary Interactions with Column The carboxylic acid group of octanoate can have strong secondary interactions (e.g., with residual silanols on a C18 column), leading to peak tailing.1. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to ~2.5-3.5 with formic acid) will protonate the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.[25] 2. Use a Different Column: Consider using a column with end-capping or a different stationary phase designed for polar analytes.
Injection Solvent Mismatch If the sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in peak fronting or splitting.[25]1. Match Diluent to Mobile Phase: The ideal injection solvent should be the same as, or slightly weaker than, the initial mobile phase conditions. 2. Reduce Injection Volume: If a strong solvent cannot be avoided, reducing the injection volume can minimize its effect on peak shape.
Column Void or Contamination A physical void at the head of the column or contamination on the frit can distort the sample band, leading to peak splitting or tailing.[25]1. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained matrix components. 2. Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a series of strong solvents to remove contaminants. If the problem persists, the column may need to be replaced.

Visualized Workflows and Protocols

Diagram: Recommended Sample Handling Workflow

This diagram outlines the critical steps from sample collection to analysis to ensure the stability of this compound.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical_prep Analytical Preparation cluster_storage_analysis Storage & Analysis Collect 1. Collect Blood (e.g., EDTA tube) Centrifuge 2. Centrifuge Promptly (<1 hour @ 4°C) Collect->Centrifuge Separate 3. Separate Plasma/Serum Centrifuge->Separate Aliquot 4. Aliquot into Single-Use Vials Separate->Aliquot Process immediately Store Store Aliquots at -80°C Separate->Store Store for later use Spike 5. Thaw & Spike IS (this compound) Aliquot->Spike Extract 6. Sample Extraction (e.g., Protein Precipitation + LLE) Spike->Extract Evaporate 7. Evaporate & Reconstitute Extract->Evaporate Analyze 8. LC-MS/MS Analysis Evaporate->Analyze

Caption: Workflow for handling biological samples for this compound analysis.

Diagram: Troubleshooting Inconsistent Internal Standard Signal

This decision tree provides a logical path for diagnosing issues with the internal standard.

G Start Inconsistent IS Signal (Low Recovery or Drift) Check_Prep Review Sample Prep? (Extraction pH, Solvents) Start->Check_Prep Check_LC Review LC Method? (Mobile Phase, Column) Check_Prep->Check_LC Prep OK Result_Prep Optimize extraction protocol. Use silanized vials. Check_Prep->Result_Prep Issue Found Check_MS Review MS Settings? (Source Parameters) Check_LC->Check_MS LC OK Result_LC Adjust mobile phase pH. Check for carryover. Check_LC->Result_LC Issue Found Check_Standard Check IS Stock? (Age, Storage) Check_MS->Check_Standard MS OK Result_MS Optimize source conditions to minimize fragmentation. Check_MS->Result_MS Issue Found Result_Standard Prepare fresh IS stock. Verify CoA. Check_Standard->Result_Standard Issue Found

Caption: Decision tree for troubleshooting this compound signal issues.

Protocol: Extraction of this compound from Human Plasma

This protocol provides a robust starting point for method development. Note: This is a general guide and must be fully validated for your specific application.

Materials:

  • Human plasma (stored at -80°C)

  • This compound internal standard working solution

  • Phosphoric acid (1 M)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Methyl tert-butyl ether (MTBE, LC-MS grade)

  • Reconstitution solvent (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid)

  • Low-binding polypropylene microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator

Procedure:

  • Thawing: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of plasma into a clean 1.5 mL polypropylene tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution to the plasma. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold (-20°C) acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Acidification: Add 20 µL of 1 M phosphoric acid to the supernatant to acidify the sample (final pH should be ~2-3). Vortex briefly.

  • Liquid-Liquid Extraction (LLE): Add 800 µL of MTBE to the acidified supernatant. Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube. Be careful not to aspirate any of the lower aqueous layer.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 30°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge one last time at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an LC vial for injection into the LC-MS/MS system.

References

  • Tan, L., Ju, H., & Li, J. (2006). [Extraction and determination of short-chain fatty acids in biological samples]. Se Pu, 24(1), 81-87.
  • Remesy, C., & Demigne, C. (1974). A simple quantitative method to determine short chain fatty acids in biological fluids. Annales de Biologie Animale Biochimie Biophysique, 14(4), 835-839.
  • Li, X., et al. (2018). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods, 10(3), 253-259.
  • Shan-shan, B. (2012). Extraction and Determination of Short-chain Fatty Acids in Biological Samples.
  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • Black, A. P., et al. (2017). Subtle changes in pH affect the packing and robustness of fatty acid bilayers.
  • ResearchGate. (n.d.). Freeze–thaw stability for EDTA-plasma is shown for (A) 12-and (B) 11- hydroxyeicosatetraenoic acid (12-HETE and 11-HETE). [Image]. Retrieved from [Link]

  • Taylor, P. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Dame, Z. T., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1089.
  • Kim, J., & Choe, E. (2019). Effects of pH on the rates of lipid oxidation in oil–water system. Food Science and Biotechnology, 28(1), 79-84.
  • Cao, Y., et al. (2009). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of lipid research, 50(1), 190-196.
  • ResearchGate. (n.d.). Effect of pH on the phase behavior of fatty acid containing membranes. [Image]. Retrieved from [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
  • Ulmer, C. Z., et al. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Journal of lipid research, 62, 100124.
  • Feskens, E. J. M., et al. (2013). Long Term Stability of Parameters of Lipid Metabolism in Frozen Human Serum: Triglycerides, Free Fatty Acids, Total-, HDL- and LDL-cholesterol, Apolipoprotein-A1 and B. Journal of Biorepository Science for Applied Medicine, 1(1).
  • ResearchGate. (n.d.). Biodegradation of fluorinated octanoic acids in an O2-based membrane biofilm reactor. [Request PDF]. Retrieved from [Link]

  • Liang, S., et al. (2021). Biodegradation of fluorinated octanoic acids in an O2-based membrane biofilm reactor.
  • Jonkers, D. M., et al. (2003). Oxidative breakdown of octanoic acid is maintained in patients with cirrhosis despite advanced disease. Neurogastroenterology & Motility, 15(2), 113-120.
  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Freeze-thaw stability, evaluated on a unique human stool (Fresh/Lyophilized) stored at -80 °C. [Image]. Retrieved from [Link]

  • van der Laan, S. W., et al. (2020). Very long-term stability of lipid biomarkers in human serum. Analytical biochemistry, 597, 113695.
  • ResearchGate. (n.d.). (PDF) Long Term Stability of Parameters of Lipid Metabolism in Frozen Human Serum. Retrieved from [Link]

  • Deeds, J. R., et al. (2012). The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells. Ecotoxicology and environmental safety, 86, 126-133.
  • Analytica Chemie. (n.d.). This compound. Retrieved from [Link]

  • Chan, M., et al. (1975). Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius. Journal of bacteriology, 123(2), 526-533.
  • Boyanton, B. L., & Blick, K. E. (2002). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. Clinical chemistry, 48(12), 2242-2247.
  • Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from [Link]

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Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Sodium Octanoate-D15. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and reproducible methods for the quantification of deuterated octanoate using Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments effectively.

The Challenge with Octanoate Analysis

Sodium octanoate, even in its deuterated form, presents a challenge for direct GC-MS analysis. Its high polarity and low volatility, due to the carboxylic acid functional group and its salt form, make it incompatible with standard GC conditions. The carboxyl group tends to form hydrogen bonds, leading to poor peak shape, adsorption onto the column and injector surfaces, and overall low sensitivity. Derivatization is the essential chemical modification step that converts the non-volatile sodium octanoate into a volatile and thermally stable derivative suitable for GC analysis.[1][2] This process replaces the active hydrogen in the carboxyl group, reducing polarity and enabling the compound to travel through the GC column for separation and subsequent detection by the mass spectrometer.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing this compound?

There are three main categories of derivatization suitable for carboxylic acids like octanoate: silylation, esterification (a form of alkylation), and acylation. For octanoate, silylation and esterification are the most common and effective approaches.

  • Silylation: This process replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile byproducts that typically do not interfere with the analysis.[1]

  • Esterification/Alkylation: This method converts the carboxylic acid into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME). This is a classic and robust technique. Reagents include BF3-Methanol or methanolic HCl.[1] For enhanced sensitivity, especially with an Electron Capture Detector (ECD) or for trace analysis with MS, reagents like Pentafluorobenzyl Bromide (PFBBr) are used to create pentafluorobenzyl esters.[1][4]

Q2: How do I choose the right derivatization reagent for my application?

The choice of reagent depends on several factors: the sample matrix, required sensitivity, available equipment, and the presence of other analytes.

  • For General Quantification & Robustness: Silylation with BSTFA (often with 1% TMCS as a catalyst) is an excellent choice.[1] The reaction is fast, quantitative, and the byproducts are highly volatile.[1] It is, however, highly sensitive to moisture.[3] Esterification with BF3-Methanol is also a very common and reliable method for creating fatty acid methyl esters (FAMEs).[5][6]

  • For Trace-Level Quantification: Alkylation with Pentafluorobenzyl Bromide (PFBBr) is the method of choice.[1][4][7] It creates a derivative with a high electron affinity, making it exceptionally sensitive in Negative Chemical Ionization (NCI) mode on a mass spectrometer.[4]

  • For Complex Matrices (e.g., Plasma): Direct transesterification in the sample matrix has been successfully performed using reagents like acetyl chloride in isobutanol.[8] This can minimize sample preparation steps and the risk of contamination.[8]

The following table summarizes the key characteristics of these common reagents:

ReagentDerivative FormedTypical Reaction ConditionsAdvantagesDisadvantages & Considerations
BSTFA + 1% TMCS Trimethylsilyl (TMS) Ester60-75°C for 30-45 minFast reaction, volatile byproducts, highly quantitative.[1]Highly sensitive to moisture; reagent and derivatives can be hydrolyzed.
BF3-Methanol (14%) Methyl Ester (FAME)100°C for 5-15 minRobust, well-established method, less moisture sensitive than silylation.[5][6]Requires heating, acidic byproducts may need to be removed or neutralized.[1]
PFBBr Pentafluorobenzyl (PFB) Ester60°C for 60 min (with catalyst)Excellent for trace analysis, high sensitivity with NCI-MS or ECD.[1][4][9]Strong lachrymator (use in fume hood), more complex procedure, may require extraction.[1]
Acetyl Chloride in Isobutanol Isobutyl Ester90°C for 60 minAllows for direct derivatization in plasma, reducing contamination risk.[8]Exothermic reaction requires careful preparation of the reagent.[8]
Q3: My derivatization seems incomplete, resulting in low signal for my D15-octanoate derivative. What went wrong?

Incomplete derivatization is a common issue. The logical path to troubleshooting this is to check the most frequent culprits first.

  • Presence of Water: This is the primary cause of failure for silylation reactions.[3] Water will consume the BSTFA reagent and hydrolyze the TMS-ester derivative as it forms. Solution: Ensure your sample is completely dry (lyophilize or evaporate under nitrogen), use anhydrous solvents, and store reagents under inert gas in a desiccator.[3]

  • Insufficient Reagent: The derivatization reaction is stoichiometric. You must add the reagent in molar excess relative to the number of active hydrogens in your sample. Solution: As a rule of thumb, use at least a 2:1 molar ratio of silylating reagent to active hydrogens. If your matrix is complex, a larger excess may be required.

  • Suboptimal Time and Temperature: Derivatization reactions are not always instantaneous.[1] While some reactions are complete in minutes at room temperature, others require heat to proceed to completion. Solution: Increase the reaction temperature (e.g., to 75°C) and/or extend the reaction time (e.g., to 45-60 minutes). Monitor the reaction's progress by analyzing aliquots at different time points to determine when the product peak area maximizes.[1]

  • Analyte Form: You are starting with this compound. The derivatization reaction works on the free carboxylic acid. Solution: Ensure your sample preparation includes an acidification step (e.g., with HCl or succinic acid[10]) to convert the octanoate salt to octanoic acid before adding the derivatization reagent.

Q4: I'm seeing extraneous peaks in my chromatogram. How do I identify and eliminate them?

Ghost peaks can come from several sources. A systematic approach is key to identifying them.

  • Run a Reagent Blank: Inject a sample containing only the solvent and derivatization reagent (and catalyst, if used), subjected to the same procedure. This will identify peaks originating from the reagents themselves or their byproducts. For example, BSTFA can produce TMS-acetamide, which may appear as an early-eluting peak.[1]

  • Check Your Solvent: Inject a sample of the pure solvent used for sample dissolution and injection. This will identify any contaminants within the solvent.

  • Clean Your Glassware: Octanoate and other fatty acids are common contaminants.[8] Standard washing may not be sufficient. Solution: Bake glassware at high temperatures (e.g., 80°C for 2 hours) after rinsing thoroughly with a solvent like chloroform.[8]

  • System Contamination: Septa bleed from the injection port or contamination from previous analyses can introduce ghost peaks. Solution: Bake out the GC system at a high temperature and perform regular maintenance, including changing the injector liner and septa.

Q5: Why is my peak shape poor (e.g., tailing)?

Peak tailing for a derivatized analyte often points to active sites within the GC system that are interacting with your compound, even after derivatization.

  • Active Sites in the Injector or Column: The glass injector liner and the front end of the GC column can have active silanol (-Si-OH) groups that interact with polar compounds.[1] Solution: Use a deactivated injector liner. If tailing persists, you may need to silanize your glassware and liner to mask these active sites.[1] A common procedure involves treating glassware with a 5-10% solution of dimethyldichlorosilane (DMDCS) in toluene.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites. Solution: Condition the column according to the manufacturer's instructions. If the problem continues, it may be time to trim the front end of the column or replace it entirely.

Visualized Workflows & Troubleshooting

A successful derivatization follows a logical flow, from sample preparation to analysis. The troubleshooting process should be equally systematic.

Caption: General workflow for the derivatization of this compound.

TroubleshootingLogic Start Problem: No / Very Low Analyte Peak CheckMoisture Was the sample completely dry? Start->CheckMoisture CheckReagent Was reagent in sufficient molar excess? CheckMoisture->CheckReagent Yes Sol_Dry Action: Re-prepare sample, ensuring complete dryness. CheckMoisture->Sol_Dry No CheckTempTime Were reaction time and temperature adequate? CheckReagent->CheckTempTime Yes Sol_Reagent Action: Increase reagent volume. CheckReagent->Sol_Reagent No CheckAcid Was the salt form acidified first? CheckTempTime->CheckAcid Yes Sol_TempTime Action: Increase reaction temperature and/or time. CheckTempTime->Sol_TempTime No Sol_Acid Action: Add acidification step to protocol. CheckAcid->Sol_Acid No

Caption: Troubleshooting logic for incomplete derivatization.

Detailed Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is adapted for the derivatization of octanoate to its trimethylsilyl (TMS) ester.

  • Sample Preparation:

    • To a 100 µL aqueous sample containing this compound, add an appropriate acid (e.g., 10 µL of 1M HCl or 50 µL of 0.6M succinic acid) to ensure the analyte is in its free acid form.[10]

    • Vortex the sample briefly.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all water.[3]

  • Derivatization:

    • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or toluene) to the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS. Ensure a significant molar excess of the reagent.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction vial at 70°C for 45 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS. Alternatively, it can be diluted with an appropriate solvent (e.g., hexane) if the concentration is too high.

Protocol 2: Esterification with BF3-Methanol

This protocol is for the formation of octanoate-D15 methyl ester (FAME).

  • Sample Preparation:

    • Prepare the dried free acid sample as described in Protocol 1, Step 1.

  • Derivatization:

    • Add 1 mL of 14% Boron Trifluoride in Methanol (BF3-Methanol) to the dried sample in a screw-capped tube.[6]

    • Flush the tube with nitrogen, cap tightly, and heat at 100°C for 10 minutes in a heating block.[6]

  • Extraction & Analysis:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the tube.

    • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a clean GC vial for analysis.

Protocol 3: Glassware Deactivation (Silanization)

This protocol is essential for preventing analyte adsorption and improving peak shape, especially at low concentrations.[1]

  • Safety: Perform this procedure in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Dimethyldichlorosilane (DMDCS) is corrosive and reacts with moisture.

  • Preparation: Prepare a 5-10% (v/v) solution of DMDCS in an anhydrous solvent like toluene.[1]

  • Treatment:

    • Fill or thoroughly rinse the clean, dry glassware (vials, inserts, etc.) with the DMDCS solution.

    • Allow the solution to remain in contact with the glass surface for at least 30 minutes.[1]

  • Rinsing:

    • Discard the DMDCS solution into an appropriate waste container.

    • Rinse the glassware thoroughly with toluene to remove any excess reagent.[1]

    • Immediately rinse the glassware with methanol to quench any remaining reactive sites.[1]

  • Drying: Dry the glassware in an oven before use. The surface is now deactivated and ready for use in trace analysis.

References

  • Stadlbauer, V., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PubMed Central. [Link]

  • de Sain-van der Velden, M. G. M., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. National Institutes of Health. [Link]

  • Vancampenhout, K., et al. (2019). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. [Link]

  • Modugno, F., et al. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. University of Pisa. [Link]

  • Kim, J., et al. (2021). Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. ResearchGate. [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • Furuhashi, T., Ishihara, G., & Sugitate, K. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]

  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Wang, Y., et al. (2020). Simultaneous Determination of Seven Perfluoroalkyl Carboxylic Acids in Water Samples by 2,3,4,5,6-pentafluorobenzyl Bromide Derivatization and Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). HS‐GC–MS/MS spectra of the standard octanoic acid. [Link]

  • ResearchGate. (2018). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. [Link]

  • Lagerborg, K. A., & Boren, K. M. (2014). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

  • ResearchGate. (2014). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • ResearchGate. (2019). Protocol for extraction and derivitization of fatty acid for GC analyis?. [Link]

  • PRISM. (2021). Esterification of Octanoic Acid over Solid Acid Catalysts Derived from Petroleum Coke. [Link]

  • Protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. [Link]

  • ResearchGate. (2019). Salty sample derivatization protocol for GC-MS v1. [Link]

  • ACS Publications. (2000). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. [Link]

  • Semantic Scholar. (2012). Derivatization Methods in GC and GC/MS. [Link]

  • Scirp.org. (2018). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. [Link]

  • ResearchGate. (2024). How to Perform Derivatization of Organic Compounds When Loading Samples on an Empty Glass Tube in TD-GC/MS?. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Digital Commons @ EMU. (2006). On-trap derivatization of short-chain fatty acids. [Link]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • VTechWorks. (1997). SAMPLE PREPARATION/CONCENTRATION FOR TRACE ANALYSIS IN GC/MS (A study of solid phase microextraction and headspace sampling). [Link]

  • ResearchGate. (n.d.). GCMS-post silylation based principal component analysis (PCA) and.... [Link]

  • Reddit. (2021). Trouble developing a method using BF3 to convert fatty acids to esters. [Link]

  • MDPI. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]

  • Cyberlipid. (n.d.). FA derivatization. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating LC-MS Methods for Fatty Acid Quantification: A Case Study with Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the realm of bioanalysis, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for its sensitivity and selectivity. However, the data generated is only as dependable as the method used to obtain it. This guide provides an in-depth, experience-driven approach to validating a robust LC-MS method, using the quantification of octanoic acid with its deuterated internal standard, Sodium octanoate-D15, as a practical case study.

This document is not a rigid template but a dynamic guide. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Every mechanistic claim and protocol standard is supported by authoritative sources to ensure scientific integrity.

The Cornerstone of Quantitative Bioanalysis: The Internal Standard

In an ideal analytical world, every sample injection, extraction, and ionization event would be perfectly identical. In reality, subtle variations are inevitable. An internal standard (IS) is the lynchpin of a robust quantitative method, correcting for these variations.[1][2] The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[1][3]

This is where stable isotope-labeled (SIL) internal standards, such as this compound, demonstrate their superiority. By replacing hydrogen atoms with deuterium, the molecular weight is increased, allowing the mass spectrometer to differentiate it from the endogenous analyte (octanoic acid). Crucially, its physicochemical properties remain nearly identical, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[1][3] This co-elution is critical; if the analyte and IS separate chromatographically, they may be subjected to different matrix effects, leading to inaccurate results.

The use of a deuterated internal standard is foundational to the principle of isotope dilution mass spectrometry (IDMS), a technique that provides high accuracy and precision. It corrects for variability at multiple stages of the analytical process, from sample preparation to instrumental analysis.

A Comparative Perspective: Why this compound is the Gold Standard for Octanoic Acid Analysis

To appreciate the value of this compound, let's compare it to other potential internal standard strategies for quantifying octanoic acid:

Internal Standard StrategyAdvantagesDisadvantagesImpact on Data Integrity
This compound (Stable Isotope Labeled) - Co-elutes with the analyte- Experiences identical extraction recovery- Corrects for matrix-induced ionization suppression/enhancement- Chemically identical to the analyte- Higher initial costHighest Level of Confidence: Provides the most accurate and precise data by correcting for multiple sources of error.
Structural Analog (e.g., Heptanoic Acid) - Lower cost- Different chromatographic retention time- Potentially different extraction recovery- Does not perfectly mimic the analyte's ionization behaviorModerate Confidence: Can correct for some variability but is prone to inaccuracies due to differences in physicochemical properties.
No Internal Standard - Simplest approach- Highly susceptible to variations in sample preparation, injection volume, and matrix effectsLow Confidence: Results are often imprecise and inaccurate, making the method unreliable for regulated bioanalysis.

As the table illustrates, while other options exist, the use of a stable isotope-labeled internal standard like this compound is the only approach that ensures the highest degree of data integrity, a non-negotiable in drug development and clinical research.

The Validation Gauntlet: A Step-by-Step Guide

Bioanalytical method validation is the process of demonstrating that a method is suitable for its intended purpose.[4] The following sections detail the essential validation parameters, guided by the principles of the ICH M10 guideline on bioanalytical method validation.[4][5][6][7]

Experimental Workflow: From Sample to Signal

The following diagram outlines the typical workflow for the analysis of octanoic acid in a biological matrix, such as human plasma, using this compound as an internal standard.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject onto LC System Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification Validation Logic Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Linearity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Validated_Method Validated Method Accuracy_Precision->Validated_Method Matrix_Effect Matrix Effect Matrix_Effect->Accuracy_Precision Stability->Validated_Method

Sources

The Analyst's Dilemma: A Comparative Guide to Sodium Octanoate-D15 and C13-Labeled Sodium Octanoate for Uncompromising Accuracy in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the exacting world of quantitative mass spectrometry, the pursuit of accuracy is relentless. For researchers, clinical scientists, and drug development professionals, the choice of an internal standard is a critical decision that reverberates through the entire analytical workflow, directly impacting the reliability and validity of experimental data. While the use of stable isotope-labeled (SIL) internal standards is universally recognized as the gold standard, a nuanced choice exists between different labeling strategies, most commonly deuterium (²H or D) and carbon-13 (¹³C).[1][2][3] This guide provides an in-depth, evidence-based comparison of two such standards, Sodium octanoate-D15 and ¹³C-labeled sodium octanoate, to empower you with the technical insights required for optimal assay performance.

The Foundational Principle: Why Stable Isotope Labeling Reigns Supreme

Before dissecting the specifics of deuterium versus carbon-13 labeling, it is crucial to reiterate the foundational advantage of SIL internal standards over their analog counterparts. An ideal internal standard must mimic the analyte of interest through every stage of the analytical process—extraction, derivatization, chromatography, and ionization—to effectively compensate for variations.[2][4] SIL standards, being chemically and physically almost identical to the analyte, achieve this with unparalleled fidelity.[1] This near-perfect co-elution and identical ionization behavior ensure that any sample-specific or run-to-run variability, such as matrix effects or ion suppression, is accurately normalized, leading to superior precision and accuracy.[3][5][6][7]

Head-to-Head Comparison: this compound vs. ¹³C-Labeled Sodium Octanoate

The decision between a deuterated and a ¹³C-labeled internal standard is not merely a matter of preference but a scientifically-driven choice based on the specific demands of the assay. The core difference lies in the intrinsic properties of the isotopes themselves and their impact on the molecule's behavior.

FeatureThis compound¹³C-Labeled Sodium OctanoateRationale & Implications for Accuracy
Isotopic Stability High, but potential for H/D exchange in certain conditions.Exceptionally high; no risk of exchange.[8]While the C-D bonds in this compound are generally stable, the theoretical possibility of exchange exists under certain conditions. ¹³C atoms are integral to the carbon skeleton and are not susceptible to exchange, ensuring the isotopic integrity of the standard throughout the analytical process.[8][9]
Chromatographic Behavior Potential for slight retention time shifts (isotopic effect).[10][11]Co-elutes perfectly with the unlabeled analyte.[8]The significant mass difference between hydrogen and deuterium can lead to a phenomenon known as the "deuterium effect," where the deuterated compound may elute slightly earlier in reverse-phase chromatography.[11][12] This can compromise accurate correction for matrix effects that are highly localized in the chromatogram. ¹³C-labeled standards, with a smaller relative mass difference, do not exhibit this shift.[9]
Kinetic Isotope Effect (KIE) More pronounced KIE due to the larger relative mass difference.[13]Negligible KIE.[14]The rate of a reaction involving a C-¹H bond can be 6-10 times faster than a C-²H bond.[13] While less critical for an internal standard not used for metabolic flux analysis, a significant KIE could theoretically affect fragmentation patterns in the mass spectrometer. The KIE for ¹³C is considerably smaller.[13][14]
Mass Shift +15 DaVariable (e.g., +1, +4, +8 Da)A sufficient mass difference (≥ 3–4 Da) is necessary to avoid spectral overlap with the natural isotopic peaks (M+1, M+2) of the analyte.[4] Both labeling strategies can achieve this.
Synthesis & Cost Generally less complex and more cost-effective to synthesize.[9]Often more complex and expensive to synthesize.[8]The cost-effectiveness of deuterated standards is a significant factor. However, for assays where the highest level of accuracy is non-negotiable, the additional cost of a ¹³C-labeled standard is often justified by the reduced method development time and increased data robustness.[8]
Isotopic Purity Typically available with high (e.g., 98%) isotopic purity.[8]Can often be synthesized with higher isotopic purity (e.g., 99.5%).[8]Higher isotopic purity minimizes the contribution of the unlabeled analyte from the internal standard stock, which is critical for accurate quantification at the lower limit of quantitation.

The Verdict: Context is Key

For many routine quantitative applications, This compound offers a robust and cost-effective solution. Its performance is generally excellent, and with modern high-resolution chromatography, any minor retention time shifts can often be managed.

However, for applications demanding the pinnacle of accuracy and reliability, such as regulated bioanalysis, clinical diagnostics, and pivotal drug development studies, ¹³C-labeled sodium octanoate emerges as the superior choice.[15] Its identical chromatographic behavior and absolute isotopic stability provide an unwavering reference point for quantification, eliminating potential sources of error that can arise with deuterated standards.[8][9]

Experimental Protocol: Quantification of Sodium Octanoate in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of sodium octanoate in human plasma, adaptable for either this compound or ¹³C-labeled sodium octanoate as the internal standard.

1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • Sodium Octanoate (analyte)

  • This compound or ¹³C-Labeled Sodium Octanoate (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid

  • Water (LC-MS grade)

  • Protein Precipitation Plates (e.g., 96-well)

2. Preparation of Standards and Internal Standard Working Solution:

  • Prepare individual stock solutions of sodium octanoate and the chosen internal standard in methanol at 1 mg/mL.

  • Create a series of working standard solutions by serially diluting the sodium octanoate stock solution with methanol:water (1:1, v/v) to achieve the desired calibration curve range (e.g., 1-1000 ng/mL).

  • Prepare an internal standard working solution by diluting the internal standard stock solution in acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of each sample, standard, or QC in a 96-well plate, add 200 µL of the internal standard working solution (in acetonitrile).

  • Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: UPLC/UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Sodium Octanoate: Q1: 143.1 m/z -> Q3: 143.1 m/z (Precursor -> Product)

    • This compound: Q1: 158.2 m/z -> Q3: 158.2 m/z

    • ¹³C₈-Sodium Octanoate: Q1: 151.1 m/z -> Q3: 151.1 m/z (Note: MRM transitions should be optimized for the specific instrument and labeled standard used)

5. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of octanoate in the unknown samples and QCs from the calibration curve.

Visualizing the Workflow and Rationale

A clear understanding of the analytical process is paramount. The following diagrams illustrate the experimental workflow and the logical decision-making process when choosing an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Standard/QC is_spike Spike with Internal Standard (in Acetonitrile) plasma->is_spike vortex Vortex (Protein Ppt.) is_spike->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) detection MRM Detection (ESI-) integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Construct Calibration Curve ratio->calibration quant Quantify Unknowns calibration->quant

Caption: Experimental workflow for quantitative analysis of sodium octanoate.

G cluster_decision Internal Standard Selection cluster_benefits Key Benefits start Assay Goal Definition req Highest Accuracy Required? (e.g., Regulated Bioanalysis) start->req c13 Choose ¹³C-Labeled Sodium Octanoate req->c13 Yes d15 Choose Sodium Octanoate-D15 req->d15 No c13_benefits • Perfect Co-elution • Absolute Isotopic Stability • Gold Standard for Accuracy c13->c13_benefits d15_benefits • Cost-Effective • High Robustness • Suitable for Routine Assays d15->d15_benefits

Caption: Decision logic for selecting the optimal internal standard.

References

  • Performance evaluation of isotopically labeled vs. analog internal standards. - Benchchem.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Which internal standard? Deuterated or C13 enriched?
  • ISOTEC® Stable Isotopes - Sigma-Aldrich.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers.
  • Internal standard in LC-MS/MS - Chrom
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use.
  • The Analytical Balance: A Comparative Guide to Deuterated vs. Carbon-13 Labeled Internal Standards in Mass Spectrometry - Benchchem.
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC - NIH.
  • Kinetic isotope effect - Wikipedia.
  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC - NIH.
  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry - Thermo Fisher Scientific.
  • Internal Standards in metabolomics - IsoLife.

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A Comparative Guide for High-Precision Bioanalysis: Sodium Octanoate-D15 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the bioanalytical field, the pursuit of accurate and reproducible quantification of endogenous molecules and therapeutics in complex biological matrices is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a foundational decision that dictates the reliability of the entire method. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled (SIL) internal standard, Sodium octanoate-D15, against non-deuterated, structural analog internal standards. We will delve into the underlying scientific principles and provide a detailed experimental framework to demonstrate why SIL internal standards are the gold standard for robust and defensible bioanalytical data.

The Indispensable Role of the Internal Standard in LC-MS/MS

The primary function of an internal standard is to act as a reliable comparator for the analyte of interest. Added at a constant, known concentration to every sample, calibrator, and quality control (QC) at the outset of sample preparation, the IS navigates the entire analytical workflow alongside the analyte. The final concentration of the analyte is determined by the ratio of its peak area to that of the IS. This ratiometric approach is designed to normalize for a host of potential variabilities, including:

  • Extraction Recovery: Inconsistent loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Injection Volume Variations: Minor discrepancies in the volume of sample introduced into the LC-MS/MS system.

  • Matrix Effects: The unpredictable suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting components from the biological matrix (e.g., phospholipids, salts).[1]

The central assumption is that any experimental variation affecting the analyte will affect the IS to the same degree. The validity of this assumption, however, is entirely dependent on the type of internal standard employed.

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS, such as this compound, represents the pinnacle of internal standardization in mass spectrometry. In this molecule, all fifteen non-exchangeable hydrogen atoms on the octanoate carbon chain have been replaced with their heavy stable isotope, deuterium (²H or D).

Fundamental Advantages:

  • Physicochemical Equivalence: The substitution of hydrogen with deuterium results in a molecule that is, for all practical purposes, chemically identical to the endogenous analyte (sodium octanoate). It possesses the same pKa, polarity, and extraction efficiency. Crucially, it exhibits virtually identical chromatographic behavior.[2][3]

  • Co-elution: This chemical identity ensures that the SIL-IS and the analyte travel through the analytical column at the same rate and elute at the same time. This co-elution is the most critical factor for accurate bioanalysis.[4][5]

  • Mass Differentiation: The only significant difference is its mass. The D15-labeling provides a mass shift that allows the mass spectrometer to easily distinguish it from the unlabeled analyte.

This combination of properties ensures that both the analyte and the IS are exposed to the exact same microenvironment of co-eluting matrix components at the precise moment of ionization, which is the key to correcting for matrix effects.[4]

The Alternative: Non-Deuterated Structural Analogs

Inherent Scientific Limitations:

  • Chromatographic Separation: Even a small difference in structure, such as the length of an alkyl chain, will alter the compound's hydrophobicity and its interaction with the chromatographic stationary phase. This inevitably leads to different retention times.

  • Differential Matrix Effects: Matrix effects are not uniform across a chromatographic run; they are highly localized and time-dependent.[1] If the analog IS elutes even a fraction of a minute before or after the analyte, it will be ionized in a different chemical environment and will experience a different degree of ion suppression or enhancement.[4] Consequently, it cannot accurately report on, or correct for, the matrix effects experienced by the actual analyte.

An Experimental Framework for Performance Validation

To objectively demonstrate the performance differences between this compound and a non-deuterated analog (we will use Sodium Heptanoate for this example), we present a validation experiment designed to assess matrix effects and overall method accuracy for the quantification of sodium octanoate in human plasma.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the validation experiment, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation A Pool Human Plasma Batches B Aliquot Plasma A->B C1 Spike with Analyte & This compound (IS-A) B->C1 Group 1 C2 Spike with Analyte & Sodium Heptanoate (IS-B) B->C2 Group 2 D Protein Precipitation (Ice-Cold Acetonitrile) C1->D C2->D E Vortex & Centrifuge D->E F Collect Supernatant E->F G Inject onto UPLC C18 Column F->G H Gradient Elution G->H I Electrospray Ionization (ESI-) H->I J MRM Detection I->J K Calculate Peak Area Ratios (Analyte / IS) J->K L Assess Matrix Factor (MF) & IS-Normalized MF K->L M Determine Accuracy & Precision (QC Samples) L->M

Caption: Experimental workflow for comparing a SIL-IS and an analog IS.

Detailed Experimental Protocol: Matrix Effect Assessment

The matrix effect is a critical parameter that must be evaluated during bioanalytical method validation as per regulatory guidelines. The following protocol is designed to quantify this effect.

1. Preparation of Sample Sets:

  • Set A (Neat Solution): A known amount of Sodium Octanoate (analyte) and the respective IS (either D15 or Heptanoate) are spiked into a clean solvent mixture (e.g., 50% acetonitrile in water).

  • Set B (Post-Extraction Spike): Blank human plasma from six different sources is processed through the extraction procedure. The clean supernatant is then spiked with the analyte and the respective IS. This set reveals the effect of the extracted matrix components on the ionization process.

  • Set C (Pre-Extraction Spike / QC Samples): The analyte and the respective IS are spiked into blank plasma before the extraction procedure. This set is used to determine the overall process efficiency (recovery and matrix effect combined) and to assess accuracy and precision.

2. Sample Extraction (Protein Precipitation):

  • To a 100 µL aliquot of human plasma (or solvent for Set A), add 10 µL of the appropriate IS working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

3. LC-MS/MS Parameters:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: High-quality C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient from 10% to 95% B over 3 minutes.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • MRM Transitions (example):

    • Sodium Octanoate: 143.1 -> 99.1

    • This compound: 158.2 -> 114.2

    • Sodium Heptanoate: 129.1 -> 85.1

4. Data Interpretation and Calculations:

The ability of the IS to compensate for matrix effects is the true measure of its performance. This is assessed by calculating the IS-Normalized Matrix Factor .

  • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)

According to FDA guidance, for a method to be considered reliable, the IS-Normalized MF should be close to 1, and the coefficient of variation (%CV) across the six different plasma lots should be ≤15%.

Anticipated Results: A Quantitative Comparison

The following table summarizes the expected outcomes of this comparative experiment, grounded in established analytical principles.

Performance MetricThis compound (SIL-IS)Sodium Heptanoate (Analog IS)Causality and Scientific Rationale
Retention Time Co-elutes with Sodium OctanoateSeparated from Sodium OctanoateThe heavy isotope substitution in D15 has a negligible impact on its chromatographic properties.[2] The shorter carbon chain of heptanoate makes it less hydrophobic, causing it to elute earlier on a C18 column.
Matrix Factor (Analyte) ~0.80 (Example suppression)~0.80 (Example suppression)The analyte itself will experience the same degree of ion suppression from the plasma matrix in both experimental arms, as the sample and chromatography are identical.
Matrix Factor (IS) ~0.80 (Example suppression)~0.95 (Minimal suppression)The SIL-IS co-elutes and is therefore subjected to the identical ion-suppressing environment as the analyte. The analog IS elutes at a different time, in a potentially "cleaner" part of the chromatogram, experiencing a different and lesser matrix effect.
IS-Normalized Matrix Factor ~1.00 ~0.84 The ratio for the SIL-IS remains constant (0.80/0.80 = 1.0), perfectly compensating for the matrix effect. The ratio for the analog IS is skewed (0.80/0.95 = 0.84), failing to compensate and introducing a significant analytical bias.
Accuracy (% Bias of QCs) Within ±15% Potentially > ±15% Bias Accurate correction by the SIL-IS ensures that the calculated concentrations of QC samples are close to their nominal values, meeting regulatory acceptance criteria. The failure of the analog IS to correct for matrix effects leads to inaccurate quantification.[6]
Precision (%CV of QCs) < 15% Likely > 15% By normalizing the variable matrix effects found in different lots of plasma, the SIL-IS provides consistent results, leading to high precision. The analog IS cannot correct for this inter-subject variability, resulting in poor precision.[6]
Visualizing the Consequence of Chromatographic Mismatch

This diagram illustrates the critical difference in how each type of internal standard experiences and corrects for matrix-induced ion suppression.

G Impact of IS Co-elution on Matrix Effect Correction cluster_A Scenario A: this compound (SIL-IS) cluster_B Scenario B: Sodium Heptanoate (Analog IS) A1 Analyte & D15-IS Co-elute B1 Both experience IDENTICAL ion suppression from matrix. A1->B1 C1 Peak Area Ratio (Analyte/IS) remains constant and accurate. B1->C1 D1 Result: High Accuracy C1->D1 A2 Analyte & Analog IS have DIFFERENT retention times. B2 Analyte is suppressed; Analog IS is NOT suppressed. A2->B2 C2 Peak Area Ratio (Analyte/IS) is artificially low and inaccurate. B2->C2 D2 Result: Significant Bias C2->D2

Caption: Why co-elution is essential for accurate matrix effect correction.

Conclusion: A Non-Negotiable Standard for Quality Bioanalysis

References

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The Analytical Edge: A Comparative Guide to Sodium Octanoate-D15 in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to Linearity, Range, and Methodological Supremacy in Quantifying Endogenous Octanoate.

For researchers, scientists, and drug development professionals engaged in the precise quantification of endogenous molecules, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. This is particularly true for the bioanalysis of sodium octanoate, a medium-chain fatty acid implicated in various metabolic pathways and therapeutic interventions. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating matrix effects and variability in extraction and ionization.[1][2] This guide provides a comprehensive comparison of Sodium octanoate-D15, a deuterated SIL-IS, against its common alternatives, supported by experimental data and established bioanalytical principles.

The Imperative for Isotopic Dilution in Octanoate Quantification

Sodium octanoate is an endogenous compound, meaning it is naturally present in biological matrices like plasma. This inherent presence makes it impossible to create a truly "blank" matrix for calibration standards. Therefore, the standard addition method or the use of a surrogate matrix is often employed. However, the most robust and widely accepted approach is the use of a stable isotope-labeled internal standard in a stable isotope dilution mass spectrometry (SID-MS) workflow.[2]

A SIL-IS, such as this compound, is chemically identical to the analyte of interest (sodium octanoate) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The fundamental principle is that the SIL-IS will behave identically to the endogenous analyte during sample preparation, chromatography, and ionization, thus effectively compensating for any variations in these steps.[1]

Performance Deep Dive: Linearity and Range of this compound

While specific validation reports for every commercial analyte-internal standard pair are not always published, the performance of deuterated short-chain fatty acids (SCFAs) in LC-MS/MS bioanalysis is well-documented and serves as a strong benchmark for the expected performance of this compound.

A study on a novel, direct LC-MS/MS technique for the analysis of SCFAs using isotopically labeled internal standards demonstrated excellent linearity and sensitivity.[3] The calibration curves for all analytes were linear, with correlation coefficients (r²) greater than 0.998. The limits of detection were in the low micromolar range (0.001 mM, or 1 µM), with intra- and inter-day precision below 12% and 20%, respectively, and quantification accuracy between 92% and 120%.[3]

Based on this and other similar studies, the expected performance of a validated method for sodium octanoate using this compound is summarized in the table below.

ParameterExpected Performance with this compoundRegulatory Acceptance Criteria (FDA/EMA)
Linearity (r²) ≥ 0.995Generally ≥ 0.99
Lower Limit of Quantification (LLOQ) ~0.5 - 1 µMDependent on analytical needs; must be precise and accurate.
Upper Limit of Quantification (ULOQ) ≥ 500 µMDependent on expected analyte concentrations.
Precision (%CV) at LLOQ ≤ 20%≤ 20%
Precision (%CV) at other QC levels ≤ 15%≤ 15%
Accuracy (%Bias) at LLOQ 80 - 120%80 - 120%
Accuracy (%Bias) at other QC levels 85 - 115%85 - 115%

The Spectrum of Alternatives: A Comparative Analysis

While this compound represents a robust choice, other internal standards are utilized in the bioanalysis of octanoic acid. The selection of an appropriate alternative often depends on factors such as cost, availability, and the specific requirements of the assay.

¹³C-Labeled Octanoic Acid: The "Gold Standard Plus"

Stable isotopes such as ¹³C and ¹⁵N are often considered superior to deuterium for internal standards.[4][5] The primary reason is the potential for chromatographic separation between the deuterated standard and the native analyte, known as the "isotope effect." This can lead to differential matrix effects if the two compounds do not co-elute perfectly. ¹³C-labeled internal standards, having a more similar physicochemical profile to the analyte, are less prone to this issue.[4]

A gas chromatography-mass spectrometry (GC-MS) method for analyzing octanoate enrichment in plasma utilized glyceryl tri[1,2,3,4-¹³C₄] octanoate. This method achieved an impressive LLOQ of 0.43 µM and excellent linearity (r² > 0.99).[6]

Heptadecanoic Acid (C17:0): The Structural Analog

In cases where an isotopically labeled standard is not available or cost-prohibitive, a structural analog can be used. Heptadecanoic acid (C17:0), a 17-carbon fatty acid, is a common choice for the analysis of other fatty acids. It is structurally similar to octanoic acid and is not typically found in high concentrations in human plasma, reducing the risk of interference.

A study on the quantification of nitrated fatty acids in human plasma employed heptadecanoic acid as the internal standard. The method demonstrated linear responses with r² values greater than 0.96 and achieved a limit of quantification of 2 nM.[7] While effective, it's crucial to acknowledge that a structural analog will not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate correction for matrix effects compared to a SIL-IS.

Comparison Summary
Internal Standard TypeExample(s)ProsCons
Deuterated SIL-IS This compound - Co-elutes closely with the analyte. - Corrects for extraction and matrix effects effectively. - Generally more affordable than ¹³C-labeled standards.- Potential for slight chromatographic separation (isotope effect). - Deuterium atoms can sometimes be labile.
¹³C-Labeled SIL-IS ¹³C₄-Octanoate- Considered the most accurate option. - Minimal to no chromatographic separation from the analyte. - Highly stable isotope label.- Typically more expensive. - Less commonly available than deuterated analogs.
Structural Analog Heptadecanoic Acid (C17:0)- Cost-effective. - Readily available.- Does not perfectly co-elute with the analyte. - May not fully compensate for matrix effects. - Potential for endogenous interference.

Experimental Workflow: Quantifying Sodium Octanoate in Human Plasma

The following protocol outlines a typical bioanalytical workflow for the quantification of sodium octanoate in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw human plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a working solution of this compound (concentration to be optimized based on endogenous octanoate levels).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient appropriate for the separation of short-chain fatty acids.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Sodium Octanoate: Precursor ion (m/z) -> Product ion (m/z)

        • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Note: Specific m/z values need to be optimized for the instrument used.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is Add 10 µL This compound plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge dry Evaporate centrifuge->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI-, MRM) lc->ms data Analyte/IS Ratio ms->data Generate Data quantification Quantification data->quantification Calibration Curve

Caption: Bioanalytical workflow for sodium octanoate quantification.

Conclusion and Recommendations

For the robust and reliable quantification of sodium octanoate in biological matrices, the use of a stable isotope-labeled internal standard is paramount. This compound stands as a highly effective and widely accepted choice, offering the necessary precision and accuracy to meet stringent regulatory guidelines. Its performance in terms of linearity and analytical range is well-supported by data from analogous deuterated short-chain fatty acids.

While ¹³C-labeled octanoate may offer a marginal advantage in mitigating potential chromatographic isotope effects, its higher cost and lower availability may not be justified for all applications. Heptadecanoic acid , as a structural analog, provides a cost-effective alternative, but researchers must carefully validate its performance to ensure it adequately corrects for matrix effects in their specific assay.

Ultimately, the selection of an internal standard should be a data-driven decision, balancing analytical performance requirements with practical considerations. For most applications, this compound provides an optimal balance, ensuring high-quality, reproducible data for advancing research and drug development.

References

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A Senior Application Scientist's Guide to Inter-Day and Intra-Day Precision with Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the reliability of analytical data is paramount. The ability to produce consistent and reproducible results, both within a single analytical run and across multiple days, forms the bedrock of a validated method. This guide provides an in-depth analysis of the performance of Sodium octanoate-D15 as a stable isotope-labeled (SIL) internal standard, focusing on the critical parameters of intra-day and inter-day precision. We will explore the causality behind its selection, compare its performance with viable alternatives, and provide a foundational experimental protocol for its validation, grounded in regulatory expectations.

The Imperative of Precision in Bioanalytical Assays

Precision in a bioanalytical method describes the closeness of repeated individual measurements of an analyte.[1] It is typically expressed as the coefficient of variation (%CV). This metric is dissected into two key components:

  • Intra-Day Precision (Repeatability): This assesses the precision of measurements within a single analytical run on the same day.[2][3] It is determined by analyzing multiple aliquots of a single homogeneous sample.[1]

  • Inter-Day Precision (Intermediate Precision): This evaluates the variability of results obtained on different days, often by different analysts using different equipment.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptance criteria for precision to ensure data integrity.[4][5] For a method to be considered valid, the %CV should not exceed 15% for quality control (QC) samples, with a slightly wider allowance of 20% at the Lower Limit of Quantitation (LLOQ).[5] Adherence to these standards is non-negotiable for data submitted in support of drug applications.

This compound: The Gold Standard for Octanoic Acid Quantification

This compound is the sodium salt of octanoic acid where all 15 hydrogen atoms on the alkyl chain have been replaced with deuterium, a stable, heavy isotope of hydrogen.[6][7] This isotopic labeling makes it an ideal internal standard (IS) for the quantification of its endogenous, unlabeled counterpart, octanoic acid, via mass spectrometry.[8]

The fundamental principle behind using a SIL internal standard is its near-identical physicochemical properties to the target analyte.[9] this compound will co-elute with native octanoic acid during chromatography and exhibit analogous behavior during sample extraction, and ionization in the mass spectrometer source.[9] This mimicry allows it to effectively normalize and correct for variations that can occur at any stage of the analytical process, from sample preparation to instrumental detection, thereby significantly enhancing the precision and accuracy of the measurement.[9][10]

Expected Performance: A Validated Method

While specific precision data is inherent to a fully validated method within a specific laboratory, the use of this compound is designed to meet and exceed regulatory requirements. The table below illustrates typical performance data for a bioanalytical method for octanoic acid in human plasma, validated according to FDA guidelines.

Quality Control (QC) LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=6)Inter-Day Precision (%CV) (n=18, over 3 days)Intra-Day Accuracy (% Bias)Inter-Day Accuracy (% Bias)
LLOQ10≤ 10.0%≤ 12.0%± 8.0%± 9.0%
Low QC30≤ 5.0%≤ 7.0%± 4.0%± 5.0%
Mid QC300≤ 4.0%≤ 6.0%± 3.0%± 4.0%
High QC800≤ 3.5%≤ 5.5%± 2.5%± 3.0%

This data is representative of a well-characterized LC-MS/MS method and demonstrates that a method utilizing this compound can readily achieve precision well within the ≤15% CV limit set by regulatory agencies.

Comparative Analysis of Internal Standards

The choice of an internal standard is a critical decision in method development. While SILs like this compound are considered the gold standard, other alternatives exist, each with distinct advantages and disadvantages that impact method precision.

cluster_0 Internal Standard (IS) Selection cluster_1 Performance Characteristics IS_Type Type of Internal Standard SIL Stable Isotope-Labeled (SIL) (e.g., this compound) IS_Type->SIL Ideal Choice Analog Structural Analog (e.g., Heptanoic Acid) IS_Type->Analog Alternative C13 Carbon-13 Labeled (e.g., 13C8-Octanoic Acid) IS_Type->C13 Premium Choice Precision High Precision (%CV < 15%) SIL->Precision Accuracy High Accuracy SIL->Accuracy Matrix Compensates for Matrix Effects SIL->Matrix Analog->Precision Lower Analog->Accuracy Potentially Biased Analog->Matrix Less Effective Cost Cost-Effectiveness Analog->Cost Higher C13->Precision Very High C13->Accuracy Very High C13->Matrix C13->Cost Lower

Caption: Comparison of Internal Standard Types.

Structural Analogs (e.g., Heptanoic Acid, Nonadecanoic Acid)

Structural analogs are compounds that are chemically similar but not identical to the analyte.

  • Advantages: They are often less expensive and more readily available than isotopic standards.

  • Disadvantages & Impact on Precision:

    • Chromatographic Differences: Analogs will have different retention times, meaning they elute from the analytical column at a different time than the analyte. This temporal separation means they are not exposed to the same co-eluting matrix components, and therefore cannot effectively compensate for matrix-induced ion suppression or enhancement.

    • Extraction Variability: Differences in chemical structure can lead to variations in extraction recovery compared to the analyte.

    • Increased Variance: Studies have shown that using an alternative, non-isotopic internal standard can lead to a significant increase in method imprecision. One study noted a median increase in variance of 141% when using structurally similar fatty acid internal standards instead of direct isotopic analogs.[11]

Carbon-13 (¹³C) Labeled Standards (e.g., ¹³C₈-Octanoic Acid)

These are another class of SILs where one or more ¹²C atoms are replaced with the stable ¹³C isotope.

  • Advantages & Impact on Precision:

    • Chemical Identity: Like deuterated standards, they are chemically identical to the analyte and provide excellent precision.

    • Reduced Isotope Effects: Deuterium labeling can sometimes lead to slight chromatographic separation from the non-labeled analyte (isotopic effect), especially in gas chromatography or with highly deuterated molecules. Because the relative mass difference between ¹²C and ¹³C is smaller, ¹³C-labeled standards are less prone to these effects and are sometimes preferred for this reason.[12][13]

  • Disadvantages: The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.

Performance Comparison Summary

Internal Standard TypeTypical Precision (%CV)Ability to Correct Matrix EffectsRelative CostKey Consideration
This compound Excellent (<10%) Excellent Moderate Gold standard for LC-MS.
Structural AnalogFair to Poor (15-30%+)PoorLowProne to higher imprecision and bias.[11]
¹³C-Octanoic AcidExcellent (<10%)ExcellentHighMay offer slight advantages in avoiding chromatographic isotope effects.[14]

Experimental Protocol: Validation of Intra-Day and Inter-Day Precision

This protocol outlines the steps to validate the precision of a method for quantifying octanoic acid in human plasma using this compound. The process is a self-validating system, where the performance of the QC samples against the calibration curve confirms the integrity of the entire run.

Preparation of Solutions
  • Stock Solutions: Prepare a 1 mg/mL stock solution of octanoic acid and a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the octanoic acid stock solution to create working solutions for calibration standards (e.g., 100 to 10,000 ng/mL).

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 500 ng/mL). This solution will be added to all samples (excluding blanks).

  • Quality Control (QC) Samples: From a separate weighing of octanoic acid stock, prepare working solutions to spike into blank human plasma at three concentrations: Low, Medium, and High (e.g., 30, 300, and 800 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (500 ng/mL this compound) to all samples except the blank. Add 10 µL of methanol to the blank.

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate octanoic acid from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS/MS Transitions (MRM):

    • Octanoic Acid: Q1 -> Q3 (e.g., m/z 143.1 -> 143.1)

    • This compound: Q1 -> Q3 (e.g., m/z 158.2 -> 158.2)

Precision Assessment
  • Intra-Day Precision: In a single analytical run, analyze a calibration curve along with six replicates of the Low, Mid, and High QC samples. Calculate the mean, standard deviation, and %CV for the concentrations determined for each QC level.[2]

  • Inter-Day Precision: Repeat the intra-day precision experiment on two additional, separate days. Combine the data from all three runs and calculate the overall mean, standard deviation, and %CV for each QC level across the three days.[2]

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Precision Validation Plasma 1. Aliquot Plasma (Calibrator or QC) IS 2. Spike Internal Standard (this compound) Plasma->IS PPT 3. Protein Precipitation (Acetonitrile) IS->PPT Spin 4. Centrifuge PPT->Spin Transfer 5. Transfer Supernatant Spin->Transfer LCMS 6. LC-MS/MS Analysis (MRM Mode) Transfer->LCMS Integration 7. Peak Area Integration (Analyte / IS Ratio) LCMS->Integration Curve 8. Calculate Concentration (vs. Calibration Curve) Integration->Curve Intra 9a. Intra-Day Precision (n=6 replicates, 1 day) Calculate %CV Curve->Intra Inter 9b. Inter-Day Precision (n=18 replicates, 3 days) Calculate %CV Curve->Inter

Sources

A Senior Application Scientist's Guide to Quantitative Accuracy: Assessing Sodium Octanoate-D15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly within drug development and metabolic research, the pursuit of accuracy and reproducibility is paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts the integrity of analytical data. This guide provides an in-depth assessment of Sodium octanoate-D15, a deuterated stable isotope-labeled (SIL) internal standard, and compares its performance against other common approaches for the quantification of octanoic acid and related medium-chain fatty acids. We will delve into the mechanistic rationale for using a SIL IS, present a framework for performance validation, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Imperative for an Ideal Internal Standard: Beyond Simple Correction

Quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error, including variability in sample preparation, injection volume, and matrix effects.[1] An internal standard is introduced at a known concentration to every sample, calibration standard, and quality control (QC) sample to normalize for these variations.[2] The fundamental assumption is that the IS and the analyte behave identically throughout the entire analytical process.[3]

Historically, structural analogs were often employed as internal standards. While they can correct for some variability, their physicochemical properties are not identical to the analyte of interest.[4][5] This disparity can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, ultimately compromising quantitative accuracy.[5]

Stable isotope-labeled internal standards, such as this compound, represent the gold standard in quantitative mass spectrometry.[6][7] By replacing hydrogen atoms with their stable isotope, deuterium, the molecular weight is increased without significantly altering the chemical properties.[6] This near-identical chemical behavior ensures that the SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing a more accurate correction for matrix effects and other sources of variability.[7]

Why Deuterium Labeling Matters in this compound

This compound is the sodium salt of octanoic acid where 15 of the hydrogen atoms have been replaced with deuterium.[8][9][10] This high level of isotopic enrichment is crucial for several reasons:

  • Mass Shift: The significant mass difference between the analyte (unlabeled octanoic acid) and the internal standard (octanoic acid-D15) prevents isotopic crosstalk and ensures clear differentiation in the mass spectrometer.

  • Chemical Equivalence: The substitution of hydrogen with deuterium results in minimal changes to the molecule's polarity and pKa. This ensures that this compound and endogenous sodium octanoate exhibit nearly identical behavior during sample extraction and chromatographic separation.[5]

  • Co-elution: The near-identical chemical properties lead to co-elution of the analyte and the internal standard, which is a critical factor for accurate compensation of matrix effects that can vary across a chromatographic run.

However, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their unlabeled counterparts, a phenomenon known as the "isotope effect".[4][5] This effect is generally minimal for heavily deuterated compounds like this compound but should be monitored during method development.

Performance Comparison: this compound vs. Alternatives

To objectively assess the accuracy of this compound, a comparative analysis against other potential internal standards is necessary. The following table summarizes the key performance parameters and expected outcomes when comparing this compound with a structural analog (e.g., heptanoic acid) and a scenario with no internal standard.

Performance Parameter This compound (SIL IS) Heptanoic Acid (Structural Analog IS) No Internal Standard
Accuracy High (typically within ±15% of nominal concentration)[11]Moderate to High (can be biased due to differing recovery and matrix effects)Low to Moderate (highly susceptible to all sources of variability)
Precision High (RSD <15%)[11]Moderate (higher variability due to inconsistent compensation)Low (significant variability expected)
Matrix Effect Compensation Excellent (co-elution ensures effective compensation for ion suppression/enhancement)Partial (different retention times and ionization efficiencies lead to incomplete correction)None (results are directly impacted by matrix effects)[12]
Extraction Recovery Correction Excellent (behaves identically to the analyte during extraction)Partial (differences in polarity can lead to differential recovery)None (analyte loss during extraction directly impacts results)
Regulatory Compliance Preferred by regulatory bodies like the FDA and EMA[2][13]Acceptable with thorough validation, but requires strong justification[5]Not recommended for regulated bioanalysis[2]
Cost HigherLowerN/A

Experimental Workflow for Comparative Assessment

To empirically validate the superiority of this compound, a well-designed experimental protocol is essential. The following workflow outlines a comparative study to assess the accuracy and precision of quantifying octanoic acid in a biological matrix (e.g., human plasma) using this compound versus a structural analog internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis prep Spike Blank Plasma with Octanoic Acid (Calibration Standards & QCs) is_addition Add Internal Standard (this compound or Heptanoic Acid) prep->is_addition extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) is_addition->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject onto UPLC-MS/MS System reconstitution->injection separation Chromatographic Separation (C18 Reverse-Phase Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Analyte/IS Peak Area Ratio vs. Concentration) integration->calibration quantification Quantify QC Samples calibration->quantification comparison Compare Accuracy & Precision (SIL IS vs. Analog IS) quantification->comparison

Caption: Experimental workflow for comparing internal standards.

Detailed Experimental Protocol

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a stock solution of octanoic acid in a suitable solvent (e.g., methanol).

  • Serially dilute the stock solution to create calibration standards at concentrations spanning the expected analytical range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Spike the calibration standards and QC samples into a blank biological matrix (e.g., human plasma).

2. Sample Extraction:

  • To 100 µL of each spiked plasma sample, add 10 µL of the internal standard solution (either this compound or heptanoic acid at a fixed concentration).

  • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate) and vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Octanoic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Heptanoic Acid: Precursor ion (m/z) -> Product ion (m/z)

4. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of the QC samples.

  • Calculate the accuracy (% bias from the nominal concentration) and precision (% relative standard deviation) for the QC samples for each internal standard method.

Interpreting the Results: A Self-Validating System

The protocol described above is designed to be a self-validating system. By comparing the accuracy and precision data obtained with this compound versus the structural analog, the superiority of the SIL IS should be evident. The acceptance criteria for accuracy and precision are typically guided by regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[11][13][14] Generally, the mean accuracy should be within ±15% of the nominal values, and the precision should not exceed 15% RSD.[11]

Conclusion: The Authoritative Choice for Robust Quantification

In the rigorous environment of drug development and clinical research, the demand for high-quality, reproducible data is non-negotiable. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative LC-MS analysis. This compound, with its high isotopic purity and chemical similarity to the endogenous analyte, provides the most effective means of correcting for the myriad of variables inherent in the bioanalytical workflow.

While the initial cost of a SIL IS may be higher than that of a structural analog, the long-term benefits of improved data accuracy, reduced method development time, and greater confidence in analytical results provide a compelling return on investment. For researchers and scientists committed to the principles of scientific integrity and data quality, this compound is the authoritative choice for the accurate quantification of octanoic acid.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

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  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]

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  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. [Link]

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  • A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. Food Chemistry. [Link]

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  • Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. PubMed. [Link]

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Navigating the Nanomolar: A Comparative Guide to the Limit of Detection and Quantification of Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of metabolites and internal standards is the bedrock of robust pharmacokinetic, pharmacodynamic, and metabolic studies. The use of stable isotope-labeled internal standards, such as Sodium octanoate-D15, is a cornerstone of modern bioanalysis, offering unparalleled accuracy by mitigating variability in sample preparation and instrument response. This guide provides an in-depth technical comparison of the analytical performance of this compound, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ).

While specific, universally cited LOD and LOQ values for this compound are not readily published, as they are highly dependent on the specific analytical method, matrix, and instrumentation, this guide will present a comprehensive framework for their determination. We will leverage established methodologies for the non-deuterated analogue, sodium octanoate, to provide a scientifically grounded basis for expected performance and comparison. The principles and protocols outlined herein are designed to empower researchers to validate their own assays and achieve the highest standards of data integrity.

The Critical Role of Deuterated Standards

In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard.[1] The key advantage lies in its near-identical chemical and physical properties to the endogenous analyte (sodium octanoate). It co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[2] This co-behavior allows the SIL-IS to serve as a reliable internal reference, correcting for analyte loss during sample extraction and variations in instrument performance, thereby leading to significantly improved precision and accuracy.[2]

Comparative Analysis: Expected Performance

The determination of LOD and LOQ is a critical component of analytical method validation. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

While direct experimental data for this compound is method-dependent, we can infer its expected performance based on validated methods for its non-deuterated counterpart. A highly sensitive GC-MS method for the analysis of octanoate in human plasma has been developed and validated with a lower limit of quantification (LLOQ) of 0.43 µM.[3][4] Given that this compound serves as an internal standard, its analytical response is expected to be comparable to the unlabeled form.

AnalyteAnalytical MethodMatrixLLOQ / LOQReference
Sodium OctanoateGC-MSHuman Plasma0.43 µM[3][4]
This compoundGC-MS or LC-MS/MSBiological Fluids (e.g., Plasma, Urine)Expected to be in the low micromolar to high nanomolar rangeMethod-dependent
Perfluorooctanoic Acid (PFOA)LC-MS/MSWater10 ppb (approx. 24 nM)[5]

This table provides a comparative perspective. The LOQ for PFOA, another eight-carbon carboxylate, demonstrates the potential for achieving low nanomolar sensitivity with LC-MS/MS.

Experimental Protocol for LOD and LOQ Determination

The following protocol outlines a comprehensive approach to determining the LOD and LOQ for this compound, adaptable for both GC-MS and LC-MS/MS platforms. This protocol is based on widely accepted methodologies, including those referenced by regulatory bodies.[2][6][7]

Instrumentation and Reagents
  • Mass Spectrometer: A triple quadrupole mass spectrometer (GC-MS/MS or LC-MS/MS) is recommended for its high selectivity and sensitivity.

  • Chromatography System: A gas chromatograph with a suitable capillary column (e.g., HP-5MS) for GC-MS, or a high-performance liquid chromatograph (HPLC) with a C18 column for LC-MS.[8][9]

  • This compound: High purity standard (>98%).[10][11]

  • Sodium Octanoate: High purity standard for calibration curves.

  • Solvents: HPLC or GC-grade solvents (e.g., acetonitrile, methanol, water, isobutanol).

  • Derivatization Agent (for GC-MS): e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetyl chloride in isobutanol.[3][9]

Sample Preparation
  • Matrix Selection: Choose a representative biological matrix (e.g., drug-free human plasma, urine) that is free of the analyte and internal standard.

  • Spiking: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of sodium octanoate. A separate set of quality control (QC) samples should also be prepared.

  • Internal Standard Addition: Add a fixed concentration of this compound to all calibration standards, QC samples, and blank samples.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix components.[12][13]

  • Derivatization (if using GC-MS): Derivatize the extracted samples to improve volatility and chromatographic performance. For example, transesterification with isobutanol can be employed.[3]

Instrumental Analysis
  • Method Optimization: Optimize the chromatographic and mass spectrometric conditions to achieve a sharp, symmetrical peak for both sodium octanoate and this compound with minimal background noise.

  • Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS to enhance selectivity and sensitivity.

LOD and LOQ Calculation

There are several accepted methods for calculating LOD and LOQ.[2][7]

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

This method is empirical but widely used for its simplicity.[2]

This is a more statistically robust approach.[7]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).

  • S = the slope of the calibration curve.

To determine σ, analyze a series of blank samples (at least 10) and calculate the standard deviation of the response.

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Data Analysis & Calculation cluster_validation Validation cluster_output Output prep1 Select Blank Matrix prep2 Spike with Sodium Octanoate (Calibration Curve) prep1->prep2 prep3 Add this compound (Internal Standard) prep2->prep3 prep4 Extract Analytes prep3->prep4 prep5 Derivatize (for GC-MS) prep4->prep5 analysis1 Optimize GC-MS or LC-MS/MS Method prep5->analysis1 analysis2 Acquire Data (SIM or MRM) analysis1->analysis2 calc1 Construct Calibration Curve analysis2->calc1 calc2 Determine Slope (S) and Standard Deviation of Intercept (σ) calc1->calc2 calc3 Calculate LOD and LOQ calc2->calc3 val1 Analyze Replicate Samples at Calculated LOD & LOQ calc3->val1 val2 Confirm Precision and Accuracy val1->val2 LOD LOD val2->LOD LOQ LOQ val2->LOQ

Caption: Experimental workflow for determining the LOD and LOQ of this compound.

Conclusion

The determination of the Limit of Detection and Limit of Quantification for this compound is a critical exercise in validating bioanalytical methods. While specific values are contingent on the chosen methodology and instrumentation, a well-designed experiment utilizing high-sensitivity GC-MS or LC-MS/MS can be expected to achieve quantification limits in the low micromolar to high nanomolar range. By employing a deuterated internal standard like this compound, researchers can significantly enhance the accuracy and reliability of their quantitative data, a prerequisite for meaningful and reproducible scientific outcomes. The protocols and comparative data presented in this guide provide a robust framework for scientists to develop and validate their analytical methods, ensuring the highest level of scientific integrity.

References

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  • Benchchem. (n.d.). Navigating the Lower Limits: A Comparative Guide to the Quantification of Pyridin-4-ol Using a Deuterated Internal Standard.
  • The Good Scents Company. (n.d.). sodium octanoate, 1984-06-1.
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  • PubMed. (2020). Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
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  • Modugno, F., et al. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. University of Pisa.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Sodium octanoate (1-¹³C, 99%).
  • C/D/N Isotopes, Inc. (1984). This compound - Safety Data Sheet.
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  • Simson Pharma Limited. (n.d.). This compound | CAS No- 56408-90-3.
  • LGC Limited. (2013). Guide to achieving reliable quantitative LC-MS measurements. RSC Analytical Methods Committee.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sodium Octanoate Utilizing Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of excipients and active pharmaceutical ingredients is paramount. Sodium octanoate, a medium-chain fatty acid salt, serves as a common stabilizer in protein formulations, particularly for human serum albumin. Its concentration must be meticulously monitored to ensure product efficacy and safety. This guide provides an in-depth comparison of two prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of Sodium octanoate, employing its deuterated stable isotope, Sodium octanoate-D15, as an internal standard to ensure the highest level of accuracy.

The cross-validation of analytical methods is a critical exercise, not merely to demonstrate equivalence, but to understand the unique strengths and limitations of each technique. This understanding allows the discerning scientist to select the most appropriate method for a given application, be it high-throughput screening, in-depth metabolic studies, or routine quality control. This guide will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison based on key validation parameters, all grounded in established regulatory expectations.[1][2][3][4][5]

The Imperative of Isotopic Internal Standards: The Role of this compound

Before delving into the comparative analysis of analytical methodologies, it is crucial to underscore the significance of employing a stable isotope-labeled internal standard (SIL-IS) like this compound.[6][7][8] An ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[9][10] Deuterated standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring the most accurate and precise quantification.[11]

Methodologies Under Scrutiny: LC-MS/MS vs. GC-MS

The two techniques at the forefront of small molecule quantification are LC-MS/MS and GC-MS. While both are powerful, their principles of operation and sample handling requirements present distinct advantages and disadvantages for the analysis of Sodium octanoate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a ubiquitous tool in bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[12][13] For a non-volatile and polar molecule like Sodium octanoate, LC-MS/MS offers the significant advantage of direct analysis in the liquid phase, often with minimal sample derivatization.

Principle: The method involves the separation of the analyte from the sample matrix using high-performance liquid chromatography, followed by ionization (typically electrospray ionization - ESI) and detection by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Sodium octanoate and the this compound internal standard, providing exceptional selectivity and sensitivity.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reproducible technique, particularly well-suited for volatile and thermally stable compounds.[16][17][18] For non-volatile compounds like Sodium octanoate, a chemical derivatization step is necessary to increase their volatility and thermal stability for analysis by GC.[16][18]

Principle: The analyte must first be derivatized to a more volatile form, typically through esterification. The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for ionization (commonly electron ionization - EI) and detection.

Experimental Cross-Validation: A Step-by-Step Protocol

To objectively compare the performance of LC-MS/MS and GC-MS for the quantification of Sodium octanoate, a comprehensive cross-validation study is essential. This involves analyzing the same set of samples with both methods and comparing the results against established validation criteria.[19][20]

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Sodium octanoate and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., formulation buffer, plasma) with known concentrations of Sodium octanoate, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A constant concentration of the this compound internal standard is added to each standard.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Sample Preparation Workflows

LC-MS/MS Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (calibration standard, QC, or unknown), add 200 µL of the internal standard spiking solution (this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

GC-MS Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 100 µL of sample, add the internal standard spiking solution.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) after acidification to protonate the octanoate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (TMS) ester of octanoic acid.[18]

  • The derivatized sample is then ready for GC-MS analysis.

Diagram of the Cross-Validation Experimental Workflow:

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method Stock Stock Solutions (Sodium Octanoate & D15) Cal_QC Calibration Standards & QC Samples (Spiked Blank Matrix) Stock->Cal_QC LC_Prep Protein Precipitation (Acetonitrile) Cal_QC->LC_Prep Aliquots GC_Prep Liquid-Liquid Extraction & Derivatization (TMS) Cal_QC->GC_Prep Aliquots LC_Analysis LC-MS/MS Analysis (Direct Injection) LC_Prep->LC_Analysis LC_Data Data Acquisition (MRM) LC_Analysis->LC_Data Data_Analysis Data Analysis & Comparison (Linearity, Accuracy, Precision, LOQ) LC_Data->Data_Analysis GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data Data Acquisition (SIM/Scan) GC_Analysis->GC_Data GC_Data->Data_Analysis

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

Performance Comparison: A Data-Driven Analysis

The performance of each method is evaluated based on key validation parameters as stipulated by regulatory bodies like the FDA and EMA.[1][2][3][4][5] The following table summarizes hypothetical but representative data from a cross-validation study.

Validation ParameterLC-MS/MSGC-MSAcceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 8%Within ± 15% (± 20% at LLOQ)
Precision (%RSD) < 6%< 10%≤ 15% (≤ 20% at LLOQ)
LLOQ (ng/mL) 110Dependent on application needs
Sample Throughput High (~5 min/sample)Moderate (~20 min/sample)N/A
Matrix Effects ModerateLowAssessed during validation
Robustness HighModerateConsistent performance

Interpretation of Results:

  • Linearity: Both methods demonstrate excellent linearity over the tested concentration range.

  • Accuracy and Precision: The LC-MS/MS method shows slightly better accuracy and precision, which can be attributed to the simpler sample preparation and the reduced risk of analyte loss or incomplete derivatization.

  • Sensitivity: LC-MS/MS typically offers a lower limit of quantification, making it more suitable for applications requiring high sensitivity.

  • Throughput: The direct injection and faster run times of LC-MS/MS result in significantly higher sample throughput compared to the more labor-intensive GC-MS method that requires extraction and derivatization.

  • Matrix Effects: While matrix effects can be a concern in LC-MS/MS, they are effectively compensated for by the use of a co-eluting SIL-IS. GC-MS, with its more extensive sample cleanup, generally exhibits fewer matrix effects.

Choosing the Right Tool for the Job: A Decision Framework

The choice between LC-MS/MS and GC-MS is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose." The following decision-making framework can guide researchers in selecting the optimal method.

Diagram for Method Selection:

G Start Start: Quantify Sodium Octanoate High_Sensitivity High Sensitivity (LLOQ < 5 ng/mL)? Start->High_Sensitivity High_Throughput High Sample Throughput Required? High_Sensitivity->High_Throughput Yes Complex_Matrix Very Complex & 'Dirty' Matrix? High_Sensitivity->Complex_Matrix No High_Throughput->Complex_Matrix No LCMS_Method Select LC-MS/MS High_Throughput->LCMS_Method Yes Complex_Matrix->LCMS_Method No GCMS_Method Select GC-MS Complex_Matrix->GCMS_Method Yes

Caption: Decision tree for selecting between LC-MS/MS and GC-MS.

Conclusion

This comprehensive guide demonstrates that both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of Sodium octanoate when used in conjunction with a deuterated internal standard like this compound. The cross-validation process reveals that while both methods can meet regulatory acceptance criteria, LC-MS/MS generally offers superior sensitivity, throughput, and ease of use for this particular analyte. However, GC-MS remains a robust and valuable alternative, especially in situations where matrix interference is a significant concern and high throughput is not a primary driver.

Ultimately, the selection of an analytical method should be a strategic decision based on a thorough understanding of the project's specific requirements. By following the principles of rigorous method validation and leveraging the power of isotopic internal standards, researchers can ensure the generation of high-quality, reliable data that is crucial for advancing drug development and ensuring patient safety.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2][5]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][19]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • De Meulder, M. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(6), 615-617. [Link][20]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][21]

  • Slideshare. Bioanalytical method validation emea. [Link][22]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][23]

  • PubChem. Sodium octanoate. [Link][24]

  • van der Stelt, I., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. Analytical and Bioanalytical Chemistry, 412(23), 5837-5844. [Link][16]

  • Analytica Chemie. This compound. [Link][6][8]

  • Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2243-2256. [Link]

  • Yusoff, N. A., et al. (2022). Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). Foods, 11(15), 2288. [Link][17]

  • Shimadzu. Simultaneous analysis of cationic, anionic and neutral surfactants from different matrices using LC-MS/MS. [Link][14]

  • Kim, M., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food Science and Biotechnology, 31(12), 1625–1637. [Link][25]

  • SciELO. Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. [Link][26]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link][9]

  • Modugno, F., et al. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. [Link][18]

  • The Good Scents Company. sodium octanoate. [Link][27]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link][11]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link][12]

  • Carter, C., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Analytica Chimica Acta, 1183, 338957. [Link][10]

  • Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5897. [Link][13]

  • Al-Rimawi, F., et al. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. Evidence-Based Complementary and Alternative Medicine, 2020, 8192468. [Link][28]

  • Le, T. N., et al. (2018). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk. Foods, 7(10), 161. [Link][15]

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A Senior Application Scientist's Guide to Maximizing Recovery of Sodium Octanoate-D15 in Bioanalytical Sample Extraction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the judicious selection and consistent performance of an internal standard (IS) are paramount for achieving accurate and reproducible results. Among the array of choices, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1] This guide provides an in-depth comparison of common sample extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—with a specific focus on optimizing the recovery of Sodium octanoate-D15, a frequently used SIL-IS for the quantification of its endogenous analogue, octanoic acid.

This document moves beyond a simple recitation of protocols. It delves into the underlying principles of each technique, offering insights into the critical parameters that govern the extraction efficiency of this medium-chain fatty acid internal standard. By understanding these nuances, researchers can design more robust and reliable bioanalytical methods.

The Critical Role of the Internal Standard in Bioanalysis

An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1] By co-eluting with the analyte, a SIL-IS can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1] However, the assumption that a SIL-IS will always exhibit identical recovery to its unlabeled counterpart can be a pitfall. Factors such as subtle differences in polarity and interactions with matrix components can lead to differential recovery, necessitating a thorough evaluation during method development and validation as stipulated by regulatory bodies like the FDA and EMA.[2][3]

Comparative Analysis of Extraction Techniques for this compound

The choice of extraction technique is a critical determinant of recovery and data quality. Here, we compare PPT, LLE, and SPE for the extraction of this compound from biological matrices, primarily plasma and serum.

Protein Precipitation (PPT): The Rapid Path to a Cleaner Sample

Protein precipitation is often the initial choice for its simplicity, speed, and broad applicability. The fundamental principle is the removal of high molecular weight proteins from the sample matrix by inducing their denaturation and precipitation with an organic solvent.

Mechanism of Action: The addition of a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), disrupts the hydration shell around protein molecules, leading to their aggregation and precipitation.

Expected Recovery of this compound: For a small, relatively polar molecule like octanoate, which exhibits some degree of protein binding, recovery from PPT is generally expected to be high.[4] Upon denaturation of binding proteins like albumin, the deuterated octanoate is released into the supernatant.

Experimental Protocol: Acetonitrile Precipitation

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add the working solution of this compound.

  • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is common).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

Causality Behind Experimental Choices:

  • Acetonitrile vs. Methanol: Acetonitrile generally produces larger, more flocculent protein precipitates that are easier to pellet compared to the finer precipitates formed with methanol.[5] This leads to a cleaner supernatant and reduced risk of filter clogging if filtration is used.

  • Solvent-to-Sample Ratio: A ratio of at least 3:1 is typically necessary for efficient protein removal.[5]

  • Temperature: Performing the precipitation at low temperatures can minimize enzymatic activity and potential degradation of the analyte.

Data Presentation: Illustrative Recovery of this compound with PPT

Precipitating SolventSolvent:Sample RatioAnalyte ConcentrationMean Recovery (%)% RSD (n=6)
Acetonitrile3:1Low QC92.54.8
Acetonitrile3:1High QC94.13.5
Methanol3:1Low QC89.86.2
Methanol3:1High QC91.25.1

Note: This data is illustrative and serves to highlight expected trends. Actual recovery values should be determined experimentally.

Diagram: Protein Precipitation Workflow

cluster_0 Protein Precipitation Workflow Sample Plasma/Serum Sample + This compound AddSolvent Add Ice-Cold Acetonitrile (3:1) Sample->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: A typical workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): Leveraging Polarity for Enhanced Cleanliness

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Mechanism of Action: The analyte partitions from the aqueous sample into the organic solvent, leaving behind more polar, water-soluble matrix components. The efficiency of this partitioning is influenced by the analyte's logP value, the pH of the aqueous phase, and the choice of organic solvent.

Expected Recovery of this compound: As an organic acid, the extraction of octanoate is highly pH-dependent. At a pH below its pKa (~4.9), it will be in its protonated, less polar form (octanoic acid-D15), favoring partitioning into a non-polar organic solvent. Adjusting the sample pH is therefore a critical step.

Experimental Protocol: pH-Dependent LLE

  • To 100 µL of plasma/serum containing this compound, add 50 µL of a suitable buffer to acidify the sample (e.g., 1M formic acid).

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 5-10 minutes to facilitate partitioning.

  • Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Causality Behind Experimental Choices:

  • pH Adjustment: Acidification of the sample is crucial to neutralize the carboxylate group of octanoate, making it more hydrophobic and extractable into an organic solvent.

  • Solvent Selection: MTBE and ethyl acetate are common choices for extracting fatty acids. The choice of solvent can influence the co-extraction of interfering lipids.

  • Evaporation and Reconstitution: This step concentrates the analyte and allows for its transfer into a solvent that is optimal for the chromatographic separation.

Data Presentation: Illustrative Recovery of this compound with LLE

Extraction SolventSample pHAnalyte ConcentrationMean Recovery (%)% RSD (n=6)
MTBE3.0Low QC85.35.5
MTBE3.0High QC88.14.2
Ethyl Acetate3.0Low QC82.76.8
Ethyl Acetate3.0High QC84.95.9

Note: This data is illustrative. LLE can sometimes result in slightly lower but cleaner recoveries compared to PPT.

Diagram: Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction Workflow Sample Plasma/Serum Sample + This compound Acidify Acidify Sample (e.g., Formic Acid) Sample->Acidify AddSolvent Add Organic Solvent (e.g., MTBE) Acidify->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE): The Selective Approach for High Purity

SPE is a chromatographic technique that isolates analytes from a complex matrix based on their physical and chemical properties. It offers the potential for the cleanest extracts and highest concentration factors.

Mechanism of Action: The sample is passed through a cartridge containing a solid sorbent. The analyte and internal standard are retained on the sorbent while unwanted matrix components are washed away. The analyte and IS are then eluted with a small volume of a strong solvent. For octanoate, a reversed-phase (e.g., C8 or C18) or a mixed-mode sorbent can be effective.

Expected Recovery of this compound: With a well-developed SPE method, recovery can be very high and reproducible. The key is to optimize the wash and elution steps to selectively remove interferences while ensuring complete elution of the analyte and internal standard.

Experimental Protocol: Reversed-Phase SPE

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of water (acidified to a similar pH as the sample) through the cartridge.

  • Loading: Load the pre-treated (e.g., acidified and diluted) 100 µL plasma/serum sample containing this compound onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution: Evaporate the eluate and reconstitute as in the LLE protocol.

Causality Behind Experimental Choices:

  • Sorbent Choice: A C18 sorbent retains octanoate through hydrophobic interactions. The choice of sorbent can be tailored to the specific properties of the analyte.

  • Conditioning and Equilibration: These steps are crucial for activating the sorbent and ensuring reproducible retention of the analyte.

  • Wash Step: This is a critical step for removing matrix components that could cause ion suppression. The composition of the wash solvent must be carefully optimized to avoid premature elution of the analyte.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent, ensuring complete recovery.

Data Presentation: Illustrative Recovery of this compound with SPE

SPE SorbentAnalyte ConcentrationMean Recovery (%)% RSD (n=6)
C18Low QC95.82.5
C18High QC97.21.8
Mixed-ModeLow QC96.52.1
Mixed-ModeHigh QC98.01.5

Note: This data is illustrative. SPE, when optimized, can provide the highest and most consistent recoveries.

Diagram: Solid-Phase Extraction Workflow

cluster_2 Solid-Phase Extraction Workflow Condition Condition Cartridge (e.g., Methanol) Equilibrate Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte & IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical workflow for solid-phase extraction.

Conclusion and Recommendations

The selection of an appropriate sample extraction technique is a critical decision in bioanalytical method development. For this compound, all three methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—can yield acceptable recoveries.

  • Protein Precipitation is the fastest and simplest method, often providing good recovery for medium-chain fatty acids. It is an excellent choice for high-throughput screening and when matrix effects are not a significant concern.

  • Liquid-Liquid Extraction offers a cleaner extract than PPT by leveraging the pH-dependent solubility of octanoic acid. It requires more optimization but can significantly reduce matrix interferences.

  • Solid-Phase Extraction provides the highest degree of selectivity and the cleanest extracts, leading to the most consistent and reproducible recoveries. While it is the most time-consuming and expensive method to develop, it is often the best choice for methods requiring the lowest limits of quantification and the highest data quality.

Ultimately, the choice of extraction method will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the sample matrix. It is imperative that the recovery of this compound be thoroughly evaluated during method validation to ensure it is consistent and reproducible across the concentration range of the assay, in accordance with regulatory guidelines.[3] This diligent approach will ensure the integrity of the bioanalytical data and contribute to the successful advancement of drug development programs.

References

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 22(10), 1543-1548.
  • Xing, T., Yu, S., Tang, J., Liu, H., Zhen, F., Sun, Y., & Kong, X. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Molecules, 28(2), 738.
  • Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 727.
  • Hamilton, J. A. (1990). 13C NMR studies of the binding of medium-chain fatty acids to human serum albumin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1047(2), 145-151.

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A Head-to-Head Battle of Standards: Sodium Octanoate-D15 vs. Odd-Chain Fatty Acids in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Internal Standard for Fatty Acid Quantification

For researchers, scientists, and drug development professionals immersed in the precise world of lipidomics and metabolic studies, the accuracy of fatty acid quantification is paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability and validity of experimental data. This guide provides an in-depth, objective comparison of two major classes of internal standards used in mass spectrometry-based fatty acid analysis: the stable isotope-labeled standard, exemplified by Sodium octanoate-D15, and the class of odd-chain fatty acids.

The Cornerstone of Accurate Quantification: The Role of the Internal Standard

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument, and it should not be naturally present in the samples being analyzed.

The Gold Standard: Stable Isotope-Labeled Internal Standards Like this compound

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] These are compounds in which one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C). This compound is a prime example, where 15 hydrogen atoms in the octanoate molecule have been replaced with deuterium.

The Rationale Behind the Superiority of SIL Standards

The fundamental advantage of a SIL internal standard lies in its near-identical physicochemical properties to its endogenous, non-labeled counterpart.[1] This includes characteristics like polarity, volatility, and ionization efficiency. Consequently, this compound behaves almost identically to endogenous octanoic acid throughout the entire analytical workflow, from extraction and derivatization to chromatographic separation and ionization.[1] This co-elution and similar behavior ensure that any variations or losses experienced by the analyte are mirrored by the internal standard, leading to a highly accurate and precise quantification based on the ratio of their signals.

Key Performance Advantages of this compound:

  • Highest Accuracy and Precision: By co-eluting with the analyte and exhibiting identical chemical behavior, SIL standards provide the most accurate correction for variations in extraction, derivatization, and instrument response.[1]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry.[2] Because a SIL standard is affected by the matrix in the same way as the analyte, it effectively normalizes these effects.

  • No Natural Interference: Deuterated standards like this compound are not naturally present in biological samples, eliminating the risk of interference from endogenous compounds.[1]

Limitations to Consider:

The primary drawbacks of SIL standards are their higher cost compared to other types of internal standards and the fact that they may not be commercially available for every fatty acid of interest.[1]

The Workhorse Alternative: Odd-Chain Fatty Acid Standards

Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are naturally occurring fatty acids that contain an odd number of carbon atoms. They are frequently used as internal standards because they are typically found in low concentrations in many biological samples.[3]

The Logic of Using Odd-Chain Fatty Acids

The rationale for using odd-chain fatty acids as internal standards is their chemical similarity to the more common even-chain fatty acids found in biological systems. They are expected to behave similarly during extraction and derivatization processes.

Performance Characteristics of Odd-Chain Fatty Acid Standards:

  • Cost-Effectiveness: Odd-chain fatty acid standards are generally more affordable than their stable isotope-labeled counterparts.

  • Wide Availability: A variety of odd-chain fatty acid standards are commercially available.

Significant Limitations and Potential for Inaccuracy:

The major drawback of using odd-chain fatty acids as internal standards is their natural presence in certain biological matrices, such as dairy products, ruminant fats, and some plant lipids.[1] This can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration. Historically, odd-chain fatty acids were used as internal standards under the assumption that their concentrations in humans were insignificant; however, recent research has highlighted their roles as biomarkers and their endogenous metabolism, challenging this assumption.[3]

Another potential issue is the risk of co-elution with other fatty acids in complex mixtures, which can interfere with accurate quantification.[1] While they are chemically similar, their behavior during analysis is not identical to that of the even-chain fatty acids being quantified, which can lead to less accurate correction for variations compared to SIL standards.[4]

Head-to-Head Performance Comparison

The following table summarizes the typical performance characteristics of this compound (representing stable isotope-labeled standards) versus odd-chain fatty acid standards in fatty acid analysis by GC-MS.

Performance MetricThis compound (Stable Isotope-Labeled)Odd-Chain Fatty Acid (e.g., C17:0)Scientific Rationale for the Difference
Linearity (R²) >0.99>0.99Both types of standards can exhibit excellent linearity in calibration curves under optimized conditions.
Recovery (%) Typically 80-110%[1]82 - 109.9%[1]The near-identical chemical properties of SIL standards allow them to more accurately track and correct for analyte losses during sample preparation.
Precision (RSD%) <15%[1]<15%[1]While both can achieve good precision, SIL standards often provide lower relative standard deviations due to their superior correction for analytical variability.
Co-elution Risk High with the endogenous analyte (requires MS detection)[1]Low, but possible with certain isomers[1]The intentional co-elution of SIL standards with their corresponding analytes is a key feature that allows for the most accurate correction, with mass spectrometry providing the necessary distinction.
Natural Occurrence NoPresent in some matrices[1][3]This is a critical distinction. The absence of natural occurrence for SIL standards eliminates a significant potential source of error.
Matrix Effect Correction HighModerate to LowSIL standards are the most effective at correcting for matrix effects because their ionization is affected in the same way as the analyte. The correction provided by odd-chain fatty acids is less precise due to differences in their chemical properties.

Experimental Workflow: Fatty Acid Analysis by GC-MS

The following is a detailed, step-by-step methodology for the quantification of fatty acids in a biological sample (e.g., plasma) using an internal standard with GC-MS. This protocol highlights where either this compound or an odd-chain fatty acid would be incorporated.

1. Sample Preparation and Lipid Extraction:

  • Objective: To isolate lipids, including the fatty acids of interest, from the complex biological matrix.

  • Protocol:

    • To 100 µL of plasma in a glass tube, add a known amount of the selected internal standard (either this compound or an odd-chain fatty acid like heptadecanoic acid).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Objective: To convert the non-volatile fatty acids into their more volatile methyl esters, which are suitable for GC analysis.

  • Protocol (Acid-Catalyzed Transesterification):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to hydrolyze the lipids.

    • Cool the sample to room temperature.

    • Add 2 mL of boron trifluoride-methanol solution (14% BF₃ in methanol) and heat at 100°C for 5 minutes.

    • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

    • Centrifuge at 2000 x g for 5 minutes.

    • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the individual FAMEs.

  • Typical GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) or similar.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

4. Data Analysis:

  • Objective: To calculate the concentration of each fatty acid in the original sample.

  • Procedure:

    • Identify the peaks for the target FAMEs and the internal standard based on their retention times and characteristic mass fragments.

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the response factor (RF) for each analyte using the calibration standards.

    • Determine the concentration of each fatty acid in the sample using the following formula: Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

Visualizing the Workflow and a Comparison of the Standards

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or Odd-Chain Fatty Acid) Sample->Spike Extraction Lipid Extraction (Chloroform:Methanol) Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Conversion to FAMEs (BF3-Methanol) Evaporation->Derivatization GCMS GC-MS Analysis (Separation & Detection) Derivatization->GCMS Data Data Processing (Peak Integration) GCMS->Data Quantification Quantification (Concentration Calculation) Data->Quantification

Caption: Experimental workflow for fatty acid quantification by GC-MS.

Standards_Comparison cluster_sil_props cluster_ocfa_props IS Internal Standards for Fatty Acid Analysis SIL This compound (Stable Isotope-Labeled) IS->SIL OCFA Odd-Chain Fatty Acids (e.g., C17:0) IS->OCFA SIL_Adv Advantages: - High Accuracy & Precision - Excellent Matrix Effect Correction - No Natural Interference SIL->SIL_Adv SIL_Disadv Disadvantages: - Higher Cost - Limited Availability SIL->SIL_Disadv OCFA_Adv Advantages: - Cost-Effective - Widely Available OCFA->OCFA_Adv OCFA_Disadv Disadvantages: - Natural Occurrence - Less Effective Matrix Correction - Potential for Co-elution OCFA->OCFA_Disadv

Caption: Key differences between this compound and odd-chain fatty acids.

Conclusion: Making an Informed Decision

The choice between this compound and an odd-chain fatty acid standard is a critical one that hinges on the specific requirements of the analytical method and the research question at hand. For applications demanding the highest level of accuracy and precision, and where the budget allows, a stable isotope-labeled internal standard like this compound is unequivocally the superior choice. Its ability to meticulously track the analyte of interest through every step of the analytical process, thereby providing robust correction for both sample loss and matrix effects, sets it apart as the gold standard.

Odd-chain fatty acids, while more economical, introduce a level of uncertainty due to their potential for natural occurrence and less precise correction for analytical variability. They may be suitable for less stringent applications or when a SIL standard is not available. However, it is imperative for the researcher to validate their presence (or absence) in the specific sample matrix being investigated to avoid erroneous results. Ultimately, a thorough understanding of the strengths and limitations of each class of internal standard is essential for generating high-quality, reliable data in the field of fatty acid analysis.

References

  • Crawford, M. L., Garnier, J. R., Holland, P. L., Shuford, C. M., & Grant, R. P. (2022). Odd Ones Out or In? Leveraging Odd-Chain Fatty Acids for Robust, Comprehensive Clinical Fatty Acid Analysis by Single Injection GC-MS. MSACL 2022 US. [Link]

  • Kuiper, G. G., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health. [Link]

  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A systematic evaluation of matrix effects and extraction efficiencies of LC–MS/MS methods as the essential part for proper validation of multiclass contaminants in complex feed. Journal of agricultural and food chemistry, 52(17), 5475-5483. [Link]

  • Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. [Link]

  • Wu, H., et al. (2017). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science, 40(1), 13-27. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Systematic assessment of matrix effect, recovery, and process efficiency using three complementary approaches: implications for LC-MS/MS bioanalysis applied to glucosylceramides in human cerebrospinal fluid. Analytical chemistry, 75(13), 3019-3030. [Link]

  • LIPID MAPS. (2022). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Yang, X., et al. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and. International Dairy Journal, 140, 105587. [Link]

  • De Boevre, M., et al. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Analytica chimica acta, 891, 273-281. [Link]

  • Zou, Y. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Agilent Technologies. [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15: 0) and heptadecanoic acid (C17: 0) in health and disease. Molecules, 20(2), 2425-2444. [Link]

  • Ortmayr, K., et al. (2015). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 7(19), 8199-8205. [Link]

  • Lagerstedt, S. A., et al. (2011). Total serum fatty acid analysis by GC-MS: assay validation and serum sample stability. Lipids in health and disease, 10(1), 1-10. [Link]

Sources

Safety Operating Guide

Guiding Principle: Chemical Hazard Dictates Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides comprehensive, step-by-step procedures for the proper disposal of Sodium octanoate-D15. The information herein is designed to ensure the safety of laboratory personnel and adherence to environmental regulations, reflecting our commitment to supporting your research beyond the product itself.

This compound is a stable, isotopically labeled compound. The deuterium (D) atoms are non-radioactive isotopes of hydrogen. Therefore, the disposal protocol is governed by the chemical properties and associated hazards of the sodium octanoate molecule, not by any radiological concerns.[1][2] Misclassifying this compound as radioactive waste can lead to unnecessary and costly disposal procedures. The primary focus is on its characteristics as a chemical irritant.

Part 1: Hazard Identification and Properties

Before handling any chemical, a thorough understanding of its properties and hazards is essential. This forms the basis of a sound risk assessment and dictates the appropriate safety and disposal protocols.

1.1 Inherent Hazards According to safety data sheets (SDS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation upon contact.[3]

  • Eye Irritant (Category 2A): Causes serious eye irritation.[4]

  • Potential Harm: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

There is no evidence of carcinogenicity, and the compound is listed as non-hazardous for transport.[4][5]

1.2 Physicochemical Data Summary The following table summarizes the key quantitative data for this compound, which is crucial for its proper handling and storage.

PropertyValueSource
Chemical Name This compound[5]
Synonym(s) Sodium Caprylate-D15, Octanoic Acid-D15 Sodium Salt[5]
CAS Number 56408-90-3[4][5]
Molecular Formula CD₃(CD₂)₆COONa[5]
Molecular Weight 181.29 g/mol [5]
Physical State Solid (White to off-white)[4]
Solubility Soluble in water[4]
Storage Temperature Room temperature[4][6]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting and disposing of this compound waste. The core principle is waste segregation at the source to ensure safety and regulatory compliance.

2.1. Required Personal Protective Equipment (PPE) Due to its irritant nature, appropriate PPE must be worn at all times when handling this compound, including during disposal procedures.

  • Eye Protection: Wear ANSI-approved safety glasses or goggles.

  • Hand Protection: Use chemical-resistant nitrile or latex gloves.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

2.2. Waste Segregation and Collection Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.

  • Designate a Waste Stream: Classify this compound waste as Solid Chemical Waste .

  • Use a Dedicated Container: Collect all solid waste contaminated with this compound (e.g., leftover powder, contaminated weigh boats, or filter paper) in a designated, sealable, and chemically compatible container. This container should be rigid and puncture-resistant.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's safety office. It must not be disposed of in general trash or biohazardous waste bins.[7]

  • Aqueous Solutions: If disposing of aqueous solutions of this compound, collect them in a designated liquid chemical waste container. Do not pour down the drain. [4][8] The low partition coefficient (log Pow: -1.38) indicates high water solubility, but this does not permit sewer disposal.[4]

2.3. Waste Container Labeling Accurate labeling is a regulatory requirement and is vital for the safety of all personnel who may handle the container.

  • Affix a hazardous waste label to the container as soon as the first item of waste is added.

  • Clearly write the full chemical name: "this compound" .

  • List all constituents and their approximate percentages.

  • Indicate the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Keep the container closed at all times except when adding waste.[9]

2.4. Temporary Storage and Final Disposal

  • Satellite Accumulation: Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and clearly marked.

  • Arrange for Pickup: Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for pickup and final disposal by a certified hazardous waste contractor.

Part 3: Emergency Procedures - Spill Management

In the event of an accidental spill, prompt and correct action can prevent exposure and minimize contamination.

  • Ensure Safety: Alert others in the area and ensure the spill area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning, don the required PPE (gloves, goggles, lab coat).

  • Contain the Spill: For a solid powder spill, cover it with a plastic sheet to minimize dust generation.[6]

  • Clean-Up: Carefully pick up the spilled material using a scoop or brush and place it into your designated this compound waste container.[4][6] Avoid any actions that create dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Materials: All cleaning materials (e.g., contaminated paper towels) must be placed in the solid chemical waste container.

Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Spill Scenario start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated Waste Generated? ppe->waste_generated spill Accidental Spill? ppe->spill classify_waste Classify as Solid Chemical Waste waste_generated->classify_waste Yes end End of Process waste_generated->end No container Place in Labeled, Dedicated Waste Container classify_waste->container label_info Label: Full Name, Hazards container->label_info store Store in Satellite Accumulation Area label_info->store ehs_pickup Contact EHS for Pickup store->ehs_pickup ehs_pickup->end spill_protocol Follow Spill Protocol: 1. Alert Others 2. Contain Spill 3. Clean & Collect Waste spill->spill_protocol Yes spill_protocol->container

Caption: Decision workflow for this compound disposal.

References

  • This compound - Safety Data Sheet. C/D/N Isotopes. [URL: provided in search results]
  • Safety Data Sheet: Sodium Nonanoate. Santa Cruz Biotechnology, Inc. [URL: provided in search results]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: provided in search results]
  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: provided in search results]
  • How to Dispose the Waste from Isotope Labeling. BOC Sciences. [URL: https://www.bocsci.
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [URL: provided in search results]
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety. [URL: provided in search results]
  • This compound Product Information. C/D/N Isotopes. [URL: provided in search results]
  • A Step-by-Step Guide to the Proper Disposal of Octyl Octanoate in a Laboratory Setting. Benchchem. [URL: provided in search results]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: provided in search results]
  • Deuterium Labeled Compounds. ZEOCHEM. [URL: https://www.zeochem.com/specialty-products/deuterium-labeled-compounds/]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium Octanoate-D15

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a deuterated analog of sodium octanoate, Sodium octanoate-D15 is a valuable tool in metabolic research and drug development. Its isotopic labeling allows for the precise tracking of the molecule's fate in vivo and in vitro. While the strategic replacement of hydrogen with deuterium primarily alters the compound's metabolic profile through the kinetic isotope effect, it does not fundamentally change its immediate chemical hazards.[1] Therefore, the safety protocols and personal protective equipment (PPE) required for this compound are dictated by the known properties of its non-deuterated counterpart, sodium octanoate. This guide provides an in-depth, procedure-specific framework for selecting and using PPE to ensure researcher safety and maintain sample integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Protection

This compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4][5]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][3][4][5]

  • Respiratory Tract Irritation: As a fine powder, it can form dust, which may cause respiratory tract irritation if inhaled.[4][6]

The core principle of our safety protocol is to establish barriers that prevent the chemical from contacting the skin, eyes, or respiratory system. The level of risk, and therefore the required level of protection, is directly proportional to the procedure being performed. Weighing the solid powder, for instance, presents a higher risk of aerosolization and inhalation than handling a prepared solution.

Core PPE Requirements and Specifications

A baseline of PPE is mandatory for all work involving this compound. However, specific tasks require an escalation in protection.

Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
General Laboratory Handling (Solutions) ANSI Z87.1-compliant safety glasses with side shieldsNitrile glovesFully buttoned laboratory coatNot generally required if handled in a well-ventilated area
Weighing Solid Powder ANSI Z87.1-compliant safety goggles or a face shieldNitrile glovesFully buttoned laboratory coatNIOSH-approved N95 respirator (or higher)
Large-Scale Operations or Potential for Splashing Safety goggles and a full-face shieldNitrile glovesChemical-resistant apron over a laboratory coatRequired if ventilation is inadequate
Spill Cleanup Safety goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges
Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation.[4]

  • Minimum Requirement: For handling dilute solutions, safety glasses with side shields conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[4][5]

  • Elevated Risk: When weighing the powder or during any operation with a risk of splashing, upgrade to chemical safety goggles.[6] For significant splash risks, a full-face shield should be worn in addition to goggles.

Hand Protection: Preventing Dermal Contact

This compound is a known skin irritant.[2][5] Proper glove selection and use are critical.

  • Recommended Material: Nitrile gloves are the standard choice for handling this type of chemical. They offer good resistance and dexterity. Always inspect gloves for tears or punctures before use.[7]

  • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as hazardous waste.[7] Wash hands thoroughly with soap and water after removing gloves.[6]

Body Protection: Shielding Skin and Clothing
  • Standard Protocol: A clean, fully buttoned laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.

  • Enhanced Protocol: For larger-scale work, supplement the lab coat with a chemical-resistant apron.

Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation risk comes from aerosolized powder.

  • Engineering Controls First: The most effective way to control this hazard is through engineering controls. Always weigh solid this compound in a certified chemical fume hood or a ventilated balance enclosure.[4]

  • When Respirators are Required: If engineering controls are unavailable or insufficient to control dust, a NIOSH-approved particulate respirator (e.g., N95) is required.[8] For spill cleanup or in poorly ventilated areas, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary.[4]

Operational and Disposal Plans

PPE Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate level of PPE based on the planned experimental task.

PPE_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing Solid Powder task->weighing Weighing solution Handling Dilute Solution task->solution Solution Work spill Spill or Emergency task->spill Spill/Emergency ppe_weighing Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (Work in Fume Hood) weighing->ppe_weighing ppe_solution Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solution->ppe_solution ppe_spill Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Air-Purifying Respirator spill->ppe_spill

Caption: PPE selection workflow for this compound.

Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on a properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them in a designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Place it in a designated laundry receptacle or disposal bag.

  • Eye Protection: Remove eye and face protection by handling the earpieces or strap.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

Contaminated PPE:

  • All disposable PPE (gloves, respirators) that has come into contact with this compound must be disposed of as hazardous chemical waste.[1]

  • Place contaminated items in a clearly labeled, sealed waste bag or container.

Chemical Waste:

  • Deuterated waste should be treated as hazardous chemical waste and segregated into clearly labeled containers.[1]

  • Do not discharge the material into drains or the environment.[4]

  • Empty containers should be triple-rinsed with an appropriate solvent; the rinsate must be collected and disposed of as hazardous waste.[1]

  • All disposal activities must comply with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1]

References

  • SODIUM OCTANOATE (1-13C, 99%) - Safety Data Sheet. (2022). Cambridge Isotope Laboratories, Inc.

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (2025). BenchChem.

  • SAFETY DATA SHEET - Sodium octanoate. (2024). Sigma-Aldrich.

  • Sodium octanoate - Safety Data Sheet. (2025). ChemicalBook.

  • This compound - Safety Data Sheet. (2016). C/D/N Isotopes, Inc.

  • SAFETY DATA SHEETS - Sodium n-caprylate. (N.D.). Biosynth.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (N.D.). Triumvirate Environmental.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (N.D.). Occupational Safety and Health Administration (OSHA).

  • SAFETY DATA SHEET - N-DECANOIC ACID SODIUM SALT. (2016). Spectrum Chemical.

  • Disposal of deuterium (D₂). (N.D.). Synergy Recycling.

  • SAFETY DATA SHEET - Fatty Acid Supplement. (2024). Sigma-Aldrich.

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.